1,4-Dibromo-2,5-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186365 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-51-5 | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that has emerged as a important building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the development of advanced materials and complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications in cutting-edge research and development, particularly in the fields of organic electronics and medicinal chemistry. The strategic placement of both bromine and fluorine atoms allows for selective functionalization, making it a cornerstone for creating novel molecular architectures.[1]
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and synthesis. These properties dictate its behavior in different solvent systems, its reactivity under various conditions, and the appropriate methods for its handling and purification.
Summary of Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂F₂ | [2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 60-62 °C (lit.) | |
| Boiling Point | 96 °C at 20 mmHg (lit.) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |
| CAS Number | 327-51-5 |
Structural and Spectroscopic Data
The structural and spectroscopic data are crucial for the identification and characterization of this compound, ensuring its purity and confirming its structure in reaction products.
-
Molecular Structure:
Caption: Molecular structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a single multiplet in the aromatic region, arising from the two equivalent protons on the benzene ring. The coupling with the adjacent fluorine atoms leads to a more complex splitting pattern than a simple singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the benzene ring due to the symmetry of the molecule. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum provides a direct way to observe the fluorine environments. For this compound, a single signal is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Br, C-F, and C-H stretching and bending vibrations, as well as the aromatic C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), with the molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, which allows for selective and sequential chemical transformations.
Laboratory-Scale Synthesis
A common laboratory synthesis of this compound involves the direct bromination of 1,4-difluorobenzene.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Bromination of 1,4-Difluorobenzene
-
To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or a strong protic acid mixture like sulfuric acid and nitric acid.
-
Slowly add bromine (Br₂) dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational for constructing complex organic structures.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, combine this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.
-
Cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.[5]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
To a reaction flask, add this compound, aniline, a palladium catalyst (e.g., a pre-catalyst like a G3-precatalyst or a combination of a palladium source and a specialized phosphine ligand like XPhos or SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
After cooling to room temperature, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and remove the solvent.
-
Purify the resulting arylamine by column chromatography.
Applications in Research and Development
The unique structural and reactive properties of this compound make it a valuable intermediate in several high-tech fields.
Organic Electronics and Materials Science
In materials science, this compound is a key building block for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can improve their stability and performance. The bromine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create the desired conjugated backbone.[1]
Pharmaceutical and Agrochemical Development
In medicinal chemistry, the incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a versatile scaffold for introducing a difluorinated phenyl ring into potential therapeutic agents. The bromine atoms can be replaced with various functional groups through cross-coupling reactions to build up the desired molecular complexity. It is also used in the synthesis of novel herbicides, insecticides, and fungicides in the agrochemical industry.[4]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling the dust or vapors. It may cause respiratory irritation.
-
Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.
Conclusion
This compound is a highly versatile and valuable chemical intermediate with a growing number of applications in materials science and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures is essential for any researcher or scientist looking to leverage its potential in their work. As the demand for advanced materials and novel pharmaceuticals continues to grow, the importance of this key building block is set to increase.
References
Introduction: The Strategic Value of a Fluorinated Core
An In-Depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5)
In the landscape of modern synthetic chemistry, building blocks that offer a combination of predictable reactivity and the ability to impart desirable properties are invaluable. This compound (CAS 327-51-5) has emerged as a cornerstone intermediate for researchers in drug development, materials science, and agrochemicals.[1][2] Its symmetrically substituted benzene core, featuring two bromine atoms ripe for cross-coupling and two electron-withdrawing fluorine atoms, provides a unique electronic and structural profile.[1]
The presence of fluorine is particularly significant. In pharmaceutical applications, fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][3] In materials science, the C-F bond contributes to thermal stability and influences the electronic properties of organic semiconductors and polymers, making it a key component in the development of Organic Light-Emitting Diodes (OLEDs).[4][5] This guide moves beyond a simple recitation of data to explore the causality behind this molecule's utility, offering field-proven insights into its reactivity and application.
References
An In-Depth Technical Guide to the Synthesis of 1,4-Dibromo-2,5-difluorobenzene
Introduction
1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development.[1] Its unique molecular architecture, featuring both bromine and fluorine substituents, imparts distinct reactivity that makes it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this versatile compound.
The applications of this compound are extensive and continue to expand. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates, while the bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.[2] Furthermore, this compound is utilized in the development of polymers, coatings, fluorescent dyes, and electronic components, particularly in organic light-emitting diodes (OLEDs).[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application.
| Property | Value | Reference |
| CAS Number | 327-51-5 | [3][4] |
| Molecular Formula | C₆H₂Br₂F₂ | [3] |
| Molecular Weight | 271.88 g/mol | [3] |
| Appearance | White to off-white solid, crystals, or powder | [5] |
| Melting Point | 59-66 °C | [3][5] |
| Boiling Point | 96 °C at 20 mmHg | |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
Synthetic Pathways: The Sandmeyer Reaction
The most prevalent and reliable method for the synthesis of this compound is a multi-step process that culminates in a Sandmeyer-type reaction. This classical yet powerful transformation in organic chemistry allows for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][7] The overall synthetic route starts from 2,5-difluoroaniline.
Overall Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 327-51-5 | FD11144 [biosynth.com]
- 4. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Reactivity of 1,4-Dibromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-dibromo-2,5-difluorobenzene, a key building block in modern organic synthesis. We will delve into its core molecular structure, spectroscopic signature, and versatile reactivity, offering insights grounded in established scientific principles and experimental evidence. This document is intended to serve as a practical resource for professionals engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: A Versatile Halogenated Building Block
This compound is a synthetically valuable aromatic compound that has garnered significant attention in various fields of chemical research and development.[1] Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts a distinct combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic characteristics of the aromatic ring, while the bromine atoms serve as versatile handles for a wide array of cross-coupling reactions.[2] This strategic arrangement of functional groups makes it an indispensable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[2]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quantitative foundation for its application in synthetic endeavors.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂F₂ | [3] |
| Molecular Weight | 271.88 g/mol | [3] |
| CAS Number | 327-51-5 | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 60-62 °C | |
| Boiling Point | 96 °C at 20 mmHg | |
| Solubility | Insoluble in water; Soluble in methanol | ChemicalBook |
| InChI | InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | [3] |
| SMILES | C1=C(C(=CC(=C1Br)F)Br)F | [3] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | ~7.5 | Triplet | Aromatic C-H | |
| ¹³C | ~158 (d, ¹JCF), ~120 (t), ~100 (d, ²JCF) | Doublet, Triplet, Doublet | ¹JCF ≈ 250, ³JCF ≈ 8 | C-F, C-H, C-Br |
| ¹⁹F | ~ -115 | Singlet | Aromatic C-F |
Note: The predicted NMR data is based on typical values for similar fluorinated and brominated benzene derivatives and requires experimental verification for precise values.
Infrared (IR) Spectroscopy
IR spectroscopy reveals the vibrational modes of the molecule's functional groups. Key absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1000 | C-F stretch |
| 800-600 | C-Br stretch |
This data is predictive and based on characteristic IR absorption frequencies.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]
-
Molecular Ion (M⁺): A cluster of peaks around m/z 270, 272, and 274, corresponding to the different isotopic combinations of bromine.
-
Fragmentation: Loss of bromine atoms (M⁺ - Br) and subsequent fragmentation of the aromatic ring are expected.[6][7]
Solid-State Structure: Insights into Crystal Packing
As of the latest literature review, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the solid-state packing of halogenated benzenes is often governed by a combination of van der Waals forces and specific non-covalent interactions, such as halogen bonding (X···X and X···Y interactions) and π–π stacking.[8][9] The presence of both bromine and fluorine atoms allows for the possibility of various halogen bonding motifs, which can significantly influence the crystal lattice and, consequently, the material's bulk properties.[10]
Caption: Potential halogen bonding interactions in the solid state.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, making it a versatile platform for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction is a powerful tool for the formation of biaryl linkages and is widely used in the synthesis of conjugated polymers and pharmaceutical intermediates.[11] The reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding substituted product.[12]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines, which are important pharmacophores.[13] The coupling of this compound with a primary or secondary amine is catalyzed by a palladium complex with a suitable phosphine ligand.[14]
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Experimental Protocols
To ensure the practical applicability of this guide, the following sections provide illustrative, step-by-step experimental procedures. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.
Synthesis of this compound
A representative, though not directly cited, synthesis would likely proceed via the diazotization of 2,5-dibromo-1,4-difluoroaniline, followed by a Sandmeyer-type reaction. A more common laboratory preparation involves the direct bromination of 1,4-difluorobenzene.
Protocol: Direct Bromination of 1,4-Difluorobenzene
-
To a solution of 1,4-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder (catalytic amount).
-
Slowly add bromine (2.2 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.[12][15]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique molecular structure, characterized by the strategic placement of bromine and fluorine substituents, provides a powerful platform for the construction of complex organic molecules through a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, and reactivity, along with practical experimental protocols. A thorough understanding of these fundamental aspects is crucial for leveraging the full synthetic potential of this important chemical intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound | 327-51-5 | FD11144 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do halogen bonds dictate the packing preferences in solid solutions? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)
An In-depth Spectroscopic Guide to 1,4-Dibromo-2,5-difluorobenzene
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 327-51-5), a key organohalogen building block in materials science and pharmaceutical development.[1][2][3] Understanding its distinct spectroscopic signature is paramount for researchers engaged in synthesis, quality control, and structural verification. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting the practical application of these techniques in a modern research setting.
Molecular Structure and its Spectroscopic Implications
This compound is a symmetrically substituted aromatic compound. Its structure dictates a level of simplicity in its spectra that can be misleading without careful interpretation. The key to its analysis lies in understanding the interplay of its constituent atoms—particularly the spin-active nuclei (¹H, ¹³C, ¹⁹F) and the characteristic isotopic signature of bromine.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for unambiguous characterization.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a direct window into the electronic environment of the hydrogen atoms on the aromatic ring.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar analytes due to its excellent solubilizing properties and a single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with the analyte signals.[4]
-
Instrument Setup: Acquire the spectrum on a standard 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving complex coupling patterns.
-
Acquisition: A standard pulse program is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, although for this simple molecule, it is less critical.
Data Interpretation and Insights
Due to the molecule's C₂h symmetry, the two protons (H-3 and H-6) are chemically and magnetically equivalent. This results in a single resonance in the ¹H NMR spectrum.
-
Chemical Shift (δ): The signal appears in the aromatic region, typically around δ 7.42 ppm . This downfield shift is characteristic of protons attached to an electron-deficient aromatic ring, influenced by the electronegative fluorine and bromine substituents.
-
Multiplicity: The signal is not a singlet. It appears as a triplet . This is a definitive structural confirmation, arising from the coupling of each proton to the two adjacent fluorine atoms (H-F coupling). The multiplicity follows the n+1 rule, where n=2 fluorine neighbors, resulting in a triplet. This is a classic example of through-bond scalar coupling, specifically a three-bond coupling (³JHF).
Table 1: ¹H NMR Data Summary
| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |
| ~7.42 ppm | Triplet (t) | ³JHF ≈ 7.6 Hz | H-3, H-6 |
Data sourced from spectral databases.[5]
Caption: Key ³JHF couplings in this compound.
B. ¹³C NMR Spectroscopy: A Deeper Structural Look
The ¹³C NMR spectrum reveals the carbon framework. The interpretation is more complex than ¹H NMR due to the presence of C-F coupling.
Experimental Protocol A standard proton-decoupled ¹³C experiment is the starting point. This technique uses a broad-band radio frequency pulse to irradiate all proton frequencies, causing their spin states to rapidly flip. This decouples them from the carbon nuclei, simplifying the spectrum by collapsing C-H multiplets into singlets and often providing a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[6]
Data Interpretation and Insights The molecule's symmetry results in three distinct carbon signals:
-
C-Br: Carbons 1 and 4.
-
C-F: Carbons 2 and 5.
-
C-H: Carbons 3 and 6.
A crucial insight is that standard proton decoupling does not remove C-F coupling.[6] Fluorine's high natural abundance (100%) and spin (I=½) lead to significant and often long-range C-F couplings, which are invaluable for assignment.
-
C-F Signal: This signal exhibits a very large one-bond coupling constant (¹JCF), appearing as a doublet. This is the most downfield signal due to the direct attachment of the highly electronegative fluorine atom.
-
C-H Signal: This signal appears as a doublet due to a two-bond coupling to the adjacent fluorine (²JCF).
-
C-Br Signal: This signal also appears as a triplet due to a three-bond coupling to the two fluorine atoms (³JCF).
Table 2: ¹³C NMR Data Summary
| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |
| ~157 ppm | Doublet (d) | ¹JCF ≈ 245 Hz | C-2, C-5 |
| ~120 ppm | Triplet (t) | ³JCF ≈ 4 Hz | C-3, C-6 |
| ~109 ppm | Doublet (d) | ²JCF ≈ 25 Hz | C-1, C-4 |
Note: Precise ppm and J-coupling values may vary slightly based on solvent and instrument frequency. Data compiled from spectral databases.[7]
C. ¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F is a highly sensitive nucleus, making ¹⁹F NMR a rapid and informative technique for fluoro-organic compounds.[8][9]
Experimental Protocol ¹⁹F NMR is typically straightforward to acquire. A key consideration is the chemical shift reference. CFCl₃ is the historical standard (δ = 0 ppm), though other secondary standards are now common.
Data Interpretation and Insights Given the molecular symmetry, the two fluorine atoms are equivalent, leading to a single resonance in the ¹⁹F spectrum.[10]
-
Chemical Shift (δ): The signal for aromatic fluorines typically appears in a well-defined region. For this compound, it is observed around δ -115 to -120 ppm .
-
Multiplicity: Similar to the ¹H spectrum, the ¹⁹F signal is split by its proton neighbors. Each fluorine couples to the adjacent proton (H-3 or H-6), resulting in a doublet .
Table 3: ¹⁹F NMR Data Summary
| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |
| ~-118 ppm | Doublet (d) | ³JFH ≈ 7.6 Hz | F-2, F-5 |
Data sourced from spectral databases.[10]
Part II: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.[11]
Experimental Protocol
-
Attenuated Total Reflectance (ATR): This is a modern, preferred method. A small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for absorption measurement without complex sample preparation.
-
KBr Pellet: The traditional method involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range.
Data Interpretation and Insights The IR spectrum can be analyzed in two main regions:
-
Group Frequency Region (4000 - 1450 cm⁻¹): This region is useful for identifying specific bonds.
-
C-H Stretch (Aromatic): A weak to medium band is expected above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1600 and 1450 cm⁻¹, characteristic of the benzene ring.
-
-
Fingerprint Region (1450 - 600 cm⁻¹): This region contains complex vibrations, including C-C stretches, bending modes, and C-halogen stretches, that are unique to the molecule as a whole.
-
C-F Stretch: Strong absorptions are expected in the 1300-1100 cm⁻¹ range.
-
C-Br Stretch: These absorptions occur at lower wavenumbers, typically below 700 cm⁻¹.
-
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |
| ~1480 cm⁻¹ | Strong | Aromatic C=C Stretch |
| ~1250 cm⁻¹ | Strong | C-F Stretch |
| ~880 cm⁻¹ | Strong | C-H Out-of-plane Bend |
| Below 700 cm⁻¹ | Medium-Strong | C-Br Stretch |
Data compiled from PubChem and NIST spectral databases.[2][12]
Part III: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial information about the elemental composition.
Experimental Protocol Electron Ionization (EI): EI is a hard ionization technique ideal for relatively stable, small organic molecules. Samples are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge (m/z) ratio.
Data Interpretation and Insights The molecular weight of this compound is 271.88 g/mol .[1][2] The most critical feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺).
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the relative intensities of the molecular ion peaks will follow a predictable pattern based on the statistical probability of combining these isotopes:
-
M⁺: Contains two ⁷⁹Br atoms.
-
(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
(M+4)⁺: Contains two ⁸¹Br atoms.
-
The expected intensity ratio for this M / M+2 / M+4 cluster is approximately 1:2:1 . Observing this pattern is irrefutable evidence for the presence of two bromine atoms.
Caption: Expected isotopic pattern for the dibrominated molecular ion.
Table 5: Key Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 270, 272, 274 | ~1:2:1 Ratio | [M]⁺, Molecular Ion Cluster |
| 191, 193 | ~1:1 Ratio | [M-Br]⁺, Loss of one Bromine atom |
| 112 | Base Peak | [M-2Br]⁺ or other fragments |
Data compiled from NIST and other spectral databases.[2][12][13]
Part IV: Safety and Handling
According to Safety Data Sheets (SDS), this compound is classified as an irritant.[1][14]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[14]
Conclusion
The structural elucidation of this compound is a textbook example of synergistic multi-technique spectroscopic analysis. The ¹H and ¹⁹F NMR spectra confirm the substitution pattern through characteristic H-F coupling. ¹³C NMR, despite its complexity due to C-F coupling, provides an unambiguous carbon count and assignment. Infrared spectroscopy validates the presence of the aromatic ring and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of two bromine atoms through its distinctive 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this compound.
References
- 1. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 327-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(327-51-5) 1H NMR spectrum [chemicalbook.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. This compound(327-51-5) 13C NMR [m.chemicalbook.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. azom.com [azom.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. This compound [webbook.nist.gov]
- 13. This compound(327-51-5) MS [m.chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. chemicalbook.com [chemicalbook.com]
Unveiling the Solid-State Architecture of 1,4-Dibromo-2,5-difluorobenzene: A Technical Guide to its Predicted Crystal Structure and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2,5-difluorobenzene is a key building block in the synthesis of advanced materials and pharmaceuticals.[1][2] Its halogenated structure imparts unique reactivity and electronic properties, making an understanding of its solid-state packing crucial for predicting and controlling the properties of its derivatives.[1] This technical guide provides an in-depth analysis of the predicted crystal structure of this compound. In the absence of a publicly available experimentally determined structure, we employ established computational methodologies to predict its crystalline arrangement. We delve into the influential role of intermolecular forces, particularly halogen bonding and π-π interactions, in dictating the supramolecular assembly. This guide also presents a comparative analysis with the known crystal structures of analogous dibromobenzene derivatives, offering a robust framework for comprehending the structure-property relationships in this important class of compounds.
Introduction: The Significance of this compound in Material and Medicinal Chemistry
This compound (C₆H₂Br₂F₂) is a versatile aromatic compound characterized by its unique halogenation pattern.[3] The presence of both bromine and fluorine substituents on the benzene ring creates a molecule with distinct electronic and steric properties, which are highly valuable in modern chemical synthesis.[2] The bromine atoms serve as reactive sites for cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the reactivity of the aromatic core and can enhance the metabolic stability and lipophilicity of derivative compounds.[2]
These characteristics have led to its use in a range of applications, including:
-
Organic Synthesis: As a fundamental building block for more complex organic molecules.[1]
-
Pharmaceuticals and Agrochemicals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1]
-
Material Science: In the development of polymers, coatings, and organic light-emitting diodes (OLEDs).[1]
The solid-state structure of a molecule is intrinsically linked to its bulk properties, such as solubility, melting point, and stability. For pharmaceutical compounds, different crystalline forms, or polymorphs, can have significant implications for bioavailability and efficacy.[4] Therefore, understanding the crystal structure of this compound is of paramount importance for researchers in drug development and materials science.
Methodological Approach: Predicting the Crystal Structure
Due to the absence of a publicly available experimental crystal structure for this compound, this guide utilizes computational methods for crystal structure prediction (CSP). CSP has emerged as a powerful tool to explore the potential crystalline arrangements of a molecule based on its chemical diagram.[5]
The Challenge of Crystal Structure Prediction
Predicting the crystal structure of an organic molecule from first principles is a significant computational challenge.[6] The process involves two main hurdles:
-
Searching for Possible Crystal Packings: This requires exploring a high-dimensional space of possible unit cell parameters and molecular orientations to find all energetically favorable arrangements.[6]
-
Ranking the Stability of Predicted Structures: The relative energies of different predicted polymorphs can be very small (fractions of a kJ/mol), necessitating highly accurate computational methods to correctly identify the most stable form.[6]
A Generalized Workflow for Crystal Structure Prediction
The following diagram illustrates a typical workflow for the in silico prediction of an organic crystal structure.
References
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. Entry API — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. rsc.org [rsc.org]
- 5. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1,4-Dibromo-2,5-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Profile
1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis.[1][2] Its unique structure, featuring bromine atoms amenable to cross-coupling reactions and electron-withdrawing fluorine atoms that modulate reactivity, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The successful and safe use of this powerful reagent hinges on a comprehensive understanding of its properties and a rigorous adherence to appropriate safety protocols.
This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity in the laboratory.
Table 1: Chemical Identifiers and Core Properties [5][6]
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 327-51-5 | [5][7] |
| Molecular Formula | C₆H₂Br₂F₂ | [5][7] |
| Molecular Weight | 271.88 g/mol | [5] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 60-62 °C (lit.) | [6] |
| Boiling Point | 96 °C / 20 mmHg (lit.) | [6] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand these hazards not just as warnings, but as directives that inform every aspect of the handling procedure.
Table 2: GHS Classification and Hazard Statements [5][6][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Toxicological Insights:
The hazard statements indicate that this compound is an irritant.
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation. This underscores the necessity of proper glove selection and immediate decontamination upon contact.[7]
-
Serious Eye Irritation (H319): The crystalline or powdered nature of the solid increases the risk of accidental eye exposure. Contact can cause significant, potentially damaging, irritation.[5][7] This mandates the use of chemical splash goggles at all times.
-
Respiratory Irritation (H335): As a fine powder or dust, the compound can be easily inhaled, irritating the nose, throat, and lungs.[6][7] All handling of the solid must be performed in a certified chemical fume hood to prevent inhalation.
Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][8]
Risk Assessment: A Proactive Workflow
A culture of safety begins before a single container is opened. A thorough risk assessment is not a bureaucratic hurdle; it is a critical scientific step that ensures the experiment's success and the researcher's safety.
Caption: Proactive Risk Assessment Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished by layering controls, starting with the most effective.
-
Primary Engineering Control: Chemical Fume Hood All operations involving the handling of solid this compound, including weighing, transfers, and addition to reaction vessels, must be conducted inside a certified chemical fume hood.[9][10] This is non-negotiable. The hood contains dust and vapors, preventing respiratory exposure. From experience, it is critical to work at least 6 inches inside the hood sash to ensure effective containment.
-
Personal Protective Equipment (PPE): The Last Line of Defense PPE does not prevent accidents, but it mitigates their consequences. The selection of PPE must be deliberate and based on the specific hazards of the compound.[7][11]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Field Insight |
| Eye & Face | Chemical splash goggles and, if a significant splash risk exists, a face shield.[7] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against airborne dust and splashes.[12] A face shield adds protection for the rest of the face during larger-scale operations. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[9][12] | Always inspect gloves for tears or pinholes before use.[11] For this compound, standard nitrile gloves are generally sufficient for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart. Double-gloving is a prudent practice during weighing and transfers. |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes.[9][10] | The lab coat protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. Cotton or other natural fibers are preferable to synthetic materials which can melt and adhere to skin in a fire. |
| Respiratory | None required if used in a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 for dust) should be used by trained personnel.[7][9] |
Standard Operating Procedure (SOP) for Handling and Use
This protocol is designed as a self-validating system to minimize exposure and ensure procedural accuracy.
5.1 Pre-Use Inspection and Preparation
-
Verify Chemical Identity: Cross-reference the container label with the CAS number (327-51-5) in your experimental plan.
-
Inspect Container: Check the container for any signs of damage or a compromised seal.
-
Prepare Work Area: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.[11]
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh paper/boats, glassware) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in Table 3.
5.2 Step-by-Step Weighing and Dispensing Protocol
-
Tare Balance: Place a weigh boat or creased weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Open Container: Carefully open the this compound container. Field Insight: To avoid generating dust, do not drop or tap the container. Open it slowly to avoid dispersing any fine powder that may have settled near the lid.
-
Transfer Solid: Using a clean spatula, carefully transfer the desired amount of solid to the tared weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Seal Container: Immediately and securely close the primary container. This is the most critical step for preventing passive contamination of the lab environment.
-
Record Mass & Transfer: Once the mass is stable, record it. Carefully pick up the weigh paper/boat and transfer the solid to the reaction vessel, which should also be inside the fume hood.
-
Decontaminate: If any solid was spilled, decontaminate the area immediately using a solvent-moistened wipe (e.g., acetone), which should be disposed of as halogenated waste.[9]
-
Clean-up: Clean the spatula. Dispose of the weigh paper/boat in the designated solid hazardous waste container.
Storage and Incompatibility
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][8] Reactions with strong oxidizers can be vigorous and exothermic, posing a significant hazard.
Spill, Exposure, and Emergency Procedures
Preparedness is the key to effectively managing an emergency.
Caption: Emergency Response Decision Tree.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
After Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect the environment.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10]
-
Containers: Use designated, clearly labeled, and sealed containers for "Halogenated Organic Waste."[10] This includes excess solid reagent, contaminated materials (gloves, weigh paper), and solvent rinsates from cleaning glassware.
-
Procedure: All waste must be disposed of following institutional and local environmental regulations. Typically, this involves removal by an authorized hazardous waste disposal service.[7][9] Do not dispose of this chemical down the drain.[10]
Conclusion
This compound is an indispensable tool in chemical synthesis. Its safe and effective use is not a matter of chance, but the result of a deliberate and informed approach to laboratory safety. By integrating a thorough understanding of its hazards with robust engineering controls, appropriate PPE, and meticulous handling protocols, researchers can confidently leverage the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-二溴-2,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. benchchem.com [benchchem.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
The Strategic Utility of 1,4-Dibromo-2,5-difluorobenzene in Advanced Synthesis: A Technical Guide for Researchers
For professionals engaged in the intricate art of molecular design, particularly within the realms of pharmaceutical discovery and materials science, the selection of foundational building blocks is a critical determinant of success. Among the vast arsenal of available synthons, 1,4-Dibromo-2,5-difluorobenzene (CAS No. 327-51-5) has emerged as a cornerstone reagent, prized for its unique combination of reactivity and the desirable physicochemical properties it imparts to target molecules. This in-depth technical guide provides a comprehensive overview of this versatile compound, from its commercial availability to its practical application in cutting-edge research, equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness its synthetic potential.
The Molecule at a Glance: Physicochemical Properties and Spectroscopic Signature
This compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[1] The strategic placement of two fluorine and two bromine atoms on the benzene ring bestows upon it a unique electronic and steric profile, making it an ideal substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbon-bromine bonds towards oxidative addition in catalytic cycles.[2]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 327-51-5 | [2] |
| Molecular Formula | C₆H₂Br₂F₂ | [3] |
| Molecular Weight | 271.88 g/mol | [3] |
| Melting Point | 60-66 °C | [1][3] |
| Boiling Point | 96 °C at 20 mmHg | [4] |
| Appearance | White to almost white powder/crystal | [1] |
Spectroscopic Data:
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.
-
¹H NMR: The proton NMR spectrum is characterized by its simplicity, a consequence of the molecule's symmetry.
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework and the influence of the halogen substituents.
Spectroscopic data for this compound is readily available from various sources for researchers to use as a reference.[5][6]
Commercial Availability: A Comparative Overview of Leading Suppliers
The accessibility of high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this reagent in various quantities and purity grades. When selecting a supplier, researchers should consider not only the price but also the purity specifications, availability, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities (Example) | Price (USD, Example) |
| Thermo Scientific | A14248 | ≥97.5% (GC) | 5g, 25g, 100g | $495.65 (100g)[3] |
| Sigma-Aldrich | 264245 | 98% | - | - |
| TCI America | D1864 | >98.0% (GC) | 10g, 25g | $63.00 (10g), $109.00 (25g)[1] |
| Biosynth | FD11144 | - | 0.05kg, 0.1kg, 0.25kg, 0.5kg, 1kg | $95.00 (0.05kg)[7] |
| BLD Pharm | BD11059 | - | - | -[8] |
| CP Lab Safety | D1864 | - | 25g | $180.21 (25g)[9] |
Note: Prices are subject to change and may vary based on the supplier and quantity. Researchers are advised to consult the respective company websites for the most current pricing and availability.
Safe Handling and Storage: A Prerequisite for Laboratory Use
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The compound is classified as a skin and eye irritant.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Synthetic Applications: A Gateway to Molecular Complexity
The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the construction of complex organic molecules. The two bromine atoms provide orthogonal handles for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[10] this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl and polyaryl compounds. These structures are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials.[10]
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Representative Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general guideline for the mono-arylation of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and organic electronic materials.[4][11] this compound can be selectively mono- or di-aminated, providing access to a diverse range of aniline derivatives.
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Representative Experimental Protocol: Synthesis of an N-Aryl Amine
This protocol provides a general procedure for the mono-amination of this compound. The choice of ligand and base can be critical for achieving high yields, especially with less reactive amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube with a septum, remove from the glovebox, and place under an inert atmosphere.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Materials Science: Case Studies
The strategic incorporation of the 2,5-difluorophenyl moiety, readily accessible from this compound, can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[12][13] The fluorine atoms can improve metabolic stability, increase binding affinity, and modulate pKa.[5]
Kinase Inhibitors in Oncology
Many kinase inhibitors feature a di-substituted aromatic core. The this compound scaffold provides an excellent starting point for the synthesis of such compounds. For instance, it can be envisioned as a key building block in the synthesis of inhibitors for kinases like BRAF, which is implicated in various cancers.[14][15] The difluoro-substitution pattern can be crucial for achieving selectivity and potency.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:
Caption: Sequential cross-coupling to build a kinase inhibitor scaffold.
Blue Emitters for Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound is a valuable precursor for the synthesis of blue-emitting materials for OLEDs.[16] The introduction of fluorine atoms can lower the HOMO/LUMO energy levels, leading to deeper blue emission and improved device stability. Triarylamine and benzimidazole derivatives, known for their excellent charge-transporting and emissive properties, can be synthesized using this building block.[7][17]
Synthetic Approach to a Blue Emitter:
Caption: Synthesis of a triarylamine-based blue emitter precursor.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that empowers chemists to construct complex molecules with enhanced properties. Its predictable reactivity in key cross-coupling reactions, coupled with the beneficial effects of fluorine substitution, makes it an indispensable building block in the quest for novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its properties, availability, safe handling, and synthetic applications, with the aim of facilitating its effective utilization in the research and development endeavors of scientists at the forefront of chemical innovation.
References
- 1. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 13C NMR spectrum [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. rsc.org [rsc.org]
- 6. This compound(327-51-5) 13C NMR spectrum [chemicalbook.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene
Abstract
This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-difluorobenzene, a key building block in modern synthetic chemistry. The document delves into its nomenclature, physicochemical properties, and spectroscopic characterization. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] Detailed, field-proven protocols for its application in Suzuki-Miyaura coupling are provided, alongside a discussion of the causal factors influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Aromatics
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science.[1] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] this compound (CAS No. 327-51-5) has emerged as a cornerstone intermediate, offering a synthetically versatile scaffold for the construction of novel chemical entities.[1][3] Its symmetrically substituted benzene ring, featuring two bromine atoms and two fluorine atoms, provides distinct reactive sites for sequential and selective functionalization.[1] The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the carbon-bromine bonds, making it an ideal substrate for a range of cross-coupling reactions.[1][3] This guide will explore the fundamental characteristics of this compound and provide practical insights into its application.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is This compound .[5] The naming convention follows the principles of IUPAC nomenclature for substituted benzene derivatives.[6][7][8][9] The numbering of the benzene ring is prioritized to give the substituents the lowest possible locants. In this case, the numbering starts at one of the bromo-substituted carbons and proceeds around the ring to assign the lowest numbers to the other substituents.
Molecular Structure
The structure of this compound is a benzene ring with bromine atoms at positions 1 and 4, and fluorine atoms at positions 2 and 5.
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂F₂ | [2][5][10][11] |
| Molecular Weight | 271.88 g/mol | [5][12] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 60-62 °C | |
| Boiling Point | 96 °C at 20 mmHg | |
| CAS Number | 327-51-5 | [5][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by a single signal, a triplet, arising from the two equivalent aromatic protons. The coupling to the adjacent fluorine atoms results in this splitting pattern.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbon atoms, with the carbon-fluorine and carbon-bromine couplings providing valuable structural information.[13]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.[14]
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its C-Br bonds, which are amenable to a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the sequential introduction of different substituents, providing access to a wide array of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms in this compound serve as excellent leaving groups in reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination couplings.[1][3] The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbon atoms attached to the bromine, facilitating oxidative addition to the palladium(0) catalyst.
Caption: Key cross-coupling reactions of this compound.
Application in Drug Discovery and Materials Science
The difluorobenzene core is a privileged scaffold in many active pharmaceutical ingredients (APIs). The fluorine atoms can improve metabolic stability and enhance binding to target proteins.[1][4] In materials science, this compound is used in the synthesis of polymers, dyes, and electronic materials, where the fluorine substituents impart specific electronic and thermal properties.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, validated protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Rationale and Causality
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, sterically hindered phosphine ligands can influence the site-selectivity in dihalogenated substrates. The base is essential for the transmetalation step, and the solvent system must be capable of dissolving both the organic and inorganic reagents.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a portion of the toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety and Handling
This compound is an irritant.[5][10] It causes skin and serious eye irritation and may cause respiratory irritation.[5][10] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][16] In case of contact with skin or eyes, rinse immediately with plenty of water.[10][16]
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern allows for selective and sequential functionalization through a variety of cross-coupling reactions. A thorough understanding of its properties, reactivity, and handling is essential for its successful application in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. sarthaks.com [sarthaks.com]
- 9. byjus.com [byjus.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 327-51-5 | FD11144 [biosynth.com]
- 13. This compound(327-51-5) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound(327-51-5) MS [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 1,4-Dibromo-2,5-difluorobenzene in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dibromo-2,5-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This guide covers the physicochemical properties of this compound, theoretical principles governing its solubility, expected solubility in various organic solvents, predictive models for solubility estimation, and detailed protocols for experimental solubility determination.
Introduction to this compound
This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the formation of polymers and as a building block for complex organic molecules.[1] Its utility in cross-coupling reactions and the synthesis of poly(phenylene)s makes understanding its behavior in various solvents a critical aspect of process development and optimization. The solubility of this compound dictates its reactivity, reaction kinetics, and the ease of purification of resulting products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂F₂ | [2][3] |
| Molecular Weight | 271.88 g/mol | [2] |
| CAS Number | 327-51-5 | [2] |
| Appearance | White to almost white crystalline powder | [3][4] |
| Melting Point | 59-66 °C | [3] |
| Boiling Point | 209.2 °C at 760 mmHg | [5] |
| Water Solubility | Insoluble | [4][5] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, a non-polar molecule, its solubility is primarily influenced by London dispersion forces.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of solid this compound.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.
A substance dissolves if the energy released in the third step is comparable to or greater than the energy required in the first two steps.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Benzene | High | The non-polar nature of these solvents leads to favorable dispersion force interactions with the non-polar solute. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM) | Moderate to High | These solvents have larger dipole moments but can still effectively solvate non-polar molecules through dispersion forces and dipole-induced dipole interactions. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network in protic solvents is disrupted to a greater extent to accommodate the non-polar solute, making dissolution less favorable. A qualitative report suggests "almost transparency in Methanol".[4] |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The highly polar nature and strong intermolecular forces (hydrogen bonding in water) of these solvents make the solvation of the non-polar this compound energetically unfavorable.[4][5] |
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[8] The total Hildebrand solubility parameter is divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar interactions.
-
δh: Energy from hydrogen bonds.
A solute is more likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[8] While specific HSP values for this compound are not published, they can be estimated using group contribution methods.
Machine Learning and QSPR Models
Recent advancements in machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) modeling have enabled the prediction of solubility with increasing accuracy.[9][10] These models are trained on large datasets of known solubility data and use molecular descriptors to predict the solubility of new compounds. For halogenated benzenes, models have been developed that can predict aqueous solubility and partitioning coefficients.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. A standard gravimetric method is a reliable approach.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a sealable vial. Add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a constant temperature bath with agitation (e.g., a shaker or magnetic stirrer). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-weighed, gastight syringe fitted with a filter (to prevent transfer of solid particles).
-
Analysis:
-
Dispense the filtered aliquot into a pre-weighed vial.
-
Weigh the vial containing the aliquot to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (g / 100 mL) = (mass of residue / volume of aliquot) * 100
Safety and Handling Considerations
This compound is a chemical that requires careful handling.
-
Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
While quantitative experimental data on the solubility of this compound in a broad range of organic solvents is limited, its physicochemical properties and structural similarities to other halogenated benzenes provide a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar aprotic solvents and moderately soluble in polar aprotic solvents, with limited solubility in polar protic solvents and insolubility in water. For precise solubility values, experimental determination using the gravimetric method outlined in this guide is recommended. The use of predictive models such as Hansen Solubility Parameters can also offer valuable insights for solvent selection in the absence of experimental data.
References
- 1. This compound | 327-51-5 | FD11144 [biosynth.com]
- 2. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A14248.14 [thermofisher.com]
- 4. This compound CAS#: 327-51-5 [m.chemicalbook.com]
- 5. 327-51-5 | this compound [chemindex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. Hansen solubility parameters [stenutz.eu]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermogravimetric Analysis of 1,4-Dibromo-2,5-difluorobenzene
Foreword: Understanding the Thermal Landscape of a Versatile Building Block
1,4-Dibromo-2,5-difluorobenzene is a pivotal building block in the synthesis of a wide array of functional materials, from active pharmaceutical ingredients (APIs) to advanced polymers and agrochemicals.[1][2] Its utility stems from the unique reactivity conferred by the bromine and fluorine substituents on the aromatic ring. As with any specialty chemical destined for high-performance applications, a thorough understanding of its thermal stability is not merely academic—it is a critical parameter that dictates storage conditions, processing temperatures, and ultimately, the safety and viability of its use in further synthetic endeavors. Thermogravimetric analysis (TGA) stands as a cornerstone technique for elucidating this thermal behavior, providing a quantitative measure of mass changes as a function of temperature.[3] This guide offers a comprehensive exploration of the thermogravimetric analysis of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Thermal Stability for this compound
The thermal stability of this compound is a critical consideration in its application. In pharmaceutical and agrochemical synthesis, reactions are often conducted at elevated temperatures to drive kinetics and achieve desired yields. Knowledge of the decomposition temperature of this key intermediate is paramount to prevent the formation of impurities that could compromise the final product's efficacy and safety. Furthermore, the thermal decomposition of halogenated aromatic compounds can release corrosive and toxic gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), posing significant safety and environmental hazards.[4] A comprehensive TGA study provides the necessary data to establish safe operating limits and engineer appropriate safety protocols.
Experimental Protocol: A Self-Validating System for TGA of this compound
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 800°C with a sensitive microbalance.
-
Sample Pans: Platinum or ceramic pans are recommended due to their inertness at high temperatures and resistance to corrosive off-gases.
-
Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere.
-
Sample: High-purity this compound (≥98%).
Step-by-Step Experimental Procedure
-
Instrument Preparation and Calibration:
-
Ensure the TGA is clean and the balance is tared.
-
Perform a temperature calibration using appropriate standards (e.g., indium, tin, zinc) as per the instrument manufacturer's guidelines. This ensures the accuracy of the recorded decomposition temperatures.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample and ensures a more uniform decomposition.
-
-
TGA Method Parameters:
-
Initial Temperature: 30°C. Starting at ambient temperature allows for the observation of any initial mass loss due to adsorbed moisture or volatile impurities.
-
Heating Rate: 10°C/min. This is a conventional heating rate that provides a good balance between resolution and experimental time.
-
Final Temperature: 800°C. This temperature is well above the expected decomposition temperature of the compound, ensuring complete thermal degradation is observed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition of the compound without oxidative side reactions.
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Post-Analysis and Safety Precautions:
-
After the experiment, allow the furnace to cool to a safe temperature before removing the sample residue.
-
Crucially, the exhaust from the TGA must be vented into a fume hood or an appropriate scrubbing system to safely handle the corrosive HBr and HF gases that are expected to evolve during decomposition. [5][6][7]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Anticipated TGA Results and Interpretation
Hypothetical TGA and DTG Curves
A hypothetical TGA curve for this compound would likely exhibit a single, sharp weight loss step, indicative of a clean decomposition process. The onset of decomposition is expected to be in the range of 200-300°C. The presence of four halogen substituents on the benzene ring contributes to its relatively high thermal stability compared to unsubstituted benzene.
The derivative of the TGA curve (DTG curve) would show a corresponding single peak, with the peak maximum indicating the temperature of the maximum rate of decomposition.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the TGA of this compound.
| Parameter | Expected Value | Rationale |
| Onset Temperature (Tonset) | ~250 - 300 °C | Based on the stability of halogenated aromatic rings. |
| Peak Decomposition Temperature (Tpeak) | ~300 - 350 °C | The temperature of the maximum rate of weight loss. |
| Total Weight Loss | ~100% | The compound is expected to fully decompose and volatilize under these conditions. |
| Residue at 800°C | ~0% | No non-volatile components are expected to form in an inert atmosphere. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the homolytic cleavage of the carbon-bromine bonds, which are weaker than the carbon-fluorine and carbon-carbon bonds of the aromatic ring. This initial step would generate highly reactive radical species. Subsequent reactions could involve the abstraction of hydrogen atoms (if any are present from impurities or side reactions) to form HBr, and further fragmentation of the aromatic ring at higher temperatures, leading to the formation of HF and a complex mixture of smaller volatile organic compounds and ultimately, carbonaceous residue at very high temperatures, though complete volatilization is expected by 800°C.
Caption: Proposed thermal decomposition pathway of this compound.
Influence of Experimental Variables and Troubleshooting
-
Heating Rate: A faster heating rate will shift the decomposition temperatures to higher values and may decrease the resolution of overlapping decomposition steps. Conversely, a slower heating rate can improve resolution but will increase the experiment time.
-
Purge Gas: While nitrogen is used for studying thermal decomposition, running the experiment in an oxidative atmosphere (e.g., air) would lead to a different decomposition profile, likely at lower temperatures, and would result in the formation of different off-gases.
-
Sample Mass: A larger sample mass can lead to poor heat transfer and a broader decomposition profile. It is crucial to use a consistent and appropriate sample mass for reproducible results.
-
Troubleshooting: Irregular Weight Loss: If the TGA curve shows an initial, gradual weight loss before the main decomposition, it could indicate the presence of residual solvent or moisture. An isothermal hold at a temperature slightly above the boiling point of the suspected solvent can be added to the TGA method to remove these volatiles before the main heating ramp.
Concluding Remarks: From Data to Application
The thermogravimetric analysis of this compound provides invaluable data for its safe and effective use in research and industrial applications. By understanding its thermal stability and decomposition profile, scientists and engineers can optimize reaction conditions, ensure product purity, and implement necessary safety measures to handle the corrosive off-gases. The methodologies and interpretations presented in this guide serve as a robust framework for the thermal characterization of this important chemical intermediate, ultimately contributing to the development of safer and more efficient chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mt.com [mt.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. Corrosive Gas Safety Tips for Laboratory Workers | Lab Manager [labmanager.com]
- 8. 1,3-Dibromobenzene CAS#: 108-36-1 [m.chemicalbook.com]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trentu.ca [trentu.ca]
- 12. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 13. waters.com [waters.com]
An In-depth Technical Guide to the Electronic Properties of 1,4-Dibromo-2,5-difluorobenzene
Introduction
1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that has emerged as a critical building block in the fields of organic electronics, pharmaceuticals, and agrochemicals.[1][2] Its unique molecular structure, featuring a benzene ring substituted with two bromine and two fluorine atoms, imparts a distinct set of electronic and chemical properties. The electron-withdrawing nature of the fluorine atoms, combined with the reactive bromine sites, makes it a highly versatile precursor for the synthesis of advanced materials.[2] This guide provides a comprehensive overview of the core electronic properties of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.
The strategic placement of halogen atoms on the benzene ring significantly influences the molecule's frontier molecular orbitals, thereby defining its behavior in electronic devices. Understanding these fundamental electronic parameters is paramount for the rational design of novel organic semiconductors, polymers, and functional materials with tailored optoelectronic characteristics.
Molecular Structure and Synthesis
The foundational step to understanding the electronic properties of this compound lies in its molecular architecture. The molecule consists of a central phenyl ring with bromine atoms at the 1 and 4 positions and fluorine atoms at the 2 and 5 positions.
Caption: Molecular structure of this compound.
Synthetically, this compound is typically prepared through the electrophilic bromination of 1,4-difluorobenzene. The reaction conditions are carefully controlled to ensure the desired regioselectivity. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of larger conjugated systems.[3] This synthetic accessibility is a key factor in its widespread use as a monomer for conductive polymers.[3]
Core Electronic Properties
The electronic properties of a molecule, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its function in electronic devices. These parameters determine the ease of oxidation and reduction, the energy of electronic transitions, and the charge transport characteristics of materials derived from it.
Frontier Molecular Orbitals and Energy Gap
Theoretical calculations based on Density Functional Theory (DFT) provide valuable insights into the electronic structure of this compound. A study utilizing the B3LYP functional with a 6-311++G(d,p) basis set has calculated the HOMO-LUMO energy gap to be 5.444 eV. This relatively large gap is indicative of a material that is electronically stable and transparent in the visible region of the electromagnetic spectrum.
The nature of the frontier orbitals is also revealed through these calculations. The HOMO is primarily localized on the bromine and fluorine atoms, while the LUMO is delocalized across the carbon-carbon bonds of the benzene ring. This suggests that the initial electronic excitation involves a transfer of electron density from the halogen atoms to the aromatic core.
| Property | Theoretical Value (DFT B3LYP/6-311++G(d,p)) | Experimental Value |
| Ionization Potential (IP) | - | 9.09 ± 0.02 eV[4] |
| Electron Affinity (EA) | Not available | Not available |
| HOMO Energy | Not available | ~ -9.09 eV (estimated from IP) |
| LUMO Energy | Not available | Not available |
| HOMO-LUMO Gap | 5.444 eV | Not available |
Ionization Potential and Electron Affinity
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while the electron affinity (EA) is the energy released when an electron is added. These properties are crucial for understanding the charge injection and transport capabilities of a material.
The experimental ionization potential of this compound has been determined to be 9.09 ± 0.02 eV through photoelectron spectroscopy.[4] This high value reflects the significant energy required to remove an electron, a consequence of the electron-withdrawing fluorine atoms.
An experimental value for the electron affinity is not available. However, based on the theoretical HOMO-LUMO gap, a rough estimation can be made. It is important to note that this is an approximation and experimental verification is necessary for accurate determination.
Experimental Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of this compound requires experimental validation of theoretical predictions. The following section outlines standard methodologies for such characterization.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.
Explanatory Causality behind the Protocol:
The choice of solvent and electrolyte is critical for obtaining reliable CV data. The solvent must be able to dissolve the analyte and the electrolyte, be electrochemically inert over a wide potential range, and have a sufficiently high dielectric constant to support ion mobility. The supporting electrolyte is necessary to minimize the solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface. A ferrocene/ferrocenium (Fc/Fc+) couple is commonly used as an internal standard for calibrating the potential axis, as its redox potential is well-defined and relatively insensitive to the solvent.
Self-Validating System:
The protocol's integrity is maintained by running a blank CV of the solvent and electrolyte to ensure no interfering redox processes occur within the potential window of interest. The stability of the analyte under electrochemical conditions can be assessed by performing multiple CV cycles; a stable compound will exhibit consistent peak currents and potentials.
Detailed Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Record a background CV of the electrolyte solution to establish the potential window.
-
Introduce the analyte solution and record the cyclic voltammogram. Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential.
-
Vary the scan rate (e.g., from 25 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Internal Standard Calibration: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammograms.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming its redox potential is -4.8 eV relative to the vacuum level):
-
EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
Caption: Workflow for Cyclic Voltammetry Analysis.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy is used to determine the optical band gap of a material by identifying the wavelength at which it begins to absorb light.
Explanatory Causality behind the Protocol:
The choice of solvent is crucial as it can influence the absorption spectrum. A solvent that is transparent in the UV-Vis region of interest and does not interact strongly with the analyte is preferred. The concentration of the solution is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Detailed Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measurement: Record the absorption spectrum of the analyte solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the absorption onset (λonset) from the long-wavelength edge of the lowest energy absorption band.
-
Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).
-
While a specific experimental UV-Vis spectrum for this compound was not found in the reviewed literature, based on its large theoretical HOMO-LUMO gap, the absorption onset is expected to be in the ultraviolet region.
Implications for Applications in Organic Electronics
The electronic properties of this compound make it a valuable building block for a range of organic electronic materials.
Organic Field-Effect Transistors (OFETs) and Conductive Polymers
The ability to functionalize the bromine positions allows for the synthesis of conjugated polymers with tailored electronic properties. The electron-withdrawing fluorine atoms can lower both the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability (by making the material more resistant to oxidation) and facilitate electron injection in n-type materials. The rigid backbone that can be formed from this monomer is also beneficial for achieving the high charge carrier mobility required for OFET applications.
Organic Photovoltaics (OPVs)
In the context of OPVs, this compound can be incorporated into both donor and acceptor materials. The tunability of its electronic structure through derivatization allows for the precise engineering of HOMO and LUMO levels to optimize the open-circuit voltage (Voc) and facilitate efficient charge separation at the donor-acceptor interface.
Caption: Relationship between properties and applications.
Conclusion
This compound stands as a cornerstone molecule in the development of advanced organic electronic materials. Its well-defined electronic properties, characterized by a high ionization potential and a large HOMO-LUMO gap, provide a robust platform for the synthesis of functional materials with predictable and tunable characteristics. While a complete experimental dataset for all its electronic parameters is still forthcoming, theoretical calculations and the performance of its derivatives in various electronic devices underscore its significance. Future research focusing on the detailed experimental characterization of this molecule and its charge transport properties will undoubtedly pave the way for further innovations in organic electronics.
References
Methodological & Application
Stille Coupling Protocols for 1,4-Dibromo-2,5-difluorobenzene: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of Fluorinated Aromatics
In the landscape of modern synthetic chemistry, the development of robust and versatile carbon-carbon bond-forming reactions is paramount for the construction of complex molecular architectures. Among these, the palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful tool, valued for its tolerance of a wide array of functional groups and the stability of its organotin reagents.[1][2] This guide focuses on the application of Stille coupling to a particularly valuable, yet challenging, substrate: 1,4-dibromo-2,5-difluorobenzene. The presence of fluorine atoms on the aromatic ring significantly alters its electronic properties, making this building block a crucial component in the synthesis of advanced materials, such as conjugated polymers for organic electronics, and in the development of novel pharmaceuticals.
This document provides an in-depth exploration of the key experimental parameters, detailed step-by-step protocols for selective mono- and di-arylation, as well as polycondensation, and insights into the underlying mechanistic principles. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully employ Stille coupling with this compound.
The Mechanistic Heart of the Stille Coupling
The catalytic cycle of the Stille reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluorine atoms can influence the rate of this step.
-
Transmetalation: The organotin reagent then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step of the reaction.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are then eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Core Components of a Successful Stille Coupling
The success of a Stille coupling reaction hinges on the careful selection of several key components. For a substrate like this compound, these choices are particularly critical due to the electronic effects of the fluorine substituents.
Table 1: Key Reagent and Condition Considerations
| Component | Key Considerations for this compound | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings or for polycondensation, a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is often preferred.[4] |
| Ligand | P(o-tol)₃, PPh₃ | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. For the electron-deficient this compound, an electron-rich and somewhat bulky ligand like tri(o-tolyl)phosphine can enhance the rate of oxidative addition. |
| Organotin Reagent | Aryl-, heteroaryl-, or vinylstannanes | The reactivity of the organotin reagent follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl > alkyl. Tributyltin derivatives are commonly used due to their stability and ease of handling.[1] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a common choice for its inertness and ability to dissolve the reagents.[4] |
| Additives | CuI, CsF | Copper(I) iodide can accelerate the transmetalation step, particularly in polar solvents.[5] Cesium fluoride can also promote the reaction and aids in the removal of tin byproducts during workup.[5] |
| Temperature | 90-120 °C | Higher temperatures are often required to drive the reaction to completion, especially for less reactive substrates or for achieving double coupling.[4][6] |
Experimental Protocols
Safety First: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of a mono-substituted product by using a slight excess of the dibromo starting material.
Materials:
-
This compound (1.2 equivalents)
-
Organostannane (e.g., tributyl(aryl)stannane) (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add a stir bar and seal the flask. Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to dissolve the solids.
-
Via syringe, add the organostannane to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate. Wash the organic phase with a saturated aqueous solution of KF to precipitate tin byproducts, followed by a brine wash.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Double Stille Coupling for Di-substitution
This protocol aims for the complete substitution of both bromine atoms.
Materials:
-
This compound (1.0 equivalent)
-
Organostannane (2.2-2.5 equivalents)
-
Pd₂(dba)₃ (2-4 mol%)
-
P(o-tol)₃ (8-16 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Add a stir bar, seal the flask, and perform three evacuate/backfill cycles with argon.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane (2.2-2.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to a higher temperature, typically 110-120 °C, and stir for 24-48 hours.[6]
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.
-
Follow the same work-up procedure as described for the mono-arylation.
-
Purify the crude product by column chromatography, adjusting the eluent system to isolate the typically less polar di-substituted product.
Protocol 3: Stille Polycondensation for Conjugated Polymer Synthesis
This protocol is adapted for the synthesis of a conjugated polymer using a difunctional organotin monomer.
Materials:
-
This compound (1.0 equivalent)
-
Distannane monomer (e.g., 2,5-bis(tributylstannyl)thiophene) (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (8 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the distannane monomer, Pd₂(dba)₃, and P(o-tol)₃.
-
Subject the flask to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via a syringe.
-
The reaction mixture is stirred at 100-110 °C for 24-48 hours under an argon atmosphere.[4]
-
After cooling to room temperature, the polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with methanol and acetone to remove residual catalyst and monomers, and then dried under vacuum.
Visualizing the Process
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Stille coupling reaction.
Troubleshooting and Final Considerations
-
Low Yield: Consider increasing the catalyst loading, trying a different ligand (e.g., a more electron-rich one), or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete Reaction: Increase the reaction time or temperature. The addition of CuI may be beneficial.
-
Homocoupling of Organostannane: This is a common side reaction.[1] Slow addition of the organostannane or using a slight excess of the di-bromo substrate can help minimize this.
-
Removal of Tin Byproducts: The aqueous KF wash is generally effective.[6] For stubborn cases, column chromatography with a small amount of triethylamine in the eluent can be helpful.
By carefully controlling the stoichiometry, catalyst system, and reaction conditions, the Stille coupling of this compound can be a highly effective and reliable method for the synthesis of valuable fluorinated compounds and polymers.
References
Application Note & Protocol: High-Fidelity Synthesis of Fluorinated Arylalkynes via Sonogashira Coupling of 1,4-Dibromo-2,5-difluorobenzene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide to the Sonogashira reaction using 1,4-dibromo-2,5-difluorobenzene as a substrate. The resulting fluorinated oligo(phenyleneethynylene)s (OPEs) are highly valuable building blocks in materials science, organic electronics, and pharmaceutical development due to the unique electronic and physical properties imparted by the fluorine atoms.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for achieving both mono- and di-alkynylation with high selectivity, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of advanced functional materials.
Introduction: The Significance of Fluorinated Diaryl Acetylenes
The incorporation of fluorine into organic molecules can dramatically alter their electronic properties, metabolic stability, lipophilicity, and binding affinities.[3][5] In the context of conjugated systems like diaryl acetylenes, the strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels, influencing the material's optical and electronic characteristics.[6] this compound is an ideal starting material for creating rigid, linear, and electronically-tuned molecular wires and polymer precursors.[7][8] The Sonogashira reaction provides a mild and efficient pathway to these structures, offering broad functional group tolerance and reliable outcomes when properly executed.[1][9]
The Reaction Mechanism: A Dual Catalytic Symphony
The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[10] This dual-catalyst system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1]
-
The Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is typically the rate-limiting step of the reaction.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex. This step regenerates the copper(I) catalyst.[11]
-
Reductive Elimination: The final product, the arylalkyne (Ar-C≡C-R), is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]
-
-
The Copper Cycle: This cycle's role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[1]
-
Deprotonation: In the presence of an amine base, the acidic acetylenic proton is removed to form a copper(I) acetylide intermediate. This species is crucial for transferring the alkyne group to the palladium center.[2]
-
Copper-Free Sonogashira Coupling
While effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne substrate (Glaser coupling).[1] To avoid this side reaction, copper-free variants have been developed. In these systems, the base is typically strong enough to deprotonate the alkyne, which then coordinates directly with the palladium center, albeit often requiring higher temperatures or more reactive substrates.[2][10]
Key Considerations for this compound
-
Substrate Reactivity: Aryl bromides are less reactive than the corresponding aryl iodides but significantly more reactive than aryl chlorides.[1][12] The reaction conditions must be robust enough to facilitate the initial oxidative addition step.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbon atoms. This can facilitate the oxidative addition step compared to non-fluorinated analogues.[13]
-
Chemoselectivity (Mono- vs. Di-substitution): As the two bromine atoms on the starting material are chemically equivalent, controlling the stoichiometry is the primary method for achieving selective substitution.
-
Mono-alkynylation: Using approximately 1.0-1.2 equivalents of the terminal alkyne will favor the formation of the monosubstituted product, 1-bromo-4-alkynyl-2,5-difluorobenzene.
-
Di-alkynylation: Using 2.2 equivalents or more of the alkyne and longer reaction times will drive the reaction to completion, yielding the 1,4-dialkynyl-2,5-difluorobenzene product.
-
Detailed Experimental Protocol: Di-substitution
This protocol details a representative procedure for the double Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Equipment
-
Reactants: this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled.
-
Additional Solvent: Tetrahydrofuran (THF), anhydrous.
-
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon line, syringes, standard laboratory glassware.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) |
| This compound | 271.88 | 1.0 | 272 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 2.2 | 225 mg (240 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 (6 mol%) | 11.5 mg |
| Triethylamine (Et₃N) | 101.19 | Solvent | ~10 mL |
| THF (anhydrous) | 72.11 | Solvent | ~5 mL |
Step-by-Step Procedure
-
Flask Preparation: Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon) to remove all oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and alkyne homocoupling.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (~5 mL) and freshly distilled triethylamine (~10 mL) via syringe.
-
Degassing: Stir the resulting suspension and sparge with inert gas for 15-20 minutes to ensure the solution is thoroughly deoxygenated.
-
Alkyne Addition: Add the terminal alkyne (2.2 eq) dropwise via syringe to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C for aryl bromides) and monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (to quench the reaction and complex with copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,4-dialkynyl-2,5-difluorobenzene product.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use fresh, high-purity catalysts and solvents. Ensure the reaction is truly anaerobic. Increase the reaction temperature in 10 °C increments. Consider a more active palladium catalyst or ligand.[10] |
| Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the amount of CuI catalyst or switch to a copper-free protocol.[1] |
| Incomplete Reaction | Insufficient reaction time or temperature; Catalyst deactivation. | Allow the reaction to run longer. Increase temperature. Add a second small portion of the palladium catalyst if the reaction has stalled. |
| Complex Mixture | Side reactions; Product degradation. | Ensure the temperature is not too high. Check the functional group compatibility of your alkyne. Ensure the work-up procedure is performed promptly after the reaction is complete. |
Conclusion
The Sonogashira coupling of this compound is a robust and highly effective method for synthesizing well-defined, fluorinated diaryl acetylenes. By carefully controlling the reaction stoichiometry and maintaining rigorous anaerobic conditions, researchers can selectively achieve either mono- or di-alkynylation in high yields. The protocols and insights provided herein serve as a foundational guide for scientists aiming to construct these valuable molecular architectures for applications ranging from advanced polymers to novel therapeutic agents.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of monodisperse oligo(1,4-phenyleneethynylene-alt-1,4-triptycyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,4-Dibromo-2,5-difluorobenzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The substrate, 1,4-dibromo-2,5-difluorobenzene, is a particularly valuable building block. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, while the two bromine atoms serve as handles for sequential or double cross-coupling reactions.[1] This guide provides a detailed technical overview and field-proven protocols for both the selective mono-amination and the exhaustive di-amination of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanistic Overview: The "Why" Behind the Protocol
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and substrate compatibility.[4]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
A well-chosen phosphine ligand is essential to facilitate both the oxidative addition and the reductive elimination steps, while also preventing catalyst decomposition.[2] For difunctional substrates like this compound, controlling the stoichiometry of the amine and selecting the appropriate ligand are paramount for achieving selective mono-amination versus di-amination.
References
Application Notes & Protocols for the Synthesis of Advanced OLED Materials from 1,4-Dibromo-2,5-difluorobenzene
Abstract
This technical guide provides detailed methodologies for the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials, utilizing 1,4-dibromo-2,5-difluorobenzene as a core building block. The strategic incorporation of a 2,5-difluorophenylene unit into conjugated organic molecules is a proven strategy for enhancing key device parameters. The fluorine atoms' strong electron-withdrawing nature effectively lowers both the HOMO and LUMO energy levels, which facilitates electron injection, improves resistance to oxidative degradation, and ultimately enhances device efficiency and operational lifetime.[1] This document presents two field-proven, palladium-catalyzed cross-coupling protocols—a Suzuki-Miyaura coupling for C-C bond formation to create fluorescent emitters and a Buchwald-Hartwig amination for C-N bond formation to generate hole-transport materials (HTMs). Each protocol is detailed with mechanistic insights, step-by-step procedures, characterization data, and troubleshooting advice, designed for researchers in organic electronics and drug development.
Introduction: The Strategic Role of Fluorination
The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials within their emissive and charge-transport layers.[2][3] this compound has emerged as a critical precursor for creating electron-deficient π-conjugated systems. The two fluorine atoms impart several desirable characteristics:
-
Tuning of Energy Levels: Fluorine's high electronegativity profoundly influences a molecule's electronic properties, significantly lowering the HOMO and LUMO energy levels.[4] This precise control is crucial for optimizing charge injection, transport, and recombination within the OLED device stack, leading to improved efficiency.[4]
-
Enhanced Stability: The strength of the carbon-fluorine (C-F) bond contributes to greater thermal and oxidative stability, extending the operational lifetime of OLED devices—a critical factor for commercial applications.[4]
-
Morphological Control: C-H···F interactions can play a significant role in the solid-state packing of molecules, influencing the supramolecular organization and potentially enhancing charge carrier mobility through ordered π-stacking arrangements.[1]
This guide focuses on leveraging these properties through robust and versatile palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic synthesis for constructing complex conjugated molecules.[5][6]
Overview of Synthetic Strategies
The two bromine atoms on the this compound ring serve as highly effective leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of various aromatic, heteroaromatic, or amine functionalities to build a diverse library of OLED materials. The primary strategies discussed herein are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Coupling for Blue Fluorescent Emitters
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[7][8] It is widely used in the synthesis of biaryls, which often form the core of fluorescent emitter materials.[9][10] Here, we describe the double Suzuki coupling of this compound with an arylboronic acid to create a symmetrical, highly fluorescent molecule.
Principle and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (C-Br bond), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond of the final biaryl product.[11]
The use of a suitable phosphine ligand (e.g., XPhos, SPhos) is critical to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, especially with electron-deficient aryl halides.[5][12]
Experimental Protocol: Synthesis of 2,5-Difluoro-1,4-bis(biphenyl-4-yl)benzene
This protocol describes a representative synthesis.
Materials & Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material (1.0 equiv.) |
| 4-Biphenylboronic acid | Coupling Partner (2.2 equiv.) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium Catalyst (4 mol%) |
| Potassium Phosphate (K₃PO₄) | Base (3.0 equiv. per Br) |
| Toluene & Water (4:1 mixture) | Solvent System |
| Schlenk flask, condenser, magnetic stirrer | Reaction Vessel |
| Inert gas supply (Argon or Nitrogen) | To maintain an oxygen-free environment |
| Ethyl acetate, Hexane | Solvents for work-up and chromatography |
| Brine, Anhydrous Magnesium Sulfate (MgSO₄) | Work-up reagents |
| Silica Gel | Stationary phase for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound (272 mg, 1.0 mmol), 4-biphenylboronic acid (436 mg, 2.2 mmol), potassium phosphate (1.27 g, 6.0 mmol), and Pd(PPh₃)₄ (46 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (20 mL) and water (5 mL) to the flask via syringe. The use of degassed solvents is crucial to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours under a positive pressure of argon. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexane.
Expected Results and Characterization
-
Yield: >80% (after purification).
-
Appearance: White to off-white solid.
-
¹H NMR: Complex aromatic multiplets.
-
¹⁹F NMR: A singlet or multiplet in the aromatic region, characteristic of the difluorophenylene core.
-
Mass Spectrometry (MS): A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₃₀H₂₀F₂.
Protocol 2: Buchwald-Hartwig Amination for Hole-Transport Materials (HTMs)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[6][13] It is the premier method for synthesizing aryl amines, which are the foundational structures for most high-performance hole-transport materials (HTMs) used in OLEDs.[14][15] This protocol details the double amination of this compound with a secondary amine.
Principle and Mechanistic Insight
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center to form the new C-N bond and regenerate the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to promote the reductive elimination step, which is often the rate-limiting step in the cycle.[13]
Experimental Protocol: Synthesis of 2,5-Difluoro-N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine
Materials & Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material (1.0 equiv.) |
| Diphenylamine | Coupling Partner (2.2 equiv.) |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Palladium Pre-catalyst (1 mol%) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | Base (2.5 equiv. per Br) |
| Anhydrous Toluene | Solvent |
| Glovebox or Schlenk line | For handling air-sensitive reagents |
| Standard glassware | Reaction Vessel |
| Diethyl ether, Celite | Solvents and materials for work-up |
Step-by-Step Procedure
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), sodium tert-butoxide (480 mg, 5.0 mmol), and diphenylamine (372 mg, 2.2 mmol).
-
Add Reactants: Add this compound (272 mg, 1.0 mmol) and a magnetic stir bar.
-
Solvent and Reaction: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (10 mL) via syringe. Place the reaction in a preheated oil bath at 110 °C and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium residues and salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., hexane/dichloromethane gradient) to afford the pure tetra-aryl amine product.
Expected Results and Characterization
-
Yield: 75-90% (after purification).
-
Appearance: A white or pale yellow solid.
-
¹H NMR & ¹³C NMR: Characteristic signals in the aromatic region confirming the structure.
-
¹⁹F NMR: A singlet confirming the chemical equivalence of the two fluorine atoms.
-
Mass Spectrometry (MS): A molecular ion peak [M]⁺ corresponding to the calculated mass of C₃₀H₂₂F₂N₂.
Material Properties and Data
The materials synthesized from this compound are expected to exhibit photophysical and electrochemical properties suitable for high-performance OLEDs.
Table 1: Representative Photophysical and Electrochemical Data for Fluorinated OLED Materials
| Material Class | Example Structure Core | HOMO (eV) | LUMO (eV) | Emission Max (nm) (in Toluene) | PLQY (%) | Reference Analogy |
| Blue Emitter | 2,5-Difluoro-p-terphenyl | -5.8 to -6.1 | -2.4 to -2.7 | 420 - 460 | 70 - 95 | [16] |
| HTM | 2,5-Difluoro-tetraarylamine | -5.2 to -5.5 | -2.1 to -2.4 | N/A (non-emissive) | < 5 | [14][15] |
Note: Data are representative values based on analogous fluorinated structures reported in the literature and may vary based on the specific side groups attached.
Troubleshooting and Key Considerations
-
Low Yields in Suzuki Coupling: This can often be attributed to catalyst deactivation or incomplete protodeboronation of the boronic acid. Ensure all solvents are thoroughly degassed and a sufficiently strong base (like K₃PO₄) is used.[5] If issues persist, consider a different ligand/catalyst system, such as using Pd(OAc)₂ with SPhos or RuPhos.[12]
-
Side Reactions in Buchwald-Hartwig: Hydrodehalogenation (replacement of Br with H) can occur. This is often minimized by using a high concentration of the amine nucleophile and ensuring the reaction is strictly anaerobic.
-
Purification Challenges: The final products are often non-polar and highly conjugated, which can lead to streaking on silica gel columns. A careful selection of the eluent system is critical. In some cases, recrystallization or sublimation may be required to achieve the high purity (>99.5%) needed for OLED device fabrication.
-
Safety: this compound is an irritant. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. All manipulations should be performed in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE) should be worn.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. Through well-established palladium-catalyzed methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a wide range of fluorescent emitters and charge-transport materials. The strategic inclusion of the difluorophenylene core provides a reliable method for tuning electronic energy levels and enhancing material stability, paving the way for the development of more efficient and durable OLED displays and lighting solutions. The protocols provided here offer a robust foundation for the synthesis and exploration of these next-generation organic electronic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound(327-51-5) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 13C NMR spectrum [chemicalbook.com]
- 9. 1,4-Benzenediamine, 2,5-difluoro- [sobekbio.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. 1,4-ジブロモ-2-フルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 1,4-Dibromo-2,5-difluorobenzene as a Strategic Precursor in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1][2] 1,4-Dibromo-2,5-difluorobenzene (CAS: 327-51-5) has emerged as a pivotal building block in this endeavor. Its unique structure, featuring two reactive bromine atoms and two activating fluorine atoms on a benzene ring, offers a versatile platform for constructing complex agrochemical active ingredients.[3][4] This guide provides an in-depth exploration of the synthetic utility of this precursor, detailing core reaction methodologies, step-by-step protocols, and a practical case study in the synthesis of a key herbicidal scaffold.
The Chemical Rationale: Why this compound?
The utility of this compound is rooted in its distinct chemical properties. The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Concurrently, the strongly electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring, influencing reactivity and regioselectivity in nucleophilic substitution reactions.[3][5] This combination of functionalities allows for sequential and site-selective modifications, providing a powerful tool for building molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 327-51-5 | [3][6][7] |
| Molecular Formula | C₆H₂Br₂F₂ | [6][7][8] |
| Molecular Weight | 271.88 g/mol | [7][8][9] |
| Melting Point | 60-62 °C | [7][9] |
| Boiling Point | 96 °C at 20 mmHg | [9] |
| Appearance | White to off-white crystals or powder | [6] |
| InChI Key | GLVMLJCMUBZVTJ-UHFFFAOYSA-N | [6][8][9] |
Core Synthetic Strategies and Methodologies
The transformation of this compound into valuable agrochemical intermediates primarily relies on a set of robust and well-established reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse for functionalizing the C-Br bonds of the precursor. The differential reactivity of C-Br versus C-F bonds allows for selective coupling, leaving the fluorine atoms untouched.
The Suzuki-Miyaura reaction is a fundamental tool for creating biaryl or aryl-alkenyl structures, which are common motifs in herbicides and fungicides.[10][11] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, with high functional group tolerance.[12]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The introduction of nitrogen-containing functional groups is critical for many agrochemicals. The Buchwald-Hartwig amination provides a mild and efficient method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14][15] This reaction has largely replaced harsher classical methods, offering a broader substrate scope and superior functional group tolerance.[13]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the difluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[5] While C-F bonds are typically stronger than C-Br bonds, the strong activation provided by the two fluorine atoms can enable the displacement of a bromine atom by potent nucleophiles like alkoxides, thiolates, or amines, particularly under forcing conditions. This pathway offers a transition-metal-free alternative for introducing heteroatoms.[16]
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 2: Representative Conditions for Core Synthetic Transformations
| Reaction | Catalyst / Ligand | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
| SNAr | (Metal-Free) | K₂CO₃, NaH | DMF, DMSO | 100-150 °C |
Case Study: Synthesis of a Precursor for Triazolopyrimidine Herbicides
To illustrate the practical application of this compound, we outline a synthetic sequence to a key intermediate used in the synthesis of triazolopyrimidine sulfonamide herbicides, such as penoxsulam.[17][18] This class of herbicides acts by inhibiting the acetolactate synthase (ALS) enzyme.[19]
The overall strategy involves a regioselective Buchwald-Hartwig amination followed by a Suzuki coupling to build the core trifluoromethyl-difluoro-aniline scaffold.
Caption: Illustrative two-step synthesis of a versatile aniline intermediate.
This intermediate, 4-(trifluoromethyl)-2,5-difluoroaniline, is a valuable building block that can be further elaborated through diazotization and sulfonation to connect with the triazolopyrimidine heterocycle, ultimately forming herbicides like penoxsulam.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized for specific substrates and scales. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[11]
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous solvent (e.g., Toluene).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to afford the pure aryl amine.[15]
Protocol 4.3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., an alcohol or thiol, 1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 120-150 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography to obtain the desired product.[16]
Conclusion and Outlook
This compound is a powerful and versatile precursor for the synthesis of advanced agrochemicals. Its unique pattern of reactive C-Br bonds and activating C-F bonds enables a wide range of high-yield transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The ability to perform sequential, regioselective functionalization allows researchers to efficiently construct the complex fluorinated scaffolds that are critical to the performance of next-generation herbicides, fungicides, and insecticides. As the demand for more effective and environmentally benign crop protection solutions grows, the strategic use of well-designed building blocks like this compound will continue to be a key driver of innovation in the agrochemical industry.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. vapourtec.com [vapourtec.com]
- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 327-51-5 | FD11144 [biosynth.com]
- 8. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 17. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
- 18. WO2018082456A1 - A novel form of penoxsulam, a process for its preparation and use of the same - Google Patents [patents.google.com]
- 19. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,4-Dibromo-2,5-difluorobenzene
Introduction: The Strategic Value of a Fluorinated Building Block
1,4-Dibromo-2,5-difluorobenzene is a uniquely functionalized aromatic scaffold of significant interest to researchers in drug discovery, materials science, and agrochemicals.[1] The strategic placement of two fluorine and two bromine atoms on the benzene ring imparts distinct chemical properties. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the C-Br bonds, making this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] This differential reactivity opens avenues for selective and sequential functionalization, allowing for the construction of complex molecular architectures with high precision.
The incorporation of a 2,5-difluorophenylene moiety into organic molecules is a well-established strategy to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] In the realm of materials science, this unit is a key component in the synthesis of conjugated polymers and small molecules for organic electronics, including organic light-emitting diodes (OLEDs), due to its influence on the electronic energy levels and charge transport characteristics of the resulting materials.[3]
This comprehensive guide provides detailed application notes and validated protocols for the three major classes of palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to achieve predictable and reproducible outcomes.
Regioselectivity: A Key Consideration
A critical aspect of the chemistry of this compound is the potential for regioselective functionalization. The two bromine atoms are not chemically equivalent due to the unsymmetrical substitution pattern of the fluorine atoms. However, in many palladium-catalyzed cross-coupling reactions, the electronic and steric environments of the two C-Br bonds are similar enough that achieving selective mono-functionalization can be challenging. Often, statistical mixtures of mono- and di-substituted products are obtained.
For Sonogashira couplings of the closely related 1,4-dibromo-2-fluorobenzene, a high degree of site-selectivity in favor of the C-Br bond at the 4-position (para to the fluorine) has been observed.[4] This selectivity is attributed to a combination of electronic and steric factors. It is reasonable to infer that similar regioselective control can be achieved with this compound, although this may require careful optimization of reaction conditions, particularly the choice of ligand and temperature. For Suzuki and Buchwald-Hartwig reactions, achieving high regioselectivity for mono-substitution often relies on using a sub-stoichiometric amount of the coupling partner and carefully controlling the reaction time.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and poly(p-phenylene) structures.[5] The reaction of this compound with arylboronic acids is a key step in the synthesis of fluorinated biaryls and conjugated polymers for applications in organic electronics.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The choice of ligand is critical in this process. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are highly effective as they promote both the oxidative addition and the reductive elimination steps.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of the Di-Grignard Reagent from 1,4-Dibromo-2,5-difluorobenzene
Introduction
1,4-Dibromo-2,5-difluorobenzene is a pivotal building block in the synthesis of advanced organic materials and complex pharmaceutical intermediates. Its utility largely stems from its ability to form a di-Grignard reagent, 1,4-bis(bromomagnesio)-2,5-difluorobenzene, a versatile intermediate for introducing the 2,5-difluorophenylene moiety into larger molecular frameworks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of this di-Grignard reagent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss potential side reactions and troubleshooting strategies. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and supported by relevant scientific literature.
Mechanistic Insights into Grignard Reagent Formation
The formation of a Grignard reagent from an aryl halide is a complex heterogeneous reaction that is understood to proceed through a radical mechanism. The overall process involves the oxidative addition of magnesium metal into the carbon-bromine bond.
The reaction is initiated by a single-electron transfer (SET) from the surface of the magnesium metal to the antibonding orbital of the C-Br bond of this compound. This transfer leads to the formation of a radical anion, which rapidly dissociates to form an aryl radical and a bromide anion. The aryl radical and the bromide anion are adsorbed onto the magnesium surface, where they react with the positively charged magnesium to form the Grignard reagent.
The presence of two bromine atoms on the aromatic ring allows for the sequential formation of the di-Grignard reagent. The first Grignard formation proceeds as described above. The formation of the second C-Mg bond follows the same mechanistic pathway at the remaining C-Br bond.
The fluorine substituents on the aromatic ring play a significant role in this reaction. Due to their strong electron-withdrawing nature, they increase the electrophilicity of the carbon atoms bonded to the bromine atoms, which can facilitate the initial single-electron transfer from magnesium. However, the high strength of the C-F bond makes it unreactive towards magnesium under standard Grignard formation conditions, thus allowing for the selective formation of the C-Mg bond at the C-Br sites.[1][2]
Caption: Mechanism of di-Grignard reagent formation.
Potential Side Reactions
The primary side reaction of concern during the formation of Grignard reagents is the Wurtz coupling.[3][4] This reaction involves the coupling of two organic halides in the presence of a metal. In the context of our synthesis, the newly formed Grignard reagent can react with a molecule of the starting material, this compound, to form a dimeric biphenyl species. This side reaction consumes both the starting material and the desired Grignard reagent, leading to a lower yield.
To minimize Wurtz coupling, it is crucial to maintain a low concentration of the aryl halide in the reaction mixture. This is typically achieved by the slow, dropwise addition of the this compound solution to a suspension of magnesium.
Caption: Wurtz coupling as a major side reaction.
Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of 1,4-bis(bromomagnesio)-2,5-difluorobenzene. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by moisture.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |
| Iodine | ACS reagent, ≥99.8% | Sigma-Aldrich | For magnesium activation. |
| 1,2-Dibromoethane | 99% | Sigma-Aldrich | For magnesium activation (optional). |
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Ensure all joints are well-sealed.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor sublimes and coats the magnesium turnings. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 5-10%) of the dibromide solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the brown iodine color, the appearance of a cloudy gray solution, and a gentle reflux of the solvent. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize the Wurtz coupling side reaction.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure the complete formation of the di-Grignard reagent. The final solution should appear as a grayish-brown suspension.
Characterization and Use:
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
The resulting solution of 1,4-bis(bromomagnesio)-2,5-difluorobenzene is typically used immediately in subsequent reactions, such as cross-coupling reactions to form conjugated polymers or reactions with electrophiles to synthesize more complex molecules.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Presence of moisture in reagents or glassware | - Activate magnesium with iodine or 1,2-dibromoethane.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction- Incomplete reaction | - Slow down the addition rate of the dibromide solution.- Increase the reaction time or gently heat to reflux after addition is complete. |
| Formation of a significant amount of biphenyl byproduct | - High local concentration of the aryl halide | - Ensure slow, dropwise addition of the dibromide solution.- Maintain vigorous stirring to ensure rapid dispersion of the added reagent. |
Conclusion
The successful formation of 1,4-bis(bromomagnesio)-2,5-difluorobenzene is a critical step for its use as a versatile intermediate in organic synthesis. By understanding the reaction mechanism, taking precautions to minimize side reactions, and following a carefully controlled experimental protocol, researchers can reliably prepare this valuable di-Grignard reagent. The guidelines provided in this application note are intended to empower scientists in their research and development endeavors, facilitating the synthesis of novel materials and pharmaceuticals.
References
- 1. US10364324B2 - Poly(2,6-dimethyl-1,4-phenylene-oxide) derivatives with sulfonyl pendant groups and methods therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers | MDPI [mdpi.com]
Application Notes and Protocols: Regioselective Functionalization of 1,4-Dibromo-2,5-difluorobenzene via Lithiation
Introduction: The Strategic Value of Functionalized Difluorobenzenes
1,4-Dibromo-2,5-difluorobenzene is a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms amenable to lithium-halogen exchange and two electron-withdrawing fluorine atoms, allows for precise and regioselective functionalization. The resulting derivatives are pivotal intermediates in the development of advanced materials and pharmaceuticals.[1] The fluorine substituents can enhance crucial properties such as metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs) and are instrumental in designing materials for organic electronics with tailored properties.[1]
This guide provides a comprehensive overview of the principles and a detailed protocol for the monolithiation of this compound and subsequent trapping with an electrophile. The focus is on providing not just a procedure, but a deeper understanding of the underlying chemistry to enable researchers to adapt and troubleshoot their synthetic strategies effectively.
Mechanistic Insights: Controlling Reactivity
The functionalization of this compound hinges on two primary types of lithiation reactions: directed ortho-metalation (DoM) and lithium-halogen exchange.
-
Directed ortho-Metalation (DoM): In DoM, a heteroatom-containing group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. Fluorine is a moderately activating group for DoM, capable of directing lithiation to the ortho position.[2][3]
-
Lithium-Halogen Exchange: This is an equilibrium process where a halogen on an aromatic ring is exchanged for a lithium atom. The reaction is driven by the formation of a more stable organolithium species. Generally, the exchange is faster for heavier halogens (I > Br > Cl). Lithium-halogen exchange is an extremely rapid reaction, often faster than proton transfer, especially at low temperatures.[4]
For this compound, lithium-halogen exchange at one of the bromine atoms is the predominant pathway when using alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The fluorine atoms, being poor leaving groups in this context, remain intact. The key to achieving monofunctionalization is the careful control of stoichiometry and temperature to prevent side reactions.
Potential Side Reactions: The "Halogen Dance"
A potential complication in the lithiation of polyhalogenated aromatics is the "halogen dance," a rearrangement where a halogen atom migrates to a different position on the aromatic ring.[5] This typically occurs when a strong base is used and can lead to a mixture of products.[5] However, by maintaining cryogenic temperatures (e.g., -78 °C) and using a rapid subsequent reaction with an electrophile, the halogen dance can usually be suppressed.
Experimental Workflow
The overall experimental workflow for the functionalization of this compound via lithiation is depicted below.
Caption: General workflow for the lithiation and functionalization of this compound.
Safety Precautions: Handling Organolithium Reagents
Organolithium reagents such as n-BuLi and tert-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with water.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are combustible; consider wearing them under neoprene gloves for added protection).[1][7]
-
Inert Atmosphere: All reactions involving organolithiums must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.[4][8]
-
Handling: Use proper syringe and cannula techniques for transferring organolithium solutions.[4] Never work alone when handling these reagents.[6][8]
-
Emergency Preparedness: Have a Class D fire extinguisher or powdered lime readily available for smothering organolithium fires. Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers.[1][8]
Detailed Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic acid
This protocol details the monolithiation of this compound followed by quenching with solid carbon dioxide (dry ice) to yield 4-bromo-2,5-difluorobenzoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 327-51-5 | 271.88 | 10.22 g | 38 |
| n-Butyllithium (1.39 M in hexanes) | 109-72-8 | 64.06 | 27.0 mL | 37.5 |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 90 mL | - |
| Dry Ice (solid CO₂) | 124-38-9 | 44.01 | ~10 pellets | Excess |
| 1 M Hydrochloric acid (aqueous) | 7647-01-0 | 36.46 | 500 mL | - |
| Saturated Sodium Bicarbonate (aqueous) | 144-55-8 | 84.01 | 3 x 200 mL | - |
| Methylene Chloride | 75-09-2 | 84.93 | 3 x 100 mL | - |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (10.22 g, 38 mmol).
-
Dissolution: Add anhydrous diethyl ether (90 mL) to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-butyllithium (27.0 mL, 1.39 M in hexanes) dropwise over approximately 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will turn yellow.
-
Stirring: Stir the resulting yellow suspension at -78 °C for 2 hours.[5]
-
Quenching with Electrophile: Carefully add several small pellets of dry ice to the suspension.
-
Warming: Allow the reaction mixture to slowly warm to room temperature, which will take approximately 40 minutes, allowing for the degassing of excess CO₂.
-
Acidification: Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (5 x 200 mL).
-
Washing and Back-Extraction: Combine the organic layers and wash with water (4 x 100 mL). To purify, extract the product from the ether solution into a saturated aqueous solution of sodium bicarbonate (3 x 200 mL).
-
Isolation: Wash the combined aqueous extracts with methylene chloride (3 x 100 mL) to remove any remaining neutral impurities. Acidify the aqueous layer with hydrochloric acid.
-
Final Extraction and Drying: Extract the product with diethyl ether (3 x 200 mL). Wash the combined organic extracts with water (2 x 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.[5][9]
Expected Yield
The typical yield for this reaction is approximately 97%.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. Moisture will quench the organolithium reagent.
-
Titration of n-BuLi: The concentration of commercially available n-BuLi can vary. It is crucial to titrate the solution immediately before use for accurate stoichiometry.
-
Temperature Control: Maintaining a low temperature is critical to prevent side reactions.
-
-
Formation of Byproducts:
-
Di-lithiated Species: Using more than one equivalent of n-BuLi can lead to the formation of the di-lithiated species. Careful control of stoichiometry is essential.
-
"Halogen Dance": If the reaction temperature is allowed to rise prematurely, or if the lithiated intermediate is stirred for too long before quenching, rearrangement products may be observed.
-
Alternative Lithiating Agents and Electrophiles
While n-BuLi is commonly used, other organolithium reagents can be employed, each with its own characteristics:
-
sec-Butyllithium (s-BuLi): More basic and less nucleophilic than n-BuLi.[10]
-
tert-Butyllithium (t-BuLi): The most basic of the common alkyllithiums, but also more sterically hindered and pyrophoric.[11] It is often used for difficult deprotonations. When used for lithium-halogen exchange, two equivalents are typically employed to irreversibly drive the reaction by consuming the t-butyl halide byproduct.[4][7]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base often used for deprotonation rather than lithium-halogen exchange.[9]
The generated aryllithium intermediate is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce diverse functional groups, including:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols.
-
N,N-Dimethylformamide (DMF): To introduce a formyl group.
-
Chlorotrimethylsilane (TMSCl): To introduce a silyl group.
-
Iodine: To replace the lithium with an iodine atom.
Conclusion
The regioselective lithiation of this compound is a powerful and versatile method for the synthesis of valuable functionalized aromatic compounds. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively utilize this methodology to advance their work in drug discovery and materials science. The provided protocol for the synthesis of 4-bromo-2,5-difluorobenzoic acid serves as a robust starting point for accessing a wide range of derivatives through the judicious choice of electrophiles.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. ethz.ch [ethz.ch]
- 8. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of Poly(2,5-difluoro-p-phenylene): A Detailed Guide to Modern Polymerization Techniques
Abstract
This comprehensive application note provides detailed protocols and expert insights for the synthesis of poly(2,5-difluoro-p-phenylene), a key fluorinated poly(p-phenylene) (PPP) derivative, using 1,4-dibromo-2,5-difluorobenzene as the starting monomer.[1] This document is tailored for researchers, scientists, and professionals in drug development and materials science, offering a deep dive into the practical and theoretical aspects of Yamamoto and Suzuki-Miyaura cross-coupling polymerizations. We will explore the rationale behind experimental choices, provide step-by-step methodologies, and discuss essential characterization techniques to ensure the synthesis of high-quality, well-defined polymers.
Introduction: The Significance of Fluorinated Poly(p-phenylene)s
Poly(p-phenylene)s (PPPs) are a class of conjugated polymers characterized by a rigid-rod backbone of repeating p-phenylene units. This structure imparts exceptional thermal stability, mechanical strength, and desirable optoelectronic properties.[2] The introduction of fluorine atoms onto the phenylene ring, as in poly(2,5-difluoro-p-phenylene), profoundly modifies the polymer's characteristics. The high electronegativity of fluorine leads to a lowering of the polymer's frontier molecular orbital (HOMO/LUMO) energy levels, which can enhance electron injection and transport, making these materials promising for n-type organic semiconductors. Furthermore, fluorination can improve solubility, chemical resistance, and thermal stability, expanding the processability and range of applications for these materials in organic electronics, high-performance composites, and advanced biomedical devices.[2][3]
The monomer, this compound, is an ideal starting material for the synthesis of poly(2,5-difluoro-p-phenylene). The two bromine atoms serve as reactive sites for organometallic cross-coupling reactions, enabling the formation of the polymer backbone.[1] This guide will focus on two of the most powerful and widely used methods for this transformation: Yamamoto and Suzuki-Miyaura polymerizations.
Synthetic Strategies: A Comparative Overview
The synthesis of poly(2,5-difluoro-p-phenylene) from this compound is primarily achieved through metal-catalyzed cross-coupling reactions. Here, we detail the two most prevalent and effective methods: Yamamoto and Suzuki-Miyaura polymerizations.
Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation of aryl dihalides, typically promoted by a zerovalent nickel complex. This method is advantageous for its simplicity, as it requires only a single monomer. The active Ni(0) species is often generated in situ from a Ni(II) precursor.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of an aryl-bromine bond to the Ni(0) complex, forming an arylnickel(II) species. A second oxidative addition with another monomer unit or a growing polymer chain leads to a diarylnickel(II) complex. The final, crucial step is the reductive elimination of the two aryl groups, forming a new carbon-carbon bond and regenerating the Ni(0) catalyst.
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For polymerization, this typically involves the reaction of a diboronic acid or ester derivative of an aromatic compound with an aromatic dihalide.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl linkage and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of poly(2,5-difluoro-p-phenylene). All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude oxygen and moisture, which can deactivate the catalysts.
Protocol 1: Yamamoto Coupling Polymerization of this compound
This protocol describes the synthesis of poly(2,5-difluoro-p-phenylene) via a nickel-catalyzed Yamamoto coupling.
Materials:
-
This compound (CAS 327-51-5)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
Equipment:
-
Schlenk flask and line
-
Magnetic stirrer with heating plate
-
Condenser
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Preparation: In a nitrogen-flushed Schlenk flask, dissolve bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (2.2 equivalents), 1,5-cyclooctadiene (COD) (2.2 equivalents), and 2,2'-bipyridyl (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to 80°C and stir for 30 minutes to form the active Ni(0) catalyst complex. The solution should turn deep red or purple.
-
Polymerization: In a separate Schlenk flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add the monomer solution to the pre-formed catalyst mixture via a cannula.
-
Stir the reaction mixture vigorously at 80°C for 48 hours under a continuous flow of nitrogen.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5:1 mixture of methanol and concentrated hydrochloric acid.
-
Stir for several hours to precipitate the polymer and quench the catalyst.
-
Filter the precipitate and wash thoroughly with methanol.
-
Purify the crude polymer by Soxhlet extraction using methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction, concentrate it using a rotary evaporator, and precipitate the polymer in methanol.
-
Filter the purified polymer and dry it under vacuum at 60°C overnight.
-
Protocol 2: Suzuki-Miyaura Coupling Polymerization
This protocol involves a two-step process: first, the synthesis of 2,5-difluoro-1,4-phenylenebis(boronic acid pinacol ester) and then its polymerization with this compound.
Part A: Synthesis of 2,5-Difluoro-1,4-phenylenebis(boronic acid pinacol ester)
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a nitrogen-flushed Schlenk flask, combine this compound (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the mixture to 80°C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diboronic ester.
Part B: Suzuki-Miyaura Polymerization
Materials:
-
2,5-Difluoro-1,4-phenylenebis(boronic acid pinacol ester) (from Part A)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M)
-
Anhydrous Toluene
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve 2,5-difluoro-1,4-phenylenebis(boronic acid pinacol ester) (1 equivalent) and this compound (1 equivalent) in anhydrous toluene.
-
Add a few drops of Aliquat 336.
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.
-
Add the 2 M aqueous potassium carbonate solution.
-
Heat the biphasic mixture to 90°C and stir vigorously for 72 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution and precipitate the polymer by adding it to methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Dry the final polymer under vacuum at 60°C.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the overall workflow and the catalytic cycles for the Yamamoto and Suzuki-Miyaura polymerizations.
References
Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2,5-difluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Heck Reaction in Aryl Halide Functionalization
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products, owing to its functional group tolerance and stereoselectivity.[4][5][6] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, offering a versatile method for the arylation and vinylation of olefins.[1][2]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 1,4-dibromo-2,5-difluorobenzene. This substrate presents a unique challenge and opportunity due to its electronic properties and the presence of two reactive sites. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bonds, and the potential for both mono- and di-substitution requires careful control of reaction parameters.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[1][2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.[2][4] This step is typically regioselective and stereoselective, favoring the formation of the E-isomer.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Critical Parameters for the Heck Reaction of this compound
The success of the Heck reaction with this specific substrate hinges on the careful selection and optimization of several key parameters.
Catalyst System: Palladium Source and Ligands
The choice of the palladium source and accompanying ligands is paramount for achieving high catalytic activity and stability.
-
Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Pd(OAc)₂ is often preferred due to its stability and in-situ reduction to the active Pd(0) species in the presence of phosphine ligands.[4][7]
-
Ligands: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally recommended.[8][9] These ligands promote the oxidative addition step and stabilize the palladium catalyst. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions of aryl bromides, offering high thermal stability.[10][11]
| Ligand Type | Examples | Key Advantages for this Substrate |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Bulky and electron-rich, promoting oxidative addition of the C-Br bond.[9] |
| Triarylphosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Readily available and effective, though potentially less active than trialkylphosphines for this substrate. |
| Bidentate Phosphines | BINAP, dppf | Can enhance stereoselectivity in certain applications.[4] |
| N-Heterocyclic Carbenes | IMes, SIMes | Offer high thermal stability and are effective for challenging aryl halides.[11] |
Base Selection
The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[2][4] The choice of base can also influence the reaction rate and selectivity.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used and are often effective.[1]
-
Organic Bases: Triethylamine (Et₃N) is a widely used organic base.[1] Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) can also be employed.[12]
For this compound, an inorganic base like K₂CO₃ is a good starting point due to its general applicability and cost-effectiveness.
Solvent
The solvent must be capable of dissolving the reactants and catalyst system and is typically a polar aprotic solvent.
-
Common Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are frequently used due to their high boiling points and ability to dissolve a wide range of substrates.[13][14] The quality of the solvent is critical, as impurities like hydroperoxides in NMP can deactivate the catalyst.[15]
-
Greener Alternatives: Cyclic carbonates such as ethylene carbonate and propylene carbonate have been shown to be effective and more environmentally friendly alternatives to traditional dipolar aprotic solvents.[13][16]
Temperature and Reaction Time
Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-140 °C.[10][11] The optimal temperature will depend on the specific catalyst system and the reactivity of the alkene. Reaction times can vary from a few hours to 24 hours. Monitoring the reaction progress by techniques such as TLC or GC-MS is essential to determine the optimal reaction time.
Controlling Selectivity: Mono- vs. Di-substitution
A key challenge with this compound is controlling the selectivity between mono- and di-arylation. The following strategies can be employed:
-
Stoichiometry: Using a stoichiometric excess of the dihalobenzene relative to the alkene will favor mono-substitution. Conversely, using an excess of the alkene will favor di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product.
-
Catalyst Loading: Lower catalyst loadings may also favor mono-substitution.
Experimental Protocols
The following protocols are provided as a starting point for the Heck reaction of this compound. Optimization of these conditions may be necessary for specific alkenes.
Protocol 1: Mono-arylation with an Acrylate Ester
This protocol is designed to favor the mono-substituted product.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1,4-Dibromo-2,5-difluorobenzene
Prepared by the Senior Application Scientist Team
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] The substrate 1,4-dibromo-2,5-difluorobenzene is a valuable building block, particularly in materials science and medicinal chemistry, as the difluorinated core can impart desirable electronic and metabolic properties.[2][3][4] However, its electronic nature—specifically, the electron-withdrawing effect of the two fluorine atoms—presents unique challenges that can often lead to low conversion, undesired side reactions, and overall poor yields.
This guide provides a structured approach to troubleshooting and optimizing the Suzuki coupling of this specific substrate. It is designed for researchers, scientists, and drug development professionals to diagnose issues systematically and implement field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield or didn't work at all. What are the first things to check?
A1: Start with the fundamentals. First, confirm the integrity and activity of your palladium catalyst and boronic acid. Ensure your solvents were rigorously degassed and the reaction was maintained under a strictly inert atmosphere (Argon or Nitrogen).[5] Oxygen contamination is a primary cause of catalyst decomposition and boronic acid homocoupling.[5][6] Finally, verify your base is suitable; this substrate often requires stronger bases than simple sodium or potassium carbonate.[7]
Q2: I'm only getting mono-substitution, but I want the di-substituted product. Why is this happening?
A2: Achieving di-substitution requires forcing conditions. The first coupling is typically faster than the second. To drive the reaction to completion, ensure you are using at least 2.2 equivalents of the boronic acid and a sufficient amount of base. You may also need to increase the reaction temperature and extend the reaction time. In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be effective.
Q3: What are the most common byproducts I should be looking for?
A3: The primary side products are typically:
-
Homocoupling Product: A biaryl formed from two molecules of your boronic acid. This is often due to oxygen in the reaction.[6][8]
-
Protodeborylation Product: Your boronic acid is replaced by a hydrogen atom. This can happen if the boronic acid is unstable under the reaction conditions, particularly with excess base or water at high temperatures.
-
Dehalogenation Product: The starting this compound has one or both of its bromine atoms replaced by hydrogen. This can be promoted by certain bases or impurities.[7][8]
-
Palladium Black: Precipitation of metallic palladium indicates catalyst decomposition, which halts the catalytic cycle.[8]
Q4: My TLC/LC-MS shows my starting material is consumed, but the desired product yield is still low. Where is my product going?
A4: This scenario strongly suggests the formation of non-polar byproducts (like homocoupled or dehalogenated compounds) or polymerization.[8][9] It could also indicate that your product is unstable under the reaction conditions or is being lost during the aqueous workup, especially if it has some water solubility. Analyze your crude NMR or LC-MS carefully to identify the other species present.
In-Depth Troubleshooting Guide
Problem 1: Low Conversion or Complete Failure of Reaction
The failure of the reaction to initiate or proceed to a reasonable conversion is often tied to the critical first step of the catalytic cycle: oxidative addition. The electron-deficient nature of the this compound substrate makes this step more challenging than for electron-rich aryl bromides.[6]
Cause A: Inadequate Catalyst System (Palladium Source & Ligand)
-
Explanation: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate. The key is to use a catalyst system that is both highly active and stable. Oxidative addition is often promoted by using bulky, electron-rich phosphine ligands.[10][11][12] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.
-
Solution:
-
Switch to a Modern Ligand: Employ bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos).[13]
-
Use a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3 or SPhos Pd G3). These ensure a reliable generation of the active Pd(0) species.[5]
-
Check Catalyst Age & Storage: Palladium catalysts, especially Pd(OAc)₂, can degrade over time.[13] Ensure you are using an active, properly stored catalyst.
-
Cause B: Incorrect Base Selection
-
Explanation: The base plays multiple critical roles: it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[14][15][16] For electron-deficient systems, the transmetalation step can be rate-limiting. A weak base may not be sufficient to generate the borate species at a high enough concentration.
-
Solution:
-
Use a Stronger Base: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger inorganic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[7][17] These are often more effective for challenging couplings.
-
Ensure Base Quality: Use finely powdered, dry base to maximize its surface area and reactivity. If using K₂CO₃, ensure it is activated (e.g., by heating under vacuum).[9]
-
Cause C: Suboptimal Solvent or Temperature
-
Explanation: The solvent must be able to dissolve the reactants and, critically, must be rigorously deoxygenated. The temperature needs to be high enough to overcome the activation energy for the catalytic cycle but not so high that it causes reagent or catalyst decomposition.
-
Solution:
-
Solvent Choice: Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[6][9] The water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[6]
-
Degassing is CRITICAL: Before adding the catalyst, thoroughly degas the solvent mixture. This can be done by bubbling argon through the liquid for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Optimize Temperature: Start with a temperature around 80-90 °C. If the reaction is sluggish, you can increase it to 100-110 °C. Monitor for any signs of decomposition (e.g., the solution turning black rapidly).
-
Problem 2: Protodeborylation and Homocoupling Byproducts
These are two of the most common side reactions that consume the boronic acid partner, leading to low yields.
Cause A: Protodeborylation (Loss of the Boronic Acid Group)
-
Explanation: The C–B bond of the boronic acid can be cleaved by hydrolysis, especially at elevated temperatures in the presence of a strong base, replacing the B(OH)₂ group with a hydrogen atom. Electron-deficient boronic acids are particularly susceptible.
-
Solution:
-
Use Boronic Esters: Consider using the corresponding pinacol ester (Bpin) of your boronic acid. They are generally more stable to protodeborylation than the free acids.[6]
-
Modify Base/Water Content: Use the minimum amount of water necessary to facilitate the reaction (e.g., a 10:1 or 5:1 solvent:water ratio). Sometimes, using a weaker base like K₂CO₃ or even KF can mitigate this issue if the coupling still proceeds.[7][15]
-
Lower Temperature: If possible, run the reaction at the lowest effective temperature.
-
Cause B: Homocoupling
-
Explanation: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is almost always promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted pathway.[6][8]
-
Solution:
-
Rigorous Inert Atmosphere: The single most important factor is the exclusion of oxygen. Ensure all reagents are added under a positive pressure of an inert gas, and the reaction vessel is kept sealed.
-
Use High-Purity Reagents: Impurities in starting materials can sometimes initiate catalyst decomposition and side reactions.[18]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The cycle involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
This decision tree can guide you through a logical diagnostic process when faced with a low-yielding reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Data Summary & Recommended Protocols
Table 1: Comparison of Catalyst Systems for Electron-Deficient Aryl Bromides
| Catalyst System | Ligand Type | Typical Loading | Temperature | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 mol% | 90-110 °C | Readily available, but often sluggish for this substrate. |
| Pd(OAc)₂ + PPh₃ | In-situ generated | 2-5 mol% | 90-110 °C | Inexpensive, but can suffer from batch variability. |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | 1-3 mol% | 80-100 °C | High activity, broad scope, promotes difficult couplings.[3] |
| XPhos Pd G3 | Buchwald Pre-catalyst | 1-3 mol% | 80-100 °C | Air-stable, reliable generation of active Pd(0), excellent for challenging substrates.[5] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 2-4 mol% | 90-110 °C | Good general catalyst, but may be less effective than modern Buchwald systems. |
Experimental Protocol 1: Optimized Mono-Arylation
This protocol is designed for the selective coupling at one of the C-Br positions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely milled (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed Water
-
-
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to form a 5:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Protocol 2: Optimized Di-Arylation
This protocol uses more forcing conditions to achieve substitution at both C-Br positions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
SPhos Pd G3 (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.0 equiv)
-
Toluene (anhydrous)
-
Degassed Water
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents and stoichiometry listed above.
-
Add anhydrous toluene and degassed water via syringe to form a 10:1 solvent mixture (~0.1 M concentration).
-
Place the vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress carefully. Di-substitution reactions can take significantly longer, from 12 to 24 hours.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
Sonogashira Coupling with 1,4-Dibromo-2,5-difluorobenzene: A Technical Support Guide
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering side reactions in the Sonogashira coupling of 1,4-dibromo-2,5-difluorobenzene. We will explore the causality behind common experimental issues and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing a Sonogashira coupling with this compound?
A1: The primary side reactions are the homocoupling of the terminal alkyne (Glaser-Hay coupling), homocoupling of the aryl halide, and hydrodehalogenation of the starting material or product.[1][2][3] The presence of two bromine atoms on the aryl halide also introduces the possibility of mono- and di-alkynylation, requiring careful control of stoichiometry and reaction conditions to achieve the desired product.
Q2: Why is Glaser-Hay coupling so prevalent, and how can I avoid it?
A2: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes, a significant issue in copper-co-catalyzed Sonogashira reactions.[1] This side reaction is promoted by the presence of oxygen.[4]
To minimize Glaser-Hay coupling:
-
Employ Copper-Free Conditions: The most effective way to prevent this side reaction is to use a copper-free Sonogashira protocol.[5][6] This eliminates the primary catalytic pathway for alkyne dimerization.
-
Ensure Strict Anaerobic Conditions: If using a copper co-catalyst, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling.[7]
Q3: I'm observing significant amounts of biaryl byproduct from the homocoupling of this compound. What causes this?
A3: The palladium-catalyzed homocoupling of aryl halides can occur, especially at higher temperatures or when the desired cross-coupling is slow.[2] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with another molecule of the aryl-palladium intermediate and reductive elimination to form the biaryl product.[2]
Q4: What is hydrodehalogenation and why does it occur?
A4: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom.[3] In the context of Sonogashira coupling, this can happen to the starting aryl bromide or the alkynylated product.[3][8] It can be promoted by certain bases, solvents (like alcohols), or impurities that can act as hydride sources.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low yield of the desired mono-alkynylated product and significant starting material remaining.
| Potential Cause | Explanation | Troubleshooting Action |
| Insufficient Catalyst Activity | The palladium catalyst may be inactive or decomposed. The reactivity of aryl bromides is lower than aryl iodides, often requiring more forcing conditions.[5][6] | Use a fresh, high-quality palladium catalyst and ligand. Consider a more active catalyst system, such as one with bulky, electron-rich phosphine ligands.[10] Increase the reaction temperature in increments of 10 °C.[11] |
| Poor Reagent Quality | Impurities in the starting materials, solvents, or base can poison the catalyst.[5] | Purify the this compound and the terminal alkyne. Ensure solvents are anhydrous and the base is of high purity.[5] |
| Suboptimal Solvent Choice | The solvent plays a crucial role in reactant solubility and catalyst stability.[12] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black (decomposed catalyst).[13] | Screen different solvents. Toluene or dioxane are often good starting points.[12] For polar substrates, DMF or NMP might be suitable, but be aware that coordinating solvents can sometimes inhibit the catalyst.[11][14] |
Issue 2: Formation of a black precipitate (palladium black) in the reaction mixture.
| Potential Cause | Explanation | Troubleshooting Action |
| Catalyst Decomposition | This indicates the reduction of the active Pd(0) or Pd(II) species to bulk palladium metal, which is catalytically inactive. This can be caused by high temperatures, impurities, or an inappropriate solvent.[5] | Reduce the reaction temperature.[11] Use fresh, high-purity reagents and solvents.[5] Consider switching to a different solvent system.[13] |
| Inappropriate Ligand | The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst will decompose. | Use a more sterically bulky and electron-rich ligand to better stabilize the palladium catalyst.[10] |
Issue 3: Difficulty in achieving selective mono-alkynylation versus di-alkynylation.
| Potential Cause | Explanation | Troubleshooting Action |
| Stoichiometry | Using an excess of the alkyne will favor the formation of the di-alkynylated product. | Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 equivalents) of the limiting reagent (either the dibromobenzene or the alkyne, depending on the desired product). |
| Reaction Time and Temperature | Longer reaction times and higher temperatures will increase the likelihood of the second coupling event occurring. | Monitor the reaction closely by TLC or GC-MS. Stop the reaction once the desired mono-alkynylated product is maximized. Consider running the reaction at a lower temperature to improve selectivity. |
| Reactivity Difference | The two bromine atoms on the benzene ring may have slightly different reactivities due to the electronic effects of the fluorine atoms.[15] | While the electronic environment is symmetrical in this compound, subtle differences in reactivity can sometimes be exploited by carefully controlling the reaction conditions.[15] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser-Hay homocoupling.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., toluene or dioxane, degassed for 30 minutes with argon).
-
Add the terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation).
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine, 3-5 eq, degassed).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting by Slow Addition of the Alkyne
This method can be employed if Glaser-Hay coupling is still observed even under nominally anaerobic conditions.
-
Set up the reaction as described in Protocol 1, but withhold the terminal alkyne.
-
In a separate, dry, argon-flushed syringe, prepare a solution of the terminal alkyne in the reaction solvent.
-
Once the main reaction mixture is at the desired temperature, add the alkyne solution dropwise over a period of several hours using a syringe pump.
-
Monitor the reaction progress and work up as described in Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Sonogashira coupling and the key side reactions.
Caption: The catalytic cycle for the Sonogashira coupling reaction.
Caption: Common side reactions in Sonogashira coupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. books.lucp.net [books.lucp.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dibromo-2,5-difluorobenzene Reaction Products
This guide is designed for researchers, scientists, and professionals in drug development who are working with 1,4-dibromo-2,5-difluorobenzene. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges you may encounter during the purification of this versatile synthetic intermediate. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure the integrity and success of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, typically involving the selective bromination of a difluorobenzene precursor, can often lead to a mixture of products that require careful purification.[2] The primary challenges in isolating pure this compound lie in the separation of the desired product from unreacted starting materials, mono-brominated intermediates, and other poly-brominated isomers, which often possess similar physical properties.[3]
This guide will walk you through the common purification techniques, potential pitfalls, and systematic troubleshooting to achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The most prevalent impurities typically arise from incomplete or over-bromination of the difluorobenzene starting material. These include:
-
Mono-brominated difluorobenzene: An intermediate in the reaction that did not proceed to completion.
-
Other dibromo-difluorobenzene isomers: Depending on the regioselectivity of your bromination reaction, other isomers may form.
-
Tri- or poly-brominated difluorobenzenes: These can form if the reaction is not carefully controlled and proceeds too far.
-
Unreacted starting material: Such as 1,4-difluorobenzene.
The separation of these halogenated aromatic compounds can be challenging due to their similar polarities.[4]
Q2: What are the key physical properties of this compound that I should be aware of for purification?
A2: Understanding the physical properties of your target compound is critical for selecting the appropriate purification strategy.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 60-62 °C (lit.) | [6] |
| Boiling Point | 96 °C at 20 mmHg (lit.) | [6] |
| Solubility | Insoluble in water; soluble in methanol and likely in other common organic solvents like hexanes, ethyl acetate, and dichloromethane. | [7] |
| Molecular Weight | 271.88 g/mol | [8] |
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. For visualizing this compound and related aromatic compounds, UV light is the most effective and non-destructive method.[8] The aromatic rings of these compounds absorb UV light, appearing as dark spots on a fluorescent TLC plate.
Troubleshooting Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility.
Q4: My this compound won't crystallize. What should I do?
A4: Failure to crystallize can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Initial Screening: Start with small-scale solubility tests in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene).
-
Solvent Pairs: If a single solvent is not effective, a solvent-pair system can be employed. A common and effective pair for similar compounds is ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: Introduce a tiny crystal of pure this compound to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
-
Oiling Out: If your compound separates as an oil instead of crystals, this is often due to the solution being too supersaturated or cooling too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs.
-
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Q5: My this compound is not separating from its impurities on the column. What can I do?
A5: Poor separation is a common issue. Here are some strategies to improve it:
-
Optimize the Eluent System: The polarity of the eluent is the most critical factor.
-
TLC Analysis: Before running a column, always determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Solvent Systems: For a relatively non-polar compound like this compound, start with a low polarity eluent and gradually increase the polarity. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[9]
-
Gradient Elution: A gradient elution, where the polarity of the eluent is gradually increased during the separation, is often more effective than an isocratic (constant polarity) elution for separating compounds with close Rf values.
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Overloading the column will lead to poor separation.
-
Flow Rate: A slower flow rate generally provides better resolution.
Workflow for Column Chromatography Troubleshooting
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | 327-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound 98 327-51-5 [sigmaaldrich.com]
- 7. This compound | 327-51-5 | FD11144 [biosynth.com]
- 8. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1,4-Dibromo-2,5-difluorobenzene
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1,4-dibromo-2,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these reactions, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in established scientific principles.
Introduction: The Challenge of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. However, its electronic properties and the presence of two halogen atoms present unique challenges in catalytic cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Achieving high yields and selectivity often requires careful optimization of the catalyst system, particularly the catalyst loading. This guide will provide a structured approach to troubleshooting and optimizing these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loadings for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This concentration is often sufficient to achieve good conversion without being excessively costly. However, the optimal loading can vary significantly based on the specific coupling partners, ligand, base, and solvent system. For more challenging substrates or when aiming for industrial-scale synthesis, loadings can sometimes be reduced to as low as 0.01 mol%.[1][2]
Q2: I am observing low to no product yield. What are the first troubleshooting steps?
A2: When encountering low or no yield, a systematic approach is crucial.[3] Begin by verifying the quality and purity of all reagents, including the aryl halide, coupling partner (e.g., boronic acid or amine), base, and solvent. Ensure that anhydrous and oxygen-free conditions are meticulously maintained, as both moisture and oxygen can deactivate the palladium catalyst.[4][5] Solvents should be properly degassed.[3] It is also critical to confirm the activity of your palladium source and ligand.[3][4][6][7][8]
Q3: How does the choice of ligand affect catalyst loading and reaction efficiency?
A3: The ligand plays a pivotal role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[9] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[10][11] These ligands can enhance the rate of oxidative addition and reductive elimination, potentially allowing for lower catalyst loadings.[9] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[4]
Q4: Can I use the same catalyst loading for both the first and second coupling reactions on the dibromo substrate?
A4: Not necessarily. The electronic properties of the substrate change after the first coupling reaction, which can affect the rate of the second oxidative addition. Often, the second coupling requires more forcing conditions, such as a higher temperature or a higher catalyst loading, to proceed efficiently.[4] It is advisable to optimize the conditions for each step independently if a sequential, selective coupling is desired.
Q5: What is the impact of catalyst deactivation, and how can I minimize it?
A5: Catalyst deactivation, often observed as the formation of palladium black, is a common cause of low yields.[12] Deactivation can be caused by impurities, high temperatures, or the presence of oxygen.[13] To minimize deactivation, ensure rigorous degassing of the reaction mixture, use high-purity reagents, and consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for the clean and efficient generation of the active Pd(0) species.[4][12] Adding a slight excess of the phosphine ligand can also help prevent catalyst deactivation.[4]
Troubleshooting Guides
Issue 1: Low Conversion and Incomplete Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The active Pd(0) species has not been generated or has been deactivated.[10] Pd(II) precatalysts require in-situ reduction, which can be inefficient.[12] | Use a pre-formed Pd(0) catalyst or a modern precatalyst system.[3][4] Test your catalyst on a known, reliable reaction to confirm its activity.[12] |
| Poor Oxidative Addition | The C-Br bond of this compound may be challenging to activate due to the electron-withdrawing fluorine atoms. | Employ more electron-rich and bulky ligands to facilitate oxidative addition.[10] Increasing the reaction temperature can also help overcome the activation barrier.[10] |
| Inefficient Transmetalation (Suzuki) | The boronic acid may not be sufficiently activated, or the transmetalation step is slow. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation.[10] Ensure the base is finely powdered and consider adding a small amount of water to improve solubility.[10] |
| Incorrect Base (Buchwald-Hartwig) | The chosen base may be too weak or not soluble enough to deprotonate the amine effectively. | Screen stronger bases like NaOtBu or K₃PO₄.[14] The choice of base can be critical and substrate-dependent. |
| Insufficient Catalyst Loading | The amount of active catalyst is too low to drive the reaction to completion in a reasonable timeframe. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). Monitor the reaction progress to find the optimal loading. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Symptoms: Analysis reveals significant peaks corresponding to homocoupled products of the boronic acid or the dehalogenated starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Homocoupling | Often results from the presence of oxygen, which can oxidize the Pd(0) catalyst and promote the coupling of two boronic acid molecules.[4][12] | Ensure the reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere.[4] |
| Protodeboronation (Suzuki) | The boronic acid is unstable under the reaction conditions (especially with strong bases and water), leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[10] | Use milder bases like KF or consider protecting the boronic acid as a more stable derivative (e.g., pinacol ester).[10] Running the reaction under anhydrous conditions can also help.[10] |
| Hydrodehalogenation | The aryl halide is reduced, replacing a bromine atom with hydrogen. This can be a competitive pathway, particularly with primary amines in Buchwald-Hartwig reactions.[15] | Optimize the ligand and base combination. Sometimes, a less reactive base or a different ligand can suppress this side reaction. |
Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to screen for the optimal catalyst loading.
1. Preparation:
-
In an array of reaction vials, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent.
2. Catalyst Addition:
-
To each vial, add a specific volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%).
3. Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for LC-MS or GC-MS analysis.
4. Analysis:
-
Plot the conversion to product versus time for each catalyst loading. This will help identify the loading that provides the best balance of reaction rate and efficiency.
Visualization of the Troubleshooting Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 7. Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanochemres.org [nanochemres.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Preventing Homo-Coupling in Reactions of 1,4-Dibromo-2,5-difluorobenzene
Welcome to the technical support center for chemists working with 1,4-Dibromo-2,5-difluorobenzene. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge: the prevention of homo-coupling side reactions in palladium-catalyzed cross-coupling chemistry. By understanding the underlying mechanisms and carefully selecting reaction parameters, you can significantly improve the selectivity and yield of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of reactions with this compound, and why is it a significant problem?
A1: Homo-coupling is an undesired side reaction where two identical molecules react to form a symmetrical product. In the context of cross-coupling reactions with this compound, you may encounter two primary types of homo-coupling:
-
Homo-coupling of the coupling partner: For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent (e.g., a boronic acid) can couple to form a symmetrical biaryl. This is a prevalent issue, especially in the presence of oxygen.[1]
-
Homo-coupling of this compound: Two molecules of the dibromide can react to form a polyfluorinated quaterphenyl derivative.
This side reaction is problematic as it consumes your valuable starting materials, reduces the yield of the desired unsymmetrical product, and introduces impurities that can be difficult to separate due to structural similarities with the target molecule.
Q2: What are the primary drivers of homo-coupling in palladium-catalyzed reactions?
A2: The main culprits behind homo-coupling are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that promotes the homo-coupling of organoboron reagents in Suzuki reactions, regenerating Pd(0) in the process.[1][2] Similarly, if a Pd(II) precatalyst is used without efficient reduction to the active Pd(0) state, it can directly initiate the homo-coupling pathway.[1][2]
For the homo-coupling of the aryl halide itself, the mechanism can be more complex but is also generally promoted by certain palladium catalytic species and reaction conditions.
Q3: How do the fluorine substituents on this compound affect its reactivity and tendency for side reactions?
A3: The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring. This makes this compound an electron-deficient arene. Consequently, the carbon-bromine bonds are more susceptible to oxidative addition to the palladium center, which is the initial step in the catalytic cycle for most cross-coupling reactions.[2][3] While this enhanced reactivity can be beneficial for the desired cross-coupling, it can also potentially accelerate undesired pathways if the reaction conditions are not carefully controlled. The fluorine atoms also influence the regioselectivity of reactions, making the two bromine atoms electronically distinct.
Troubleshooting Guides
Issue 1: Significant Homo-Coupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling
Root Cause Analysis: This is most commonly due to the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), the primary species responsible for this side reaction. Using a Pd(II) precatalyst without a proper induction period for reduction to Pd(0) can also be a contributing factor.
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Inert Atmosphere: The entire reaction setup, including the addition of all reagents, should be performed under a positive pressure of a high-purity inert gas.
-
-
Catalyst Selection and Activation:
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step.
-
Pre-activation of Pd(II) Catalysts: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider a "pre-heating" step. Heat the mixture of the Pd(II) catalyst, ligand, base, and solvent for a short period before adding the boronic acid. This allows for the formation of the active Pd(0) species.[4]
-
-
Choice of Ligand:
-
Electron-rich, Bulky Phosphines: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective in promoting the desired cross-coupling pathway and minimizing side reactions.[5]
-
Workflow for Minimizing Boronic Acid Homo-Coupling
Caption: Workflow for minimizing boronic acid homo-coupling.
Issue 2: Formation of Homo-Coupled Dimer of this compound
Root Cause Analysis: This side reaction can occur under certain conditions, particularly at higher temperatures or with less selective catalyst systems. The mechanism can involve the oxidative addition of two molecules of the aryl halide to the palladium center, followed by reductive elimination.
Solutions:
-
Ligand Selection for Mono-arylation:
-
The choice of ligand is critical for controlling selectivity in dihalogenated arenes. While bulky ligands can be beneficial, some may promote difunctionalization.[6] A screening of ligands may be necessary to find the optimal balance for mono-arylation.
-
For similar polyhalogenated systems, the use of specific phosphine ligands has been shown to control site-selectivity.
-
-
Control of Stoichiometry:
-
Use a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid) to favor the cross-coupling reaction over the self-coupling of the dibromide. However, a large excess should be avoided as it can lead to other side reactions.
-
-
Lower Reaction Temperatures:
-
If thermodynamically feasible, running the reaction at a lower temperature can sometimes reduce the rate of undesired side reactions relative to the desired cross-coupling.
-
Data Table: Ligand Effects on Selectivity (Hypothetical Data for Illustration)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield of Mono-arylated Product (%) | Yield of Homo-coupled Dimer (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 15 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 85 | <5 |
| XPhos | XPhos Pd G3 | Cs₂CO₃ | THF/H₂O | 80 | 90 | <2 |
| dppf | PdCl₂(dppf) | Na₂CO₃ | DMF | 110 | 70 | 10 |
Note: This data is illustrative and the optimal conditions should be determined experimentally for each specific substrate combination.
Issue 3: Low or No Conversion in Sonogashira and Buchwald-Hartwig Reactions
Root Cause Analysis: While not directly a homo-coupling issue, low conversion can be a competing problem. For Sonogashira couplings, catalyst deactivation or issues with the copper co-catalyst can be a problem. For Buchwald-Hartwig aminations, the choice of base and ligand is paramount and highly substrate-dependent.[7][8]
Solutions for Sonogashira Coupling:
-
Catalyst System: Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ in combination with a copper(I) salt (e.g., CuI).[9]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used and can often serve as the solvent.[9]
-
Inert Atmosphere: These reactions are also sensitive to oxygen, which can promote the oxidative homo-coupling of the terminal alkyne (Glaser coupling).
Solutions for Buchwald-Hartwig Amination:
-
Ligand Screening: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. A screening of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often necessary.[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and outcome.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
General Catalytic Cycle and Points of Intervention
Caption: Key steps in a cross-coupling cycle and intervention points to prevent homo-coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate solvent (e.g., degassed THF/H₂O 10:1). Add this catalyst solution to the Schlenk flask containing the reagents.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Mono-alkynylation
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Issues with 1,4-Dibromo-2,5-difluorobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of 1,4-dibromo-2,5-difluorobenzene and its derivatives. As a class of compounds, their highly symmetric, crystalline, and halogenated nature presents unique hurdles in achieving sufficient concentrations for reactions and analysis.[1][2] This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: The poor solubility stems from a combination of factors inherent to its molecular structure:
-
High Crystallinity: The planar, symmetric structure of the molecule allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to overcome these strong intermolecular forces (lattice energy) and dissolve the solid. The melting point of 60-66°C is indicative of this stability.[1][3]
-
Intermolecular Interactions: The presence of four halogen atoms (two bromine, two fluorine) introduces multiple sites for halogen bonding and dipole-dipole interactions, further stabilizing the solid state.
-
Fluorine's Influence: While fluorine is highly electronegative, its incorporation into aromatic systems can decrease orbital energies and affect intermolecular interactions in complex ways, often leading to reduced solubility compared to non-fluorinated analogs.[2][4]
Q2: I see "insoluble in water" on the technical data sheet. Is there any utility for aqueous systems?
A2: Direct dissolution in purely aqueous buffers is indeed negligible.[5] However, aqueous systems are highly relevant for specific applications, most notably in Suzuki-Miyaura cross-coupling reactions.[6][7] In these cases, the reaction is not truly homogeneous. It often involves a biphasic system where an organic solvent dissolves the substrate and a water-soluble base is used.[8] Alternatively, specialized surfactants can be used to create micelles in water, which act as nanoreactors to bring the insoluble organic substrate and aqueous reagents together.[9]
Q3: What is a good starting solvent for initial solubility screening?
A3: A systematic approach is always best.[10] For this compound and its derivatives, start with heated, higher-boiling point aprotic polar solvents. Good starting candidates include:
-
Toluene or Xylenes: Often effective, especially when heated.
-
Dioxane or Tetrahydrofuran (THF): Common solvents for cross-coupling reactions where this substrate is used.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are powerful solvents, but be cautious of their reactivity and potential for difficult removal during workup.[10][11]
Always begin with small-scale tests (e.g., a few milligrams in 0.1-0.5 mL of solvent) before committing a large amount of your material.[10]
Part 2: Troubleshooting Guide for Experimental Setbacks
This section addresses specific problems you may encounter during your experiments.
Issue 1: My compound precipitates out of solution when the reaction is heated or cooled.
-
Causality: This indicates that you are operating near the saturation limit of your solvent at a given temperature. Many organic compounds, including these derivatives, are significantly more soluble at elevated temperatures. Cooling the reaction for workup, or even slight temperature fluctuations during a long reaction, can cause precipitation.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest solution is to add more solvent to decrease the overall concentration.
-
Employ a Co-Solvent System: Introduce a second, miscible solvent in which your compound has higher solubility.[12][13][14][15][16] This can disrupt the crystal packing of the solute and enhance overall solubility.[17][18] For example, if your reaction is in toluene, adding 10-20% DMF or dioxane might maintain solubility upon cooling.
-
Maintain Elevated Temperature: If the reaction requires it, ensure consistent heating. For workup, you may need to perform a "hot filtration" to remove solid catalysts or byproducts while keeping your desired product in solution.
-
Issue 2: During a cross-coupling reaction (e.g., Suzuki, Sonogashira), the reaction mixture is a slurry and gives low yield.
-
Causality: Inadequate solubility of the starting material is a primary cause of failed or low-yielding cross-coupling reactions.[11] The palladium catalyst can only react with the substrate that is in the solution phase. If the bulk of your material is a solid suspension, the effective concentration is very low, leading to slow or stalled reactions.
-
Troubleshooting Steps:
-
Solvent Selection is Critical: Review the solvent system. For Suzuki couplings, mixtures like Toluene/Water or Dioxane/Water are common.[8] For Sonogashira couplings, solvents like THF or DMF with an amine base (like triethylamine or diisopropylamine) are often required.[11][19] The amine can also act as a co-solvent.
-
Increase Temperature: Most cross-coupling reactions benefit from heat (e.g., 80-110 °C).[11] This not only increases reaction rates but is crucial for dissolving the halogenated substrate.
-
Check Your Base: The choice of base can influence the reaction. For Suzuki reactions, an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is common.[7][20] The base's solubility (or lack thereof) can impact the reaction.
-
Degas Thoroughly: While not directly a solubility issue, oxygen can deactivate the palladium catalyst, leading to low yields which can be mistaken for a solubility problem.[21] Ensure your solvent and reaction setup are properly degassed.
-
Issue 3: My purified product is difficult to redissolve for characterization (e.g., NMR).
-
Causality: Highly pure, crystalline products can be even harder to dissolve than the initial, slightly impure starting material. The perfect crystal lattice is entropically disfavored to break apart.
-
Troubleshooting Steps:
-
Use High-Quality Solvents: For NMR, deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) are common choices. DMSO-d₆ is a much stronger solvent for polar and crystalline compounds.
-
Gentle Heating & Sonication: Warm the NMR tube gently in a warm water bath and place it in a sonicator for a few minutes. This combination of thermal energy and mechanical agitation can significantly aid dissolution.[10]
-
Patience is Key: Allow the sample to sit for an extended period. What may not dissolve in 5 minutes might fully dissolve in 30 minutes.
-
Part 3: Data Presentation & Experimental Protocols
Qualitative Solubility Data Summary
The following table summarizes empirically observed solubility for the parent compound, this compound, based on supplier data sheets and typical lab usage. (RT = Room Temperature)
| Solvent | Solubility at RT | Solubility with Heating | Notes |
| Water | Insoluble[5] | Insoluble | Not a suitable solvent. |
| Methanol | Sparingly Soluble[3][5] | Soluble | Use with caution; potential for side reactions. |
| Hexanes | Poorly Soluble | Sparingly Soluble | Generally not recommended for reactions. |
| Toluene | Sparingly Soluble | Soluble | A common choice for cross-coupling reactions. |
| THF | Soluble | Very Soluble | Good general-purpose solvent for reactions. |
| Dioxane | Soluble | Very Soluble | Similar to THF, higher boiling point. |
| DMF / DMSO | Very Soluble | Very Soluble | Powerful but can be difficult to remove. |
Experimental Protocol: Systematic Solubility Screening
This protocol provides a step-by-step method for efficiently determining the best solvent for your specific this compound derivative.
Objective: To identify a suitable solvent or co-solvent system that provides a target concentration (e.g., 0.1 M) at a desired temperature.
Materials:
-
Your this compound derivative.
-
A selection of candidate solvents (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile).
-
Small vials (e.g., 2 mL glass vials) with caps.
-
Magnetic stir plate and small stir bars.
-
Heating block or oil bath.
-
Vortex mixer.
Procedure:
-
Preparation: Weigh a precise amount of your compound (e.g., 10.0 mg) into several labeled vials.
-
Initial Solvent Addition: To the first vial, add a calculated volume of your first candidate solvent to reach the target concentration. For example, for a 10 mg sample of this compound (MW = 271.89 g/mol ), to make a 0.1 M solution you would add ~0.37 mL of solvent.
-
Room Temperature Assessment:
-
Vortex the vial vigorously for 1-2 minutes.
-
Place on a stir plate and stir for 15-30 minutes.
-
Visually inspect. If the solid is completely dissolved, this solvent is suitable for room temperature applications. If not, proceed to the next step.
-
-
Assessment with Heat:
-
Place the vial in a heating block or oil bath.
-
Increase the temperature incrementally (e.g., start at 50 °C, then 70 °C, then 90 °C), stirring at each temperature for 10-15 minutes.
-
Note the temperature at which the solid fully dissolves.
-
Crucially: Allow the solution to cool back to room temperature to check for precipitation.
-
-
Co-Solvent Testing (If Necessary): If a single solvent is insufficient, repeat the process but start with a mixture (e.g., 9:1 Toluene:DMF). This can often provide the desired solubility without resorting to pure, high-boiling point polar aprotic solvents.[18]
-
Documentation: Record your observations in a table for easy comparison.
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility issues encountered during experimental work.
Caption: Systematic approach to troubleshooting reagent insolubility.
Diagram 2: Key Molecular Factors Affecting Solubility
This diagram illustrates the primary molecular properties of this compound that contribute to its low solubility.
Caption: Molecular properties governing the solubility of the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 327-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 327-51-5 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. baronblakeslee.net [baronblakeslee.net]
- 13. ijsdr.org [ijsdr.org]
- 14. wjbphs.com [wjbphs.com]
- 15. EnviroTech Europe | Co-Solvent Cleaners for Vapour Degreasing [envirotech-europe.com]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Dehalogenation of 1,4-Dibromo-2,5-difluorobenzene
Welcome to the technical support center for the dehalogenation of 1,4-dibromo-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the reductive removal of bromine from this versatile building block. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Chemistry
This compound is a valuable synthetic intermediate, prized for its two reactive C-Br bonds which can be selectively functionalized, often in the presence of the more inert C-F bonds.[1] Dehalogenation, or the removal of one or both bromine atoms, is a critical transformation to access mono-bromo or fully debrominated difluorobenzene derivatives. However, this seemingly straightforward reduction can be accompanied by several side reactions, leading to a complex product mixture and challenging purifications. This guide will address the most common issues and provide solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I can expect during the dehalogenation of this compound?
A1: The primary side products arise from incomplete or over-reduction, as well as intermolecular coupling reactions. The most common are:
-
Mono-dehalogenated Product: 1-Bromo-2,5-difluorobenzene is the result of incomplete reaction, where only one bromine atom is replaced by hydrogen.
-
Fully Dehalogenated Product: 1,4-Difluorobenzene is formed when the reaction proceeds beyond the desired mono-dehalogenation.
-
Homocoupling Products (Biaryls): These are dimeric structures formed by the coupling of two molecules of the starting material or an intermediate. Examples include 2,2',5,5'-tetrafluoro-4,4'-dibromobiphenyl and its various partially dehalogenated derivatives. This is particularly common in reactions involving organometallic intermediates, such as Grignard or organolithium reagents, or under Ullmann-type conditions.[2]
-
Products of Defluorination: While the C-F bond is significantly stronger than the C-Br bond, under harsh reductive conditions, cleavage of the C-F bond can occur, leading to a range of fluorinated and non-fluorinated aromatic byproducts. This is generally a minor pathway with most standard dehalogenation methods.
Q2: Why am I seeing homocoupling byproducts in my reaction?
A2: Homocoupling, often referred to as a Wurtz-Fittig type side reaction, is prevalent when organometallic intermediates are formed.[1] For instance, during a Grignard reagent formation, the newly formed aryl magnesium bromide can act as a nucleophile and attack the C-Br bond of an unreacted molecule of this compound. Similarly, in nickel- or palladium-catalyzed reductions, oxidative addition of the aryl bromide to the metal center can be followed by a reductive elimination with another molecule of the organometallic intermediate.[3]
Q3: Is there a difference in reactivity between the two bromine atoms?
A3: In the starting material, this compound, the two bromine atoms are chemically equivalent due to the molecule's symmetry. However, once one bromine is replaced, either by hydrogen in a dehalogenation reaction or by another functional group, the symmetry is broken, and the reactivity of the remaining bromine atom can be altered by the new electronic environment of the ring.
Q4: Can I selectively remove just one bromine atom?
A4: Yes, selective mono-dehalogenation is achievable by carefully controlling the stoichiometry of the reducing agent. Using slightly less than one equivalent of the reductant will favor the formation of 1-bromo-2,5-difluorobenzene. However, this will inevitably leave some unreacted starting material, necessitating careful purification.
Troubleshooting Guide
Problem 1: Low yield of the desired dehalogenated product with significant recovery of starting material.
| Possible Cause | Proposed Solution | Scientific Rationale |
| Inactive Catalyst | For catalytic hydrogenations (e.g., with Pd/C), ensure the catalyst is fresh and not poisoned. Perform a pre-activation step if necessary. | The active sites on heterogeneous catalysts can be blocked by impurities or oxidation, preventing the reaction from proceeding.[4] |
| Insufficient Reducing Agent | Carefully re-calculate the stoichiometry of your reducing agent. For reactions sensitive to over-reduction, a slight excess may be required. | Incomplete conversion is a direct result of an insufficient amount of the reducing species to react with all of the starting material. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Dehalogenation reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Poor Solubility | Ensure your starting material is fully dissolved in the reaction solvent at the reaction temperature. Consider a different solvent system if necessary. | For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility will limit the interaction between the substrate and the reducing agent or catalyst. |
Problem 2: Formation of a significant amount of homocoupling byproducts.
| Possible Cause | Proposed Solution | Scientific Rationale |
| High Concentration | Run the reaction at a lower concentration. | High concentrations increase the probability of bimolecular reactions, such as the coupling of two organometallic intermediates or the reaction of an intermediate with the starting material. |
| Slow Addition of Reagents | If forming an organometallic intermediate (e.g., Grignard or organolithium), add the this compound slowly to the metal (e.g., magnesium or lithium). | Slow addition maintains a low concentration of the aryl halide, minimizing the chance of it being attacked by the newly formed organometallic species. |
| Inappropriate Catalyst System | For transition metal-catalyzed reactions, screen different ligands. Bulky, electron-rich ligands can favor reductive elimination of the desired product over pathways leading to homocoupling.[5] | The ligand sphere around the metal center dictates its reactivity and steric environment, influencing the relative rates of competing reaction pathways. |
| Reaction Temperature Too High | Lower the reaction temperature. | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling. |
Problem 3: Over-reduction to 1,4-difluorobenzene.
| Possible Cause | Proposed Solution | Scientific Rationale |
| Excess Reducing Agent | Use a stoichiometric amount or a slight sub-stoichiometric amount of the reducing agent. | An excess of the reducing agent will continue to dehalogenate the mono-dehalogenated intermediate to the fully reduced product. |
| Highly Reactive Reducing System | Switch to a milder reducing agent. For example, if using a strong hydride source, consider a catalytic transfer hydrogenation system. | The choice of reductant determines the thermodynamic and kinetic landscape of the reaction. A milder reagent will have a higher activation barrier for the second dehalogenation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed or the desired product concentration is maximized. | Allowing the reaction to proceed for too long after the initial dehalogenation will inevitably lead to the formation of the over-reduced product. |
Experimental Protocols & Data
Protocol 1: Catalytic Transfer Hydrodehalogenation for Mono-Debromination
This protocol is designed to favor the formation of 1-bromo-2,5-difluorobenzene.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10 wt%, 0.05 eq)
-
Ammonium formate (1.5 eq)
-
Methanol (solvent)
-
-
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Carefully add the palladium on carbon catalyst.
-
Heat the mixture to reflux (approx. 65 °C).
-
Add the ammonium formate portion-wise over 30 minutes.
-
Monitor the reaction by GC-MS every hour.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Expected GC-MS Results
The following table summarizes the expected retention times and key mass spectral fragments for the starting material and potential products.
| Compound | Expected Retention Time (Relative) | Key m/z Fragments |
| 1,4-Difluorobenzene | 1.0 | 114 (M+), 95, 88 |
| 1-Bromo-2,5-difluorobenzene | 1.5 | 192/194 (M+), 113, 94 |
| This compound | 2.0 | 270/272/274 (M+), 191/193, 112 |
| 2,2',5,5'-Tetrafluoro-4,4'-dibromobiphenyl | >3.0 | 382/384/386 (M+), and other fragments |
Note: Retention times are relative and will vary depending on the specific GC column and conditions used.[6]
Visualizing Reaction Pathways
Dehalogenation and Side Product Formation
The following diagram illustrates the primary reaction pathways during the dehalogenation of this compound.
Caption: Potential reaction pathways in the dehalogenation of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues in your dehalogenation reaction.
Caption: A systematic workflow for troubleshooting dehalogenation reactions.
References
- 1. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 2. This compound(327-51-5) 13C NMR spectrum [chemicalbook.com]
- 3. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Improving regioselectivity in monolithiation of 1,4-Dibromo-2,5-difluorobenzene
Technical Support Center: Regioselective Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized fluoroaromatics. The monolithiation of 1,4-dibromo-2,5-difluorobenzene is a critical transformation for creating valuable building blocks, but it presents a significant regioselectivity challenge. The goal is to selectively perform a lithium-halogen exchange at one of the two bromine atoms to generate the desired 4-bromo-2,5-difluorophenyllithium intermediate. However, the molecule's electronic properties, particularly the influence of the two fluorine atoms, can lead to a mixture of products, complicating downstream applications.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Mechanistic Overview: The Selectivity Challenge
The primary challenge in the monolithiation of this compound lies in controlling which bromine atom undergoes the lithium-halogen exchange. The fluorine atoms are strongly electron-withdrawing and act as potent ortho-directing groups in metalation reactions.[1][2] This creates a nuanced reactive landscape where two main pathways compete:
-
Lithium-Halogen Exchange: The desired pathway, where an organolithium reagent (e.g., n-BuLi) swaps its lithium atom for a bromine atom on the aromatic ring. This is a very fast reaction, with reactivity generally following the trend I > Br > Cl.[3]
-
Directed ortho-Metalation (DoM): A potential side reaction where the organolithium reagent acts as a base, abstracting a proton from the position ortho to a fluorine atom.[4]
Even within the desired lithium-halogen exchange pathway, the symmetrical nature of the starting material means that subtle kinetic factors must be exploited to favor lithiation at the C4 position over the C1 position.
Caption: Competing pathways in the lithiation of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the underlying cause and actionable steps for resolution.
Q1: My reaction yields a mixture of regioisomers after quenching, with poor selectivity for the desired 4-substituted product. How can I improve this?
This is the most common issue. Achieving high regioselectivity depends on carefully tuning the reaction conditions to favor the kinetic product. The key is to leverage subtle differences in the electronic and steric environment of the two bromine atoms.
Core Strategy: The goal is to promote the lithium-halogen exchange while suppressing C-H deprotonation and steering the exchange to the desired position. This is typically achieved by using less reactive conditions (lower temperature, less polar solvents) that can better differentiate between the two C-Br bonds.
Key Parameters to Optimize:
-
Organolithium Reagent: While n-BuLi, s-BuLi, and t-BuLi can all effect lithium-halogen exchange, their reactivity and steric bulk differ. n-Butyllithium is the most commonly used and recommended starting point due to its balanced reactivity.[5][6] More reactive reagents like t-BuLi may decrease selectivity and increase the risk of side reactions.[7]
-
Solvent System: This is arguably the most critical variable.
-
Coordinating Solvents (e.g., THF): These solvents deaggregate the organolithium reagent, making it more reactive.[8][9] This increased reactivity can sometimes be indiscriminate, leading to poor regioselectivity or promoting undesired ortho-metalation.
-
Non-coordinating/Weakly Coordinating Solvents (e.g., Hexanes, Diethyl Ether, Toluene): In these solvents, the organolithium exists in larger aggregates, rendering it less reactive but often more selective.[10] A non-polar solvent system is highly recommended to maximize regioselectivity. For instance, studies on the selective monolithiation of 2,5-dibromopyridine have shown that non-coordinating solvents favor lithiation at the 2-position, demonstrating the profound impact of the solvent.[11]
-
-
Temperature: Lithium-halogen exchange is an extremely fast process, even at cryogenic temperatures (-78 °C to -100 °C).[3][12] It is imperative to maintain a very low temperature throughout the addition and reaction time. Allowing the temperature to rise can lead to loss of selectivity, decomposition of the aryllithium intermediate, or the formation of benzyne byproducts.
-
Additives (TMEDA): N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that breaks up organolithium aggregates, significantly increasing the reagent's basicity and reactivity.[13][14] While useful for difficult metalations, TMEDA should be avoided initially in this case, as the increased reactivity is likely to be detrimental to regioselectivity and may favor the undesired ortho-metalation pathway.[15]
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Provides a good balance of reactivity for exchange without excessive side reactions. |
| Solvent | Diethyl Ether (Et₂O) or Toluene/Hexanes | Less polar solvents maintain organolithium aggregation, increasing selectivity.[10][11] |
| Temperature | -78 °C to -100 °C | Minimizes side reactions and potential equilibration. The exchange is kinetically controlled and extremely fast at these temperatures.[3] |
| Additive | None (initially) | Avoid TMEDA to prevent increased reactivity that could lower regioselectivity and promote ortho-metalation.[15] |
graph TD { A[Start: Prepare Substrate in Anhydrous Et₂O] --> B{Cool to -78 °C}; B --> C[Slowly Add 1.0 eq Titrated n-BuLi]; C --> D{Stir at -78 °C for 1-2 hours}; D --> E[Quench with Electrophile at -78 °C]; E --> F[Work-up and Analysis]; F --> G{Analyze Regioisomeric Ratio}; G -- "Low Selectivity" --> H[Troubleshoot: Lower Temp to -100 °C or Switch to Toluene]; G -- "High Selectivity" --> I[Proceed with Synthesis];subgraph "Optimization Loop" H end style A fill:#E3F2FD,stroke:#4285F4,stroke-width:2px style I fill:#E6F4EA,stroke:#34A853,stroke-width:2px style H fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
}
Caption: Workflow for optimizing the regioselective monolithiation.
Q2: My reaction has stalled, resulting in a low yield and recovery of significant starting material. What are the likely causes?
Low conversion can be frustrating, but it is often traceable to reagent quality or physical phenomena within the reaction flask.
-
Cause 1: Inactive Organolithium Reagent
-
Explanation: Organolithium reagents degrade over time, especially if not stored properly. The actual concentration can be significantly lower than what is stated on the bottle.
-
Solution: Always titrate your organolithium reagent before use to determine its active concentration.[16] This is the single most important step to ensure accurate stoichiometry.
-
-
Cause 2: Poor Solubility of the Intermediate
-
Explanation: The generated aryllithium species may have poor solubility in non-polar solvents like hexanes or diethyl ether. If it precipitates from the solution, it is effectively removed from the reaction, leading to incomplete conversion.[16][17]
-
Solution:
-
Solvent Modification: Try a slightly more polar solvent system, like a mixture of hexanes and diethyl ether, or switch to pure diethyl ether if you were using hexanes. Be aware this may slightly decrease selectivity.
-
Inverse Addition: Instead of adding n-BuLi to the substrate, try slowly adding the substrate solution to the n-BuLi solution at -78 °C. This can sometimes prevent the buildup and precipitation of intermediates.[17]
-
-
-
Cause 3: Inadequate Mixing
-
Explanation: If the reaction mixture becomes a thick slurry due to precipitation, inadequate stirring can create localized pockets of high concentration, leading to side reactions or incomplete conversion.[16]
-
Solution: Ensure vigorous mechanical stirring, especially if a precipitate is observed. Use a flask of appropriate size to allow for efficient agitation.
-
Q3: I'm observing unexpected byproducts, such as 1-bromo-2,5-difluorobenzene or products from double lithiation. How can I minimize these?
The formation of these byproducts points to issues with stoichiometry or reaction conditions.
-
Byproduct: 1-bromo-2,5-difluorobenzene (Protonated/Debrominated)
-
Explanation: This arises when the aryllithium intermediate is quenched by an adventitious proton source, such as trace water in the solvent or on the glassware.
-
Solution: Ensure rigorously anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
-
Byproduct: Products from Double Lithiation
-
Explanation: This occurs if more than one equivalent of the organolithium reagent is used.
-
Solution: Use a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) of accurately titrated n-BuLi to ensure that the dibromo starting material is the limiting reagent.
-
-
Byproduct: Products from Benzyne Formation
-
Explanation: At higher temperatures, the aryllithium intermediate can potentially eliminate lithium fluoride (LiF) to generate a highly reactive benzyne intermediate, which leads to a complex mixture of products.
-
Solution: Strict and unwavering temperature control at -78 °C or below is critical. Ensure your cooling bath is well-maintained throughout the reagent addition and reaction period.
-
Frequently Asked Questions (FAQs)
Q1: Why is lithium-halogen exchange kinetically favored over C-H deprotonation (ortho-lithiation) in this molecule?
While fluorine is a powerful directing group for ortho-metalation, the lithium-halogen exchange reaction is exceptionally fast, often occurring on the timescale of mixing.[3][18] At the cryogenic temperatures used for this reaction (-78 °C), the activation energy for the Br-Li exchange is significantly lower than that for C-H deprotonation. By keeping the temperature low and using a less basic, aggregated organolithium reagent (like n-BuLi in ether), you operate in a kinetic regime that overwhelmingly favors the faster exchange reaction.
Q2: What are the best practices for safely handling organolithium reagents?
Organolithium reagents are pyrophoric and react violently with water and air.[19] Safety is paramount.
-
Inert Atmosphere: Always work under a positive pressure of an inert gas (argon or nitrogen).
-
Anhydrous Conditions: Use flame- or oven-dried glassware and anhydrous solvents to prevent quenching and potential fires.
-
Proper Transfers: Use clean, dry syringes or a cannula for transferring reagents. Never pour organolithiums in the open air.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Never add water directly to an organolithium solution. For quenching reactions, slowly add the reaction mixture to a quenching solution (e.g., saturated aqueous NH₄Cl). For destroying excess reagent, slowly add it to a beaker of isopropanol or toluene, ideally cooled in a dry ice bath.[16][19]
Q3: Which electrophiles are suitable for trapping the 4-bromo-2,5-difluorophenyllithium intermediate?
The generated aryllithium is a potent nucleophile and can be trapped with a wide range of electrophiles to create diverse functionalized products. Common examples include:
-
Carbon Dioxide (CO₂): Forms 4-bromo-2,5-difluorobenzoic acid.[5]
-
Triisopropyl borate (B(OiPr)₃): Followed by acidic workup, forms (4-bromo-2,5-difluorophenyl)boronic acid.[6]
-
N,N-Dimethylformamide (DMF): Forms 4-bromo-2,5-difluorobenzaldehyde.
-
Iodine (I₂): Re-introduces iodine, forming 1-bromo-4-iodo-2,5-difluorobenzene.
-
Aldehydes/Ketones: Forms secondary or tertiary alcohols.
Optimized Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid
This protocol details the regioselective monolithiation of this compound and subsequent quenching with carbon dioxide, a well-documented and reliable transformation.[5]
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium in hexanes (accurately titrated, 0.98 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Initiation: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-butyllithium (0.98 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C. A yellow suspension may form.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Crush dry ice into small pellets and add an excess amount directly to the reaction suspension in one portion. The mixture will bubble as it degasses.
-
Warm-up: Allow the mixture to slowly warm to room temperature.
-
Work-up:
-
Acidify the mixture with 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and extract the acidic product into a saturated aqueous solution of NaHCO₃ (3x).
-
Wash the combined aqueous extracts with CH₂Cl₂ to remove any neutral impurities.
-
Re-acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Extract the final product with diethyl ether (3x).
-
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid, typically as a pale yellow solid.[5][20]
References
- 1. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. tuodaindus.com [tuodaindus.com]
- 9. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sites.wp.odu.edu [sites.wp.odu.edu]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
Technical Support Center: Polymerization of 1,4-Dibromo-2,5-difluorobenzene
Welcome to the Technical Support Center for the polymerization of 1,4-Dibromo-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(2,5-difluoro-1,4-phenylene) and its derivatives. The unique electronic properties of the difluorinated phenylene unit, stemming from the electron-withdrawing nature of fluorine atoms, make these polymers highly desirable for applications in organic electronics, including OLEDs and OFETs.[1] However, these same electronic factors can introduce significant challenges in achieving high molecular weight, defect-free polymers.
This document provides a structured troubleshooting guide in a question-and-answer format, offering in-depth explanations, validated protocols, and visual aids to ensure the success of your polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Polymerization Issues
Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the likely causes and how can I address this?
A1: Achieving a high molecular weight is a common challenge, often stemming from several factors. The electron-deficient nature of the monomer can affect catalyst activity and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Monomer Purity: Impurities in the this compound monomer can act as chain terminators. It is crucial to use a highly purified monomer. Recrystallization or sublimation are recommended purification methods.
-
Stoichiometry: In step-growth polymerizations like Suzuki coupling, a precise 1:1 stoichiometry between the dibromo monomer and the diboronic acid (or its ester) is critical. Any deviation can lead to a lower degree of polymerization.[2]
-
Catalyst Activity & Loading: The palladium catalyst's activity is paramount. Ensure you are using a fresh, high-quality catalyst and ligand. For challenging monomers, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve results.[3]
-
Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can lead to incomplete polymerization. Monitor the reaction progress using techniques like GPC or by observing the viscosity of the reaction mixture. Elevated temperatures can sometimes promote side reactions, so a careful optimization of the reaction temperature is necessary.[4]
Q2: I am observing significant batch-to-batch variability in my polymerization results. How can I improve consistency?
A2: Batch-to-batch inconsistency is often a result of subtle variations in reaction setup and reagent quality. To improve reproducibility, consider the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure a rigorously inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. This includes using degassed solvents and purging the reaction vessel thoroughly before adding the catalyst.[3]
-
Solvent and Base Quality: Use anhydrous, high-purity solvents. The choice and purity of the base are also critical. For Suzuki polymerizations, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, and their effectiveness can be influenced by their solubility and the presence of water.[4]
-
Standardized Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for your polymerization. This includes consistent methods for reagent purification, solvent degassing, and reaction setup.
Section 2: Suzuki Polycondensation Challenges
Q3: My Suzuki polycondensation of this compound with a phenylene-bis(boronic acid) is failing or giving very low yields. What specific issues should I investigate?
A3: Suzuki polycondensation is a powerful tool, but its success with electron-deficient monomers like this compound hinges on overcoming specific hurdles.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively capping the growing polymer chain.[4] This is particularly problematic with electron-deficient boronic acids and can be exacerbated by excess water or strong bases.
-
Homocoupling: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen or catalyzed by palladium.[3]
-
Catalyst System Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, highly active catalyst systems are often required.
-
Recommended Systems: Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than traditional phosphine ligands like PPh₃.[3]
-
Experimental Protocol: Optimized Suzuki Polycondensation of this compound
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding aryl-bis(pinacol boronate) (1.0 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., a 4:1 mixture of toluene and DMF) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GPC.
-
Workup: After completion, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The crude polymer can be further purified by Soxhlet extraction to remove oligomers and catalyst residues.
Troubleshooting Flowchart for Suzuki Polycondensation
Caption: Troubleshooting workflow for Suzuki polycondensation.
Section 3: Grignard Metathesis (GRIM) and Kumada Catalyst-Transfer Polycondensation (KCTP)
Q4: I am considering using Grignard Metathesis (GRIM) or Kumada Catalyst-Transfer Polycondensation (KCTP) for my polymerization. What are the key challenges and advantages for this compound?
A4: Both GRIM and KCTP are powerful chain-growth polymerization methods that can offer excellent control over molecular weight and produce polymers with narrow polydispersity indices.[8][9] However, they come with their own set of challenges, especially for fluorinated monomers.
-
Advantages:
-
Challenges:
-
Grignard Formation: The formation of the Grignard reagent from this compound can be sluggish due to the electron-withdrawing fluorine atoms. The use of highly activated magnesium (e.g., Rieke magnesium) or "turbo-Grignard" reagents may be necessary.[12]
-
Catalyst Transfer Efficiency: The efficiency of the catalyst transfer step is crucial for maintaining a "living" polymerization. The electronic nature of the difluorinated ring can influence this process.
-
Side Reactions: Undesired side reactions, such as β-hydride elimination or reaction with functional groups, can terminate the polymerization. The choice of catalyst and reaction conditions is critical to minimize these.[10]
-
Comparative Overview of Polymerization Methods
| Polymerization Method | Key Advantages | Key Challenges for this compound |
| Suzuki Polycondensation | High functional group tolerance, commercially available reagents.[13] | Strict stoichiometry required, protodeboronation and homocoupling are common side reactions.[3][4] |
| Grignard Metathesis (GRIM) | Chain-growth mechanism, can produce narrow polydispersity polymers.[9] | Grignard formation can be difficult, sensitive to functional groups.[13] |
| Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-growth mechanism, can lead to well-defined architectures.[8] | Grignard reagent instability, potential for side reactions.[10] |
Conceptual Workflow for KCTP
Caption: Conceptual workflow for Kumada Catalyst-Transfer Polycondensation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1,4-Dibromo-2,5-difluorobenzene
Welcome to the Technical Support Center for 1,4-Dibromo-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical reasoning to empower you to solve challenges in your own research.
The unique structure of this compound, with its two reactive bromine atoms and electron-withdrawing fluorine substituents, makes it a valuable synthon, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, its unique reactivity profile can also present challenges during reaction work-up and product purification. This guide is structured in a question-and-answer format to directly address these potential issues.
Safety First: Handling this compound
Before initiating any experiment, it is crucial to be aware of the safety protocols for handling this compound.
Question: What are the primary hazards and recommended handling procedures for this compound?
Answer: this compound is classified as a skin, eye, and respiratory irritant.[3][4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood.[3][5] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[3][6][7] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][5] If inhaled, move to fresh air immediately.[3][5]
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[3][5]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you might encounter during the work-up of common reactions involving this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and this compound is an excellent substrate.[1] However, challenges can arise in isolating the desired biaryl product.
Question: After my Suzuki coupling reaction, I'm struggling to remove residual boronic acid and its byproducts from my desired coupled product. What is the best work-up strategy?
Answer: This is a very common issue in Suzuki-Miyaura couplings. Boronic acids and their dehydration trimers (boroxines) can be difficult to separate from the product due to similar polarities.[8] Here is a systematic approach to address this:
-
Basic Aqueous Wash: The key is to exploit the acidic nature of the boronic acid. During the aqueous work-up, perform multiple washes with a moderately basic solution, such as 1-2 M NaOH or K₂CO₃.[9][10] This will convert the boronic acid into its corresponding boronate salt, which is highly water-soluble and will partition into the aqueous layer.
-
pH Adjustment and Extraction:
-
After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer sequentially with a basic solution (e.g., 1 M NaOH), water, and then brine.[11] Be cautious if your product has base-sensitive functional groups.
-
If your product is acidic, you can wash the organic layer with a mild base, separate the aqueous layer containing the boronic acid impurity, and then re-acidify the aqueous layer to recover any of your product that may have partitioned.
-
-
Specialized Boron Scavenging Techniques:
-
Methanol Distillation: Boronic acids can be removed as volatile methyl borate esters by repeatedly adding methanol to the crude product and removing it under reduced pressure.[9]
-
Potassium Fluoride (KF) Wash: Washing the organic layer with an aqueous solution of KF can precipitate boron as potassium fluoroborate salts, which can then be filtered off.[12]
-
Question: My Suzuki reaction has stalled, leaving a mixture of starting material, mono-arylated, and di-arylated products. How can I simplify the work-up and purification?
Answer: A complex product mixture indicates incomplete conversion. While optimizing the reaction conditions is the primary solution, a strategic work-up can aid in isolating the desired components.
-
For Isolating the Di-arylated Product: If the di-arylated product is the target, consider driving the reaction to completion by adding more boronic acid and catalyst. If this is not feasible, the difference in polarity between the non-polar di-substituted product and the more polar mono-substituted and starting materials can be exploited during column chromatography.
-
For Isolating the Mono-arylated Product: If selective mono-arylation is the goal, carefully controlling the stoichiometry of the boronic acid is crucial. In the work-up, you will have to rely on chromatographic separation. A thorough analysis of the polarity of each component by TLC will be essential to develop an effective separation method.
Grignard and Organolithium Reactions
The formation of organometallic reagents from this compound opens a gateway to a wide range of derivatives. However, these reactions are highly sensitive and require careful quenching and work-up procedures.
Question: I'm performing a Grignard reaction, and I suspect the Grignard reagent is being hydrolyzed during the work-up, leading to a low yield of my desired product. How can I properly quench the reaction and extract my product?
Answer: Grignard reagents are strong bases and react readily with protic sources like water.[13][14][15] A carefully controlled quenching procedure is critical.
Recommended Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath (0 °C). The quenching process is often exothermic and cooling helps to control the reaction rate.[16][17]
-
Slow Addition of Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[11] Saturated NH₄Cl is a weak acid and effectively neutralizes the Grignard reagent and any remaining magnesium metal without drastically changing the pH, which could be detrimental to sensitive products.
-
Extraction: Once the quenching is complete and two clear layers are visible, proceed with the extraction using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and then brine to remove inorganic salts.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]
Troubleshooting Workflow for Grignard Reaction Work-up
Caption: A stepwise workflow for the quenching and work-up of a Grignard reaction.
Question: During the work-up of my organolithium reaction, I'm observing the formation of a persistent emulsion between the organic and aqueous layers. How can I break this emulsion?
Answer: Emulsion formation is a common frustration, especially when residual salts or polar solvents are present.[12] Here are several techniques to try:
-
Addition of Brine: The most common method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the organic layer.[12]
-
"Salting Out": Add solid NaCl to the separatory funnel and shake gently. This can be more effective than adding a brine solution.[11]
-
Change the Solvent: If possible, try adding a small amount of a different organic solvent to change the overall polarity of the organic phase.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can sometimes break up the fine droplets that form the emulsion.[12]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to an hour) can lead to separation.[12]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms of this compound can activate the ring towards nucleophilic aromatic substitution, although the bromine atoms are typically the leaving groups in cross-coupling reactions. Should a reaction be designed where a fluorine atom is substituted, the work-up considerations would be different.
Question: I have performed a nucleophilic aromatic substitution on this compound using an amine nucleophile. How do I remove the excess amine and other polar impurities during the work-up?
Answer: The work-up for an SNAr reaction with an amine nucleophile focuses on separating the desired product from the unreacted amine and any salts formed.
-
Acidic Wash: After diluting the reaction mixture with an organic solvent, perform several washes with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the excess amine, forming a water-soluble ammonium salt that will partition into the aqueous layer.[12] Be sure your product is stable to acidic conditions.
-
Base Wash: If the reaction was run with a salt of the amine and a base, a subsequent wash with a dilute basic solution (e.g., saturated NaHCO₃) can help remove any acidic byproducts.
-
Standard Procedure: Follow the acidic and/or basic washes with a water wash and then a brine wash to remove any remaining water-soluble impurities. Dry the organic layer and concentrate to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for work-up and purification?
A1: It is a solid at room temperature with a melting point of 60-62 °C. Its boiling point is 96 °C at 20 mmHg. Being a relatively non-polar molecule, it is soluble in many common organic solvents like ethers, halogenated solvents, and aromatic hydrocarbons, but insoluble in water. These properties are important when choosing solvents for extraction and chromatography.
Q2: Can I use sublimation to purify my product derived from this compound?
A2: Yes, sublimation can be a viable purification technique, especially if the desired product is a solid with a sufficiently high vapor pressure and is thermally stable. The starting material itself can be purified by sublimation.[18] This method is particularly useful for removing non-volatile impurities like inorganic salts or catalyst residues.
Q3: How do the fluorine atoms on the ring affect the reactivity and work-up compared to 1,4-dibromobenzene?
A3: The two electron-withdrawing fluorine atoms have a significant electronic effect. They make the aromatic ring more electron-deficient, which can influence the oxidative addition step in cross-coupling reactions.[1] This can sometimes lead to different reaction kinetics or side product formation compared to the non-fluorinated analogue. In terms of work-up, the polarity of the resulting products will be different, which will affect their solubility and chromatographic behavior. The increased polarity due to the fluorine atoms might require more polar solvent systems for extraction and chromatography.
Q4: What should I do if my product is water-soluble and is lost during aqueous extraction?
A4: If your product has high polarity and is being lost to the aqueous layer, you can use the "salting out" technique.[11] Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your organic product in the aqueous phase, driving it into the organic solvent.[11] Alternatively, you may need to use a more polar organic solvent for the extraction that has a higher affinity for your product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. epfl.ch [epfl.ch]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. rsc.org [rsc.org]
Technical Support Center: Stability and Reactivity of 1,4-Dibromo-2,5-difluorobenzene in Basic Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-dibromo-2,5-difluorobenzene. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block in the presence of basic reagents. Our goal is to equip you with the scientific understanding and practical guidance necessary to anticipate and resolve challenges in your synthetic endeavors.
Introduction: The Duality of Reactivity
This compound is a valuable substrate in modern organic synthesis, primarily utilized for its capacity to undergo sequential cross-coupling reactions at the C-Br bonds.[1] The electron-withdrawing nature of the fluorine atoms influences the reactivity of the entire aromatic ring, a factor that becomes critically important when the molecule is subjected to basic conditions. While generally stable under standard handling and storage, its behavior in the presence of bases can be complex, leading to unexpected side reactions if not properly controlled. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. Besides catalyst deactivation, what other side reactions should I consider?
This is a common issue that often points towards competing side reactions promoted by the basic conditions inherent to the Suzuki-Miyaura coupling. The primary culprits to investigate are hydrodebromination and protodeboronation of your boronic acid derivative.[2][3]
-
Hydrodebromination: This is the replacement of a bromine atom with a hydrogen atom. While often catalyzed by palladium, certain basic conditions, especially at elevated temperatures, can facilitate this process, leading to the formation of 1-bromo-2,5-difluorobenzene as a significant byproduct.
-
Protodeboronation: This is the cleavage of the C-B bond in your boronic acid or ester, replacing it with a C-H bond. This is particularly prevalent with heteroaryl boronic acids and can be exacerbated by prolonged reaction times at elevated temperatures in the presence of aqueous bases.[3]
Troubleshooting Flowchart for Low Yields in Suzuki-Miyaura Coupling:
Caption: Troubleshooting low yields in Suzuki-Miyaura coupling.
Q2: I am planning a reaction using a strong nucleophilic base like sodium methoxide. Should I be concerned about Nucleophilic Aromatic Substitution (SNAr)?
Yes, you should proceed with caution. While the C-Br bonds are the primary sites for cross-coupling, the C-F bonds in this compound can be susceptible to Nucleophilic Aromatic Substitution (SNAr) under certain conditions, especially with strong, hard nucleophiles like alkoxides.
The general mechanism for SNAr involves a two-step addition-elimination process.[4] The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequently, the leaving group is expelled to restore aromaticity.
Key Considerations for SNAr on this compound:
-
Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions, fluoride is often a better leaving group than bromide in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy for the attack.[6][7]
-
Nucleophile Strength and Type: Strong, hard nucleophiles like alkoxides (e.g., sodium methoxide) and hydroxides are more likely to induce SNAr at the C-F position. Softer, bulkier nucleophiles may show different selectivity.
-
Reaction Conditions: Higher temperatures will generally favor SNAr.
Experimental Protocol to Test for SNAr Reactivity:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Addition of Base: Add sodium methoxide (1.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) over several hours.
-
Analysis: If SNAr is occurring, you will observe the formation of 1,4-dibromo-2-fluoro-5-methoxybenzene. If no reaction is observed at room temperature, the temperature can be gradually increased while continuing to monitor the reaction.
Data Summary Table: Predicted Reactivity of Halogens in SNAr
| Halogen | Electronegativity | C-Halogen Bond Strength | Leaving Group Ability (SNAr) | Rationale for SNAr Reactivity |
| Fluorine | 3.98 | High | Good | Strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex.[6][7] |
| Bromine | 2.96 | Lower | Moderate | Less activating towards nucleophilic attack compared to fluorine. |
Q3: Could benzyne formation be a competing pathway with strong, sterically hindered bases?
The formation of a benzyne intermediate through an elimination-addition mechanism is a possibility with very strong, non-nucleophilic bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA).[7][8] This pathway is generally favored for aryl halides that do not possess strong electron-withdrawing groups to activate them towards SNAr.[8]
Proposed Mechanism for Benzyne Formation:
Caption: Plausible benzyne formation pathway.
Troubleshooting Guide for Suspected Benzyne Formation:
-
Symptom: Formation of a mixture of regioisomers where the incoming nucleophile is not at the position of the original leaving group.
-
Diagnosis: This is a strong indicator of a benzyne intermediate.
-
Solution:
-
Avoid extremely strong, sterically hindered bases if this pathway is undesirable.
-
If benzyne formation is the goal, these are the conditions to employ. However, be prepared for potential challenges in separating the resulting isomers.
-
General Recommendations for Handling this compound in Basic Conditions
-
Base Selection is Crucial:
-
For cross-coupling reactions where the C-Br bonds are the desired reactive sites, use milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] These are generally not nucleophilic enough to promote significant SNAr at the C-F positions under typical Suzuki-Miyaura conditions.
-
Avoid strong alkoxides or hydroxides at elevated temperatures unless SNAr at the C-F position is the intended transformation.
-
-
Temperature Control:
-
Many side reactions, including hydrodebromination and SNAr, are accelerated at higher temperatures. If you are observing significant byproduct formation, consider running your reaction at a lower temperature for a longer period.
-
-
Inert Atmosphere:
-
Always conduct reactions involving organometallic species and sensitive substrates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Purity of Reagents:
-
Ensure that all starting materials, including the this compound, solvents, and bases, are of high purity and anhydrous where necessary.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Buchwald-Hartwig reactions with electron-deficient arenes
Technical Support Center: Buchwald-Hartwig Amination
Guide for Senior Application Scientists: Troubleshooting C-N Couplings with Electron-Deficient Arenes
Welcome to the technical support center for advanced Buchwald-Hartwig amination. This guide is designed for experienced researchers, scientists, and drug development professionals who are encountering challenges when coupling electron-deficient aryl halides and pseudohalides. As Senior Application Scientists, we understand that these reactions, while powerful, are notoriously sensitive to subtle variations in conditions. This document moves beyond basic protocols to explore the causality behind common failures and provides a logical framework for systematic troubleshooting.
Core Principles: A Refresher on the Catalytic Cycle
Before diagnosing problems, it's crucial to understand the key steps of the reaction. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Each step presents a potential hurdle, especially with electron-deficient arenes.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
While oxidative addition to electron-deficient aryl halides is often facile, the subsequent reductive elimination step can become challenging, leading to catalyst decomposition or side reactions.[1][3]
Frequently Asked Questions (FAQs)
Q1: My reaction with an electron-deficient aryl chloride shows no conversion. What's the first thing I should check?
A1: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[4][5] Your primary focus should be the catalyst system.
-
Ligand Choice: Standard ligands may be ineffective. Switch to a highly active, bulky, and electron-rich phosphine ligand specifically designed for challenging substrates. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos, or BrettPhos) are excellent starting points.[3][6]
-
Palladium Source: Ensure you are using a reliable palladium precursor. Pre-formed palladium(II) precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) are often more reliable and give more reproducible results than generating the active Pd(0) species in-situ from sources like Pd(OAc)₂.[4][7]
Q2: My starting material is consumed, but I have low yield of the desired product and see a significant amount of the corresponding arene (hydrodehalogenation). Why?
A2: This indicates that an undesired side reaction, β-hydride elimination, is outcompeting the productive reductive elimination.[2] This is common when using primary alkylamines.[8]
-
Cause: After oxidative addition and amine coordination, the palladium-amide intermediate can eliminate a β-hydride, leading to the formation of an imine and a palladium-hydride species. This hydride species then reductively eliminates with the aryl group to form the reduced arene byproduct.
-
Solution: The choice of ligand is critical to prevent this. Using bulkier phosphine ligands can sterically hinder the formation of the required geometry for β-hydride elimination and favor the desired reductive elimination pathway.[8]
Q3: I suspect my base is the issue. How do I choose between a strong base like NaOtBu and a weaker base like K₂CO₃?
A3: Base selection is a balancing act between the need to deprotonate the palladium-amine complex and the stability of your substrates.
-
Strong Bases (NaOtBu, LHMDS): These are the most common and effective bases for deprotonating the coordinated amine, which is a crucial step in the catalytic cycle.[7][9] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[10]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance.[7] However, they often require higher reaction temperatures or a more active catalyst system (i.e., a more electron-rich ligand) to achieve comparable reaction rates.[7][11] For electron-deficient arenes, which can be susceptible to nucleophilic attack, a weaker base might be a good starting point to minimize side reactions.
Q4: My reaction with an aryl iodide is sluggish compared to the aryl bromide. Isn't the C-I bond weaker?
A4: While the C-I bond is weaker, making oxidative addition faster, aryl iodides can be problematic in Buchwald-Hartwig aminations. The iodide anion (I⁻) generated during the reaction can form catalytically inactive palladium-iodide bridged dimers, effectively poisoning the catalyst.[8][10] This inhibition is often more pronounced than with bromides or chlorides. To mitigate this, consider changing the solvent to one where the resulting iodide salt is poorly soluble, such as toluene.[1][10]
In-Depth Troubleshooting Guides
When simple fixes don't work, a systematic approach is required. The following workflow can help diagnose the root cause of reaction failure.
Caption: A logical workflow for troubleshooting failed reactions.
Problem Area 1: Catalyst System (Palladium & Ligand)
The heart of the reaction is the catalyst. For electron-deficient systems, the ligand must be carefully chosen to balance the rates of oxidative addition and reductive elimination.
Causality: Electron-donating, bulky ligands are generally required.[6]
-
Electron-donating character: Increases the electron density on the palladium center, which promotes the initial oxidative addition step.
-
Steric bulk: Promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also helps prevent the formation of inactive catalyst dimers.
Solutions & Recommendations:
-
Switch to a Precatalyst: If you are using Pd₂(dba)₃ or Pd(OAc)₂, switch to a well-defined, air-stable precatalyst like an XPhos-Pd-G3 or a similar generation catalyst.[7] This ensures a more reliable and efficient formation of the active L-Pd(0) species.
-
Ligand Screening: There is no universal ligand. The optimal choice depends heavily on the specific amine and aryl halide. A screening approach is often necessary.
Table 1: Ligand Selection Guide for Electron-Deficient Arenes
| Nucleophile Class | Recommended Ligands (Starting Point) | Rationale & Citation |
| Primary Amines | BrettPhos, t-BuBrettPhos | Specifically designed for primary amines, offering good selectivity and tolerance for functional groups like hydroxyls when paired with bases like LiHMDS. |
| Secondary Amines | RuPhos, XPhos | These bulky biaryl phosphines show excellent reactivity for secondary amines and can facilitate challenging couplings.[3] |
| Amides & Weakly Basic Amines | t-BuBrettPhos, AlPhos | Amides are poor nucleophiles. Highly active and specialized ligands are often required. AlPhos has shown success with weak organic bases like DBU.[10] |
| Heterocyclic Amines | XPhos, TrixiePhos | These amines can be challenging. A screening of bulky ligands is often necessary to achieve good yields.[7][12] |
Problem Area 2: The Base and Solvent System
The base's role is not just to act as a proton scavenger; it is intimately involved in the catalytic cycle, and its effectiveness is highly dependent on the solvent.[11][13]
Causality: In nonpolar solvents like toluene, an anionic base is generally required to efficiently deprotonate the neutral palladium-amine complex.[11] Using a neutral organic base like DBU in toluene can lead to a prohibitively high energy barrier for this step.[13] Conversely, in polar solvents, while bromide dissociation is easier, the base may complex too strongly with the palladium center, creating a stable but inactive "resting state."[11]
Solutions & Recommendations:
-
For Sensitive Substrates: If NaOtBu causes decomposition, first try a weaker inorganic base like K₃PO₄ or Cs₂CO₃, and increase the temperature.
-
Consider a Soluble Organic Base: For reactions requiring homogeneous conditions (e.g., in flow chemistry), a soluble organic base may be necessary. Recent studies have shown that highly electron-deficient palladium catalysts supported by ligands like AlPhos can enable the use of DBU.[14][15] Another approach involves using water as a co-solvent, which can facilitate the use of weak bases like triethylamine.[16]
-
Solvent Choice: Toluene and 1,4-dioxane are excellent starting points.[12] Avoid chlorinated solvents, acetonitrile, and pyridine, which are known to inhibit the palladium catalyst by binding to it.[7]
Problem Area 3: Side Reactions & Byproducts
If your starting materials are consumed but the desired product is not formed, suspect side reactions.
Caption: Competition between productive and unproductive pathways.
Common Side Reactions:
-
Hydrodehalogenation: As discussed in the FAQs, this arises from β-hydride elimination. It is a major issue for primary amines. The solution lies in using bulkier ligands to sterically disfavor this pathway.[8]
-
Aryl Halide Dimerization: Byproducts like bithiophene can sometimes be observed, arising from homocoupling of the aryl halide.[17] This often points to issues with the catalyst initiation or stability.
-
Ether Formation: If using an alkoxide base (like NaOtBu) at high temperatures, competitive C-O coupling can occur, especially if the amine is a poor nucleophile. This is a variant of the Buchwald-Hartwig etherification.
Experimental Protocol: General Procedure for Reaction Screening
This protocol provides a robust starting point for troubleshooting a difficult coupling. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if starting from Pd(OAc)₂)
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution)
-
Inert reaction vessel (e.g., screw-cap vial)
Procedure:
-
To the reaction vial, add the palladium precatalyst, base, and a magnetic stir bar.
-
If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand.
-
Add the aryl halide.
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block (e.g., at 100 °C).[12]
-
Stir for the specified time (e.g., 16-24 hours).[1]
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analyze the crude residue by an appropriate method (e.g., ¹H NMR, LC-MS, GC-MS) to determine conversion and product formation.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Grignard Formation with 1,4-Dibromo-2,5-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Grignard reagents from 1,4-dibromo-2,5-difluorobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated intermediate[1][2][3]. The formation of a Grignard reagent from a di-halogenated, electron-deficient aromatic ring presents unique challenges. This guide provides in-depth troubleshooting, scientifically grounded explanations for common side reactions, and validated protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: The most common obstacle to Grignard initiation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl halide.[4][5] Additionally, Grignard reagents are potent bases and will be instantly quenched by any protic source, such as water.[4][6][7][8]
-
Inactive Magnesium Surface: The MgO layer acts as a physical barrier.[4] This layer must be disrupted to expose a fresh, reactive magnesium surface.
-
Presence of Moisture: Trace amounts of water in your solvent, on your glassware, or in the starting halide will react with and destroy the Grignard reagent as it forms, effectively halting the reaction.[6][9][10]
Solution: Implement rigorous activation and anhydrous techniques. Chemical activation with agents like iodine or 1,2-dibromoethane, or physical activation by crushing the turnings, is essential.[4][9][11] All glassware must be flame- or oven-dried, and solvents must be strictly anhydrous.[4][6]
Q2: I'm observing a significant amount of an insoluble, high-molecular-weight solid. What is this primary byproduct?
A2: This is almost certainly a result of Wurtz-type coupling . This side reaction occurs when a newly formed Grignard reagent molecule (Ar-MgBr) reacts with a molecule of the unreacted starting material (Ar-Br).[12][13][14]
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
With a difunctional starting material like this compound, this process can repeat, leading to the formation of oligomeric or polymeric poly(2,5-difluorophenylene) species, which are often insoluble. This side reaction not only consumes your desired reagent but also complicates purification.[13] The mechanism involves the nucleophilic Grignard reagent attacking the electrophilic carbon of the C-Br bond of another molecule.[15][16]
Q3: How can I control the reaction to favor the mono-Grignard reagent over the di-Grignard?
A3: Stoichiometric control is paramount. To selectively form the mono-Grignard reagent (4-bromo-2,5-difluorophenylmagnesium bromide), you should use a slight excess of the this compound relative to the magnesium (e.g., 1.0 equivalent of Mg to 1.1-1.2 equivalents of the dibromide). Conversely, to favor the formation of the di-Grignard reagent, a stoichiometric excess of magnesium (>2.0 equivalents) is required. In practice, selectively forming the pure mono-Grignard can be challenging, and the resulting solution is often a mixture that should be titrated before use.
Q4: Why is my reaction mixture turning dark brown or black?
A4: A gray, cloudy, or brownish appearance is a normal visual indicator of successful Grignard reagent formation.[4] However, a very dark brown or black color could indicate issues.[6] Potential causes include:
-
Impurities in Magnesium: Commercial magnesium can contain transition metal impurities (e.g., iron, manganese) that catalyze side reactions and cause discoloration.[17]
-
Reaction Temperature Too High: Excessive heat can accelerate decomposition pathways and the formation of finely divided metal byproducts from Wurtz coupling, leading to a darker appearance.[6][13]
-
Degradation: Prolonged heating can lead to the degradation of the Grignard reagent.[18]
Q5: What is the role of the ether solvent (THF, Diethyl Ether), and which should I choose?
A5: Ethereal solvents are critical for two reasons:
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, forming a stable complex.[19][20] This solvation is crucial for the reagent's formation and stability.
-
Aprotic Nature: Ethers lack acidic protons, so they do not react with and destroy the highly basic Grignard reagent.[20][21][22]
Solvent Comparison:
-
Tetrahydrofuran (THF): Often preferred as it solvates the Grignard reagent more effectively than diethyl ether, potentially leading to faster reactions.[9][18] Its higher boiling point (66 °C) allows for a wider temperature range.
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its low boiling point (34.6 °C) can make it easier to initiate the reaction with gentle warming but requires an efficient condenser.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that has been shown to suppress Wurtz coupling for certain substrates, making it an excellent choice to consider.[13][23]
Troubleshooting Guide
This section addresses specific problems encountered during the experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated Magnesium Surface: An inert MgO layer is preventing the reaction.[4][5][24] 2. Wet Reagents/Glassware: Traces of water are quenching the reagent.[6][9][10] 3. Reaction Temperature Too Low: Insufficient activation energy.[9] | 1. Activate Magnesium: Use an initiator. Add a small crystal of iodine (color should fade) or a few drops of 1,2-dibromoethane (observe bubbling).[4][11] Mechanically crush turnings with a dry glass rod.[9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C.[9] Use freshly distilled, anhydrous solvent. Maintain a positive pressure of inert gas (N₂ or Ar). 3. Gentle Warming: Use a heat gun to gently warm a small spot on the flask. Be prepared to cool immediately once the exotherm begins.[9] |
| Low Yield / High Byproduct Formation | 1. Wurtz Coupling: High local concentration of the aryl halide.[13] 2. High Reaction Temperature: The exothermic reaction is not being controlled, accelerating side reactions.[12][13] 3. Quenching: The Grignard reagent is being destroyed by trace protic impurities.[8][25] | 1. Slow, Controlled Addition: Add the solution of this compound dropwise via a syringe pump or an addition funnel to maintain a low concentration in the flask.[13] 2. Temperature Control: Use an ice bath to maintain the reaction temperature, especially during the addition of the halide.[13] 3. Review Anhydrous Technique: Re-verify the dryness of all reagents, solvents, and glassware. |
| Grignard Reagent Solidifies or Crashes Out | 1. Schlenk Equilibrium: In some solvents, the equilibrium can shift to form the less soluble dialkylmagnesium (R₂Mg) and MgX₂ salt.[26][27] 2. Low Temperature: The reagent may be less soluble at lower temperatures.[28] | 1. Use THF: THF is generally better at keeping Grignard reagents in solution compared to diethyl ether. 2. Maintain Temperature: Allow the reaction to proceed at room temperature or slightly above after initiation, unless controlling a strong exotherm. |
Troubleshooting Workflow for Initiation Failure
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Byproduct Formation Pathways
The primary competition in this reaction is between the desired Grignard formation and the undesired Wurtz-type coupling.
Caption: Desired Grignard formation vs. undesired Wurtz coupling side reaction.
Experimental Protocols
Safety Precaution: Grignard reactions are exothermic and can become vigorous. Reagents are moisture-sensitive. Always work under an inert atmosphere (Nitrogen or Argon) in a properly functioning chemical fume hood.
Protocol 1: Synthesis of 4-Bromo-2,5-difluorophenylmagnesium Bromide
This protocol is optimized to favor the formation of the mono-Grignard reagent and minimize Wurtz coupling.
Materials:
-
Magnesium turnings (1.0 eq)
-
This compound (1.1 eq)
-
Iodine (1 small crystal)
-
Anhydrous Tetrahydrofuran (THF)
Apparatus:
-
A three-necked, round-bottom flask, flame-dried under vacuum and cooled under Nitrogen.
-
Magnetic stirrer and stir bar.
-
Reflux condenser fitted with a nitrogen inlet/bubbler.
-
Pressure-equalizing dropping funnel or syringe pump for addition.
Procedure:
-
Setup: Place the magnesium turnings and a single crystal of iodine into the reaction flask under a positive pressure of nitrogen.[13]
-
Activation: Gently heat the flask with a heat gun until the iodine sublimes and deposits on the magnesium. The purple color of the iodine should disappear, indicating activation of the magnesium surface.[4] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate flame-dried flask, dissolve the this compound in anhydrous THF.
-
Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, and the appearance of a gray, cloudy suspension.[4]
-
Slow Addition: Once initiated, add the remaining aryl bromide solution dropwise over 30-60 minutes. Maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath. Crucially, slow addition minimizes the concentration of unreacted aryl bromide, thus suppressing Wurtz coupling. [12][13]
-
Reaction Completion: After the addition is complete, stir the resulting gray-brown suspension at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final reagent is ready for titration or use in subsequent steps.
Protocol 2: Titration of the Grignard Reagent
It is critical to determine the exact concentration of your prepared Grignard reagent before use to ensure accurate stoichiometry in your subsequent reaction.[6]
Materials:
-
Salicylaldehyde phenylhydrazone (as indicator)
-
sec-Butanol (standardized solution in anhydrous xylene, ~1.0 M)
-
Anhydrous THF
Procedure:
-
Indicator Prep: In a flame-dried flask under nitrogen, dissolve a small amount (~5 mg) of salicylaldehyde phenylhydrazone in 2-3 mL of anhydrous THF. The solution will be a pale yellow.
-
Titration Setup: Draw a precise volume (e.g., 1.00 mL) of your Grignard reagent solution and add it to the indicator solution. The mixture should turn a deep reddish-orange color.
-
Titration: Titrate the Grignard/indicator mixture by adding the standardized sec-butanol solution dropwise with a syringe until the color disappears, leaving a persistent pale yellow.
-
Calculation:
-
Moles of sec-Butanol = Molarity of sec-Butanol × Volume added (L)
-
Moles of Grignard Reagent = Moles of sec-Butanol (1:1 stoichiometry)
-
Molarity of Grignard = Moles of Grignard Reagent / Initial Volume of Grignard (L)
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 16. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 17. scispace.com [scispace.com]
- 18. reddit.com [reddit.com]
- 19. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 20. quora.com [quora.com]
- 21. homework.study.com [homework.study.com]
- 22. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 23. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 24. US6197089B1 - Activated magnesium metal - Google Patents [patents.google.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Grignard reagent - Wikipedia [en.wikipedia.org]
- 27. adichemistry.com [adichemistry.com]
- 28. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Column Chromatography Purification of Oligophenylenes
Welcome to the Technical Support Center for the purification of oligophenylenes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource to explain the "why" behind the "how," ensuring your purification workflows are both efficient and effective.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying oligophenylenes by column chromatography?
Oligophenylenes present a unique set of challenges due to their rigid, planar structure and strong intermolecular interactions. Key difficulties include:
-
Poor Solubility: Their inherent rigidity and tendency for π-π stacking often lead to low solubility in common chromatography solvents. This can make sample loading difficult and may cause the compound to precipitate on the column.[1][2]
-
Aggregation: Oligophenylenes can self-assemble into aggregates, which can complicate separation. These aggregates may travel through the column at different rates than the individual molecules, leading to broad peaks and poor resolution.[3]
-
Strong Adsorption to Stationary Phase: The planar, aromatic nature of oligophenylenes can lead to strong interactions with polar stationary phases like silica gel, sometimes making elution difficult.
-
Separation of Homologues and Isomers: Achieving baseline separation between oligomers of different lengths (e.g., terphenyl from quaterphenyl) or constitutional isomers can be challenging due to their similar polarities.
Q2: How do I select the appropriate stationary phase for my oligophenylene purification?
The choice of stationary phase is critical and depends on the specific properties of your oligophenylene.
-
Normal-Phase Chromatography:
-
Silica Gel and Alumina: These are the most common stationary phases for the purification of nonpolar to moderately polar organic compounds.[4][5][6][7] For unsubstituted or alkyl-substituted oligophenylenes, silica gel is a good starting point. The slightly acidic nature of silica gel should be considered, as it can sometimes cause degradation of sensitive compounds.[1][6] Alumina, available in acidic, neutral, or basic forms, can be a useful alternative.[6][8]
-
-
Reversed-Phase Chromatography:
-
C18 and C8: For more polar-functionalized oligophenylenes, reversed-phase chromatography is often more effective.[9][10] In this mode, a nonpolar stationary phase (like C18- or C8-bonded silica) is used with a polar mobile phase.[8][9] Hydrophobic interactions are the primary mechanism of separation, which can be very effective for separating molecules with different hydrophobic characteristics.[9]
-
Phenyl Phases: Phenyl-based stationary phases can offer unique selectivity for aromatic compounds like oligophenylenes due to potential π-π interactions between the analyte and the stationary phase.[11]
-
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of oligophenylenes.
Issue 1: My oligophenylene is not dissolving in the mobile phase for loading.
-
Causality: The limited solubility of oligophenylenes in common nonpolar solvents used for normal-phase chromatography is a frequent issue. Using a strong, highly polar solvent to dissolve the sample for loading onto a normal-phase column can lead to poor separation, as the strong solvent will carry the compound down the column too quickly.[1]
-
Solutions:
-
Dry Loading: This is the preferred method for poorly soluble compounds.[17]
-
Dissolve your crude oligophenylene mixture in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of your prepared column.
-
-
Minimal Strong Solvent: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of a slightly more polar solvent than your mobile phase. Load this concentrated solution carefully onto the column, allowing it to adsorb fully before starting the elution.
-
Issue 2: My oligophenylene will not elute from the silica gel column.
-
Causality: The compound may be too strongly adsorbed to the stationary phase due to its polarity or strong π-π interactions with the silica surface.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Use a More Polar Solvent System: Consider switching to a solvent system with a more polar component, such as dichloromethane/methanol.
-
Switch to a Different Stationary Phase: If the compound is highly polar, consider using a less active adsorbent like Florisil or switching to reversed-phase chromatography.[1]
-
Issue 3: The separation between my oligophenylene homologues is poor.
-
Causality: Homologues (e.g., n, n+1, n+2 units) can have very similar polarities, making separation challenging.
-
Solutions:
-
Optimize the Mobile Phase: A shallow gradient of increasing polarity can often improve resolution. Isocratic elution with a finely tuned solvent mixture can also be effective.
-
Increase Column Length: A longer column provides more surface area for interactions, which can enhance separation.
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, often leading to improved resolution.
-
Consider Reversed-Phase or GPC/SEC: Reversed-phase chromatography can sometimes offer better selectivity for separating homologues based on differences in hydrophobicity.[18] GPC/SEC is specifically designed to separate molecules by size and is an excellent choice for this purpose.[12][14]
-
Issue 4: I see streaking or tailing of my compound bands on the column.
-
Causality: Band tailing can be caused by several factors, including column overloading, poor packing, or secondary interactions with the stationary phase.
-
Solutions:
-
Check Column Loading: Ensure you have not overloaded the column. A general rule of thumb for silica gel is a stationary phase to sample weight ratio of at least 30:1.
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method generally gives a more homogenous column bed.[5]
-
Modify the Mobile Phase: For basic oligophenylenes on silica, adding a small amount of a basic modifier like triethylamine to the mobile phase can reduce tailing caused by interactions with acidic silanol groups. For acidic compounds, adding a small amount of acetic acid may help.
-
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar Oligophenylene
-
Stationary Phase Selection: Begin with silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 100% hexane, then 9:1 hexane/ethyl acetate, 4:1 hexane/ethyl acetate, etc.).
-
The ideal solvent system will give your target oligophenylene an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[4][5]
-
Add a thin layer of sand.[4]
-
In a beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Follow the dry loading procedure described in "Troubleshooting Issue 1."
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting solvent and analyzing them by TLC.
-
-
Fraction Analysis:
Protocol 2: Size-Exclusion Chromatography (GPC) for Oligomer Fractionation
-
Stationary Phase: Choose a GPC column with a pore size appropriate for the molecular weight range of your oligophenylenes. Polystyrene-divinylbenzene (PS-DVB) is a common stationary phase for GPC in organic solvents.[14]
-
Mobile Phase: A solvent that fully dissolves your oligophenylene without interacting with the stationary phase is required. Tetrahydrofuran (THF) is a common choice.[13][18]
-
System Setup and Calibration:
-
Set up the GPC system with the chosen column and mobile phase.
-
Calibrate the system using polystyrene standards of known molecular weights to create a calibration curve of elution volume versus log(molecular weight).[12]
-
-
Sample Preparation and Injection:
-
Dissolve a known concentration of your oligophenylene mixture in the mobile phase.
-
Filter the sample through a 0.2 or 0.45 µm filter to remove any particulate matter.[21]
-
Inject the sample onto the column.
-
-
Data Analysis:
-
Monitor the elution profile using a suitable detector (e.g., UV or refractive index).
-
Use the calibration curve to determine the molecular weight distribution of your sample.
-
Collect fractions corresponding to different molecular weight ranges if preparative GPC is being performed.
-
Visualizations
Diagram 1: Decision Workflow for Stationary Phase Selection
Caption: A decision tree to guide the selection of the appropriate stationary phase based on the properties of the oligophenylene.
Diagram 2: Troubleshooting Workflow for Poor Separation
Caption: A systematic approach to troubleshooting poor separation in oligophenylene column chromatography.
Data Presentation
Table 1: Common Solvents for Oligophenylene Chromatography
| Solvent | Polarity Index | Notes |
| Hexane | 0.1 | Common nonpolar component in normal-phase. |
| Toluene | 2.4 | Good for dissolving oligophenylenes; can be used as a less polar solvent. |
| Dichloromethane (DCM) | 3.1 | A versatile solvent of intermediate polarity. |
| Tetrahydrofuran (THF) | 4.0 | Often used in GPC/SEC; good dissolving power.[18] |
| Ethyl Acetate | 4.4 | Common polar component in normal-phase. |
| Acetone | 5.1 | A more polar alternative to ethyl acetate. |
| Acetonitrile | 5.8 | Common polar component in reversed-phase.[9][18] |
| Methanol | 5.1 | Common polar component in reversed-phase.[9][18] |
| Water | 10.2 | The main polar component in reversed-phase.[9][18] |
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. agilent.com [agilent.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. columbia.edu [columbia.edu]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 13. Gel Permeation Chromatography (GPC) [intertek.com]
- 14. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 20. researchgate.net [researchgate.net]
- 21. hplc.eu [hplc.eu]
Technical Support Center: Managing Exothermic Reactions with 1,4-Dibromo-2,5-difluorobenzene
Welcome to the Technical Support Center for handling 1,4-Dibromo-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing exothermic reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure both the success and safety of your experiments.
Introduction: The Reactivity Profile of this compound
This compound is a valuable building block in modern organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds. The two bromine atoms serve as excellent handles for a variety of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.[1] However, the very reactivity that makes this compound so useful also presents significant thermal hazards if not properly managed.
The electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-Br bonds, and reactions, particularly metal-halogen exchange with organolithium reagents, can be extremely rapid and highly exothermic.[2][3] This guide provides a structured approach to identifying, understanding, and controlling these exotherms.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Topic 1: Metal-Halogen Exchange Reactions (e.g., with n-BuLi, t-BuLi)
Metal-halogen exchange is arguably the most common and most energetic reaction performed with this substrate. The reaction between an aryl bromide and an alkyllithium is often diffusion-controlled and can release a significant amount of heat.[2]
FAQs
-
Q1: My reaction temperature spiked dramatically after adding only a small amount of n-butyllithium. What happened and how can I prevent it?
-
A1: You have likely experienced a classic runaway reaction scenario. The lithium-halogen exchange is an intrinsically fast and exothermic process.[2] The heat generated by the reaction exceeded the rate of heat removal by your cooling system.
-
Causality: The reaction rate is often limited only by the speed of reagent addition. Adding the organolithium reagent too quickly, even at very low temperatures (e.g., -78 °C), leads to a rapid accumulation of heat.
-
Preventative Protocol:
-
Ensure Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., a large dry ice/acetone slurry) that is pre-cooled to at least 5-10 °C below your target reaction temperature.
-
Slow, Sub-surface Addition: Add the organolithium reagent very slowly via a syringe pump. The needle tip should be below the surface of the reaction mixture to ensure immediate mixing and prevent localized heating at the point of addition.
-
Dilution: Working at higher dilutions can help manage the exotherm by increasing the thermal mass of the reaction mixture relative to the reagents.
-
Inverse Addition: For particularly sensitive reactions, consider adding the solution of this compound to the organolithium solution (inverse addition). This keeps the organolithium in excess, which can sometimes help control the reaction, but must be evaluated on a case-by-case basis.[2]
-
-
-
-
Q2: I'm seeing low yields and a significant amount of starting material remaining after my lithium-halogen exchange. What are the likely causes?
-
A2: This issue often points to reagent deactivation or insufficient reaction time/temperature.
-
Causality & Troubleshooting:
-
Reagent Titration: Organolithium reagents degrade over time. Always titrate your n-butyllithium or other organolithium solution before use to know its exact molarity. An assumed concentration that is higher than the actual concentration will result in under-dosing.
-
Water Contamination: Traces of water in your solvent or on your glassware will rapidly quench the organolithium reagent. Ensure all glassware is rigorously flame- or oven-dried and that all solvents are anhydrous.
-
Reaction Temperature: While the exchange is fast, it is not instantaneous. Ensure you are stirring for a sufficient time at the reaction temperature (e.g., 15-30 minutes at -78 °C) before adding your electrophile.
-
-
-
-
Q3: My reaction produced a complex mixture of byproducts, including what appears to be butylated starting material. Why did this happen?
-
A3: This points to side reactions, which can become competitive if the reaction temperature is not well-controlled.
-
Causality: Wurtz-Fittig type coupling between the newly formed aryllithium species and the n-butyl bromide byproduct of the exchange can occur, especially if the reaction mixture is allowed to warm.[2]
-
Preventative Protocol: Maintain cryogenic temperatures throughout the addition and stirring phases. Quench the reaction with your desired electrophile at low temperature before allowing the mixture to warm.
-
-
Topic 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
While generally less violently exothermic than lithiation, these reactions still generate heat and require careful management, particularly on a larger scale. The exotherm can arise from the reaction itself and from the neutralization of the basic reagents used.
FAQs
-
Q1: During my Suzuki coupling, I noticed a mild but sustained exotherm after adding the base (e.g., K₂CO₃). Is this normal?
-
A1: Yes, this is expected. While the catalytic cycle of the Suzuki reaction itself has a thermal profile, the acid-base neutralization between the boronic acid and the inorganic base can also contribute to the heat evolution.
-
Management Strategy: For larger-scale reactions, consider adding the base in portions or as a solution to better control this initial exotherm. Always monitor the internal temperature.
-
-
-
Q2: My Buchwald-Hartwig amination is sluggish and gives low yields. Should I increase the temperature?
-
A2: Increasing the temperature can sometimes help, but it can also lead to catalyst decomposition and byproduct formation. Before raising the temperature, consider other factors.
-
Causality & Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of a Buchwald-Hartwig amination. Ensure you are using a ligand appropriate for your specific amine and aryl bromide. Sterically hindered ligands are often required.
-
Base Strength: A base that is too weak may not effectively deprotonate the amine, stalling the catalytic cycle. Common bases include NaOtBu or K₃PO₄.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
-
-
Section 2: Experimental Protocols & Workflows
Protocol 1: Controlled Metal-Halogen Exchange of this compound
This protocol describes a general procedure for the monolithiation of this compound with n-butyllithium at a laboratory scale, emphasizing safety and control.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes, recently titrated)
-
Dry ice/acetone bath
-
Syringe pump
-
Calibrated temperature probe
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen/argon inlet, and a septum.
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature probe is reading the internal temperature of the solution.
-
Reagent Addition: Draw 1.05 equivalents of the titrated n-butyllithium solution into a syringe and place it on a syringe pump.
-
Controlled Addition: Slowly add the n-butyllithium solution to the reaction mixture sub-surface over a period of 30-60 minutes. Crucially, monitor the internal temperature. The temperature should not rise by more than 2-3 °C during the addition. If it does, immediately stop the addition and wait for the temperature to stabilize.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes to ensure complete exchange.
-
Quench: The resulting aryllithium solution is now ready for the addition of an electrophile at -78 °C.
Workflow for Managing Exothermic Reactions
The following diagram illustrates a decision-making workflow for managing a potential exotherm during a chemical reaction.
Caption: Decision workflow for thermal hazard management.
Section 3: Data & Physical Properties
A summary of key physical and safety data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 327-51-5 | |
| Molecular Formula | C₆H₂Br₂F₂ | |
| Molecular Weight | 271.88 g/mol | |
| Melting Point | 60-62 °C | |
| Boiling Point | 96 °C at 20 mmHg | |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
Section 4: Underlying Scientific Principles
The Driving Force of Lithium-Halogen Exchange
The lithium-halogen exchange reaction may seem counterintuitive, as a carbanion attacks a halogen.[2] The primary driving force is thermodynamic. The reaction proceeds to form the more stable organolithium species. In the case of reacting an alkyllithium (like n-BuLi) with an aryl bromide, the equilibrium favors the formation of the aryllithium because the negative charge is better stabilized on an sp²-hybridized carbon atom compared to an sp³-hybridized carbon.
Caption: Simplified mechanism of Lithium-Halogen Exchange.
This rapid, thermodynamically favorable exchange is the source of the significant exotherm that must be carefully managed.[2]
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dibromodifluorobenzene Isomers
For researchers, scientists, and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic pathway. Dibromodifluorobenzene isomers are a class of versatile building blocks, prized for their utility in introducing fluorinated aromatic moieties into complex molecules.[1][2] The presence of both bromine and fluorine atoms allows for orthogonal chemical strategies, but not all isomers exhibit the same reactivity.[3][4]
This guide provides an in-depth comparison of the reactivity of various dibromodifluorobenzene isomers. We will explore the electronic and steric factors governing their behavior in key organic transformations and provide supporting data and experimental protocols to inform your synthetic choices.
The Influence of Fluorine Substitution on Aromatic Reactivity
The reactivity of the benzene ring and its substituents is profoundly influenced by the positions of the two fluorine atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (inductive effect, -I). This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[5][6]
Conversely, fluorine can donate lone-pair electron density into the π-system (resonance effect, +R), which opposes the inductive effect. The interplay between these two electronic forces, combined with steric hindrance, determines the reactivity of the C-Br bonds in transformations like metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[5] For this reaction to proceed, the ring must be activated by potent electron-withdrawing groups (EWGs). The fluorine atoms themselves serve as powerful activators. The key to high reactivity is the ability of EWGs to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[7]
In the context of dibromodifluorobenzenes, the fluorine atoms act as activators, and the bromine atoms can act as leaving groups, though displacement of fluorine is also possible and often faster.[6][8]
Reactivity Trends:
-
Activation: Isomers where a bromine atom is positioned ortho or para to a fluorine atom will be more susceptible to nucleophilic attack at that C-Br bond.
-
Example: In 1,4-dibromo-2,5-difluorobenzene, each bromine is ortho to a fluorine atom, making the ring highly activated towards SNAr. In contrast, an isomer like 1,3-dibromo-4,6-difluorobenzene would also be highly activated.
-
Leaving Group: While bromine is a good leaving group, the C-F bond is very strong. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. Consequently, aryl fluorides can be excellent SNAr substrates.[6]
Metal-Halogen Exchange
Metal-halogen exchange, most commonly performed with organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for generating aryllithium species.[9][10] The reaction rate is governed by the acidity of the proton ortho to the halogen, as the mechanism often involves coordination of the alkyllithium.
Reactivity Trends & Regioselectivity: The primary factor influencing which bromine atom is exchanged is the electronic environment created by the fluorine atoms. Fluorine's strong inductive effect increases the acidity of adjacent C-H protons, facilitating lithiation at the neighboring C-Br bond.
-
1,2-Dibromo-4,5-difluorobenzene: The C-Br bonds are equivalent. The protons are flanked by a bromine and a fluorine, leading to predictable metal-halogen exchange.
-
This compound: Both C-Br bonds are equivalent and are positioned between a proton and a fluorine atom, leading to efficient exchange.
-
1,3-Dibromo-4,6-difluorobenzene: The bromine at the C1 position is flanked by two protons, while the bromine at C3 is adjacent to a fluorine atom. The increased acidity of the proton at C2 (due to the adjacent fluorine at C4 and C6) directs the lithium-bromine exchange preferentially to the C3 position.[8]
This regioselectivity is a critical tool for synthetic chemists, allowing for the controlled, stepwise functionalization of the aromatic ring.
Experimental Workflow: Regioselective Metal-Halogen Exchange
This diagram illustrates the decision-making process for achieving regioselective functionalization based on the isomer's substitution pattern.
Caption: Logical workflow for predicting regioselective lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are fundamental for forming C-C bonds.[11][12] The reaction involves an aryl halide, an organoboron compound, a palladium catalyst, and a base.[13][14] The reactivity of the aryl bromide in the initial oxidative addition step is influenced by both electronic and steric factors.
Reactivity Trends:
-
Electronic Effects: The electron-withdrawing fluorine atoms generally increase the rate of oxidative addition of the palladium catalyst to the C-Br bond, making these substrates quite reactive.[15]
-
Steric Hindrance: The position of the substituents can create steric hindrance around the C-Br bond, potentially slowing the reaction. A bromine atom flanked by two substituents (e.g., a fluorine and another bromine in 1,2-dibromo-3,4-difluorobenzene) will be sterically more hindered than a bromine with only one adjacent substituent.
-
Regioselectivity in Di-couplings: For isomers with non-equivalent bromine atoms, the first coupling reaction will typically occur at the most reactive (less hindered, more electronically favorable) position. For example, in 1,3-dibromo-2,4-difluorobenzene, the bromine at C1 is less sterically hindered than the bromine at C3, which is flanked by two fluorine atoms. Therefore, mono-coupling is expected to occur preferentially at the C1 position.
Comparative Data for Suzuki-Miyaura Coupling
While specific kinetic data for all isomers is sparse in the literature, general reactivity trends can be summarized. High yields are often achievable for most isomers, but reaction conditions may require optimization.
| Isomer | CAS Number | Typical Coupling Partner | Catalyst System (Example) | Conditions (Example) | Yield | Reference |
| This compound | 327-51-5[16] | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene, K₃PO₄, 100 °C | High | [15] |
| 1,2-Dibromo-4,5-difluorobenzene | 64695-78-9[17] | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, Na₂CO₃, 90 °C | Good-High | [18] |
| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9[19] | Various arylboronic acids | PdCl₂(dppf) | DME, aq. Na₂CO₃, 80 °C | Good-High | [20][21] |
Note: Yields and conditions are representative and can vary significantly based on the specific coupling partners, ligand, base, and solvent used.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and must be adapted for specific substrates and scales.
Materials:
-
Dibromodifluorobenzene isomer (1.0 equiv.)
-
Arylboronic acid (1.1 to 2.2 equiv. for mono- or di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[14]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial, add the dibromodifluorobenzene isomer, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Conclusion
The reactivity of dibromodifluorobenzene isomers is a nuanced interplay of electronic and steric effects. A clear understanding of these principles is essential for designing efficient and regioselective synthetic routes.
-
For SNAr , reactivity is enhanced when the leaving group is ortho or para to the activating fluorine atoms.
-
For metal-halogen exchange , lithiation is typically directed to a C-Br bond adjacent to a C-H bond that has been acidified by a nearby fluorine.
-
For cross-coupling reactions , reactivity is generally high, with regioselectivity being governed by a combination of steric accessibility and electronic activation.
By carefully selecting the isomer and tailoring reaction conditions, researchers can leverage these versatile building blocks to precisely construct complex, fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science.[1][2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | 327-51-5 | FD11144 [biosynth.com]
- 17. 1,2-Dibromo-4,5-difluorobenzene | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. scbt.com [scbt.com]
- 20. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 21. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 1,4-Dibromo-2,5-difluorobenzene and 1,4-Dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks for the construction of complex molecular architectures. Among these, dihalogenated benzenes serve as versatile scaffolds for the sequential introduction of different functionalities. This guide provides an in-depth technical comparison of the reactivity of two such scaffolds: 1,4-dibromo-2,5-difluorobenzene and its non-fluorinated analogue, 1,4-dibromobenzene . Understanding the nuanced differences in their chemical behavior, primarily driven by the electronic effects of the fluorine substituents, is paramount for designing efficient and selective synthetic routes in pharmaceutical and materials science research.
Structural and Electronic Properties: The Impact of Fluorine
The fundamental difference between this compound and 1,4-dibromobenzene lies in the presence of two fluorine atoms on the aromatic ring of the former. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density of the aromatic ring in this compound compared to its non-fluorinated counterpart. This seemingly simple structural modification has profound implications for the reactivity of the carbon-bromine (C-Br) bonds in several key chemical transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is critically dependent on the rate-determining oxidative addition step, where the aryl bromide adds to a low-valent palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide. The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. This generally translates to a higher reactivity for the fluorinated substrate compared to 1,4-dibromobenzene under similar reaction conditions.
Table 1: Representative Conditions for Mono-Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12-24 | ~70-80[1] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 (estimated) |
Yields are representative and can vary based on specific ligand and reaction optimization.
The enhanced reactivity of the fluorinated substrate can be advantageous, potentially allowing for lower catalyst loadings or milder reaction conditions to achieve comparable yields.
Experimental Protocol: Mono-Suzuki Coupling of 1,4-Dibromobenzene with Phenylboronic Acid [1]
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromobiphenyl.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a crucial step. The electron-withdrawing fluorine atoms in this compound are expected to increase its reactivity towards oxidative addition, making it a more facile substrate for C-N bond formation compared to 1,4-dibromobenzene. This can be particularly advantageous when using less reactive amines or when aiming for lower reaction temperatures.
Table 2: Representative Conditions for Mono-Buchwald-Hartwig Amination with Morpholine
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,4-Dibromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~80-90 |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | 8 | ~90-98 (estimated) |
Yields are representative and can vary based on the specific catalyst system and reaction scale.
Experimental Protocol: Mono-amination of this compound with Morpholine
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol) to the tube.
-
Seal the tube, remove it from the glovebox, and place it under an argon atmosphere.
-
Add morpholine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired mono-aminated product.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Metal-Halogen Exchange: A Tale of Regioselectivity
Metal-halogen exchange, particularly with organolithium reagents like n-butyllithium (n-BuLi), is a powerful tool for the synthesis of functionalized aromatic compounds. The regioselectivity of this reaction on polyhalogenated substrates is often directed by the electronic and steric environment of the halogen atoms.
For 1,4-dibromobenzene, the two bromine atoms are chemically equivalent, and mono-lithiation will occur randomly at either position, leading to a statistical mixture if the reaction is not driven to completion.
In stark contrast, the fluorine atoms in this compound exert a significant directing effect. The strong inductive electron-withdrawing nature of the fluorine atom increases the acidity of the ortho-protons, but more importantly in this context, it polarizes the adjacent C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the organolithium reagent. This leads to a highly regioselective metal-halogen exchange at the bromine atom positioned between the two fluorine atoms (if the numbering starts from a bromine). However, in the case of this compound, the bromine atoms are ortho to a fluorine atom. This ortho-directing effect of fluorine is well-documented and will favor the exchange of one of the bromine atoms over the other if there were any further subtle electronic differences, but in this symmetrical molecule, either bromine is activated. The key is the enhanced reactivity due to the fluorine substituents.
This selective lithiation of this compound provides a reliable method for the synthesis of 4-bromo-2,5-difluorophenyl derivatives upon quenching with an electrophile.
Table 3: Regioselectivity in Metal-Halogen Exchange
| Substrate | Reagent | Product after Quenching with E⁺ | Selectivity |
| 1,4-Dibromobenzene | n-BuLi | Mixture of 4-bromophenyl-E and starting material | Non-selective |
| This compound | n-BuLi | 4-Bromo-2,5-difluorophenyl-E | Highly selective |
Experimental Protocol: Selective Mono-lithiation and Carboxylation of this compound [2]
-
Dissolve this compound (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly titrated n-butyllithium (27.0 mL, 1.39 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting yellow suspension at -78 °C for 2 hours.
-
Quench the reaction by adding several small pieces of dry ice to the suspension.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture with 1 M aqueous hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid (yield: ~97%).[2]
Conclusion
The presence of fluorine substituents in this compound significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions and imparts a high degree of regioselectivity in metal-halogen exchange reactions when compared to 1,4-dibromobenzene. This heightened reactivity, stemming from the electron-withdrawing nature of fluorine, can be strategically exploited by synthetic chemists to achieve more efficient and selective transformations. For drug development professionals, the incorporation of the 2,5-difluorophenyl moiety can offer advantages in terms of metabolic stability and binding interactions. A thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the judicious selection of substrates to achieve the desired molecular targets.
References
A Comparative Guide to Fluorine Substitution in Polymer Electronics
Introduction: The Subtle Power of a Single Atom
In the pursuit of next-generation organic electronics—from flexible displays to printable solar cells—the ability to precisely tune the electronic properties of conjugated polymers is paramount. These long-chain organic molecules form the active layer in such devices, and their performance is dictated by the intricate dance of electrons within their structure. Chemical modification of the polymer backbone is the primary tool researchers use to choreograph this dance. Among the vast toolkit of chemical functionalization, the substitution of hydrogen with fluorine has emerged as a uniquely powerful and versatile strategy.[1][2]
Fluorine's profound impact stems from its fundamental atomic characteristics: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[3] This combination allows it to exert a strong electronic influence with minimal steric hindrance, a feature that chemists and materials scientists have leveraged to enhance charge transport, improve device stability, and unlock new functionalities in polymeric semiconductors.[1][3]
This guide provides an in-depth comparison of fluorinated and non-fluorinated polymers, moving beyond a simple list of outcomes to explain the underlying physicochemical principles. We will examine how this "simple" atomic substitution systematically alters frontier molecular orbital energies, backbone geometry, solid-state packing, and ultimately, charge carrier mobility. This analysis is supported by comparative experimental data and detailed protocols for the characterization techniques essential to this field.
The Electronic Landscape: Frontier Orbitals and Charge Mobility
Before delving into the effects of fluorination, it is crucial to understand the key electronic properties that govern a conjugated polymer's performance.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important energy levels. The HOMO level relates to the energy required to remove an electron (oxidation) and is critical for hole injection and transport. The LUMO level relates to the energy released when adding an electron (reduction) and is key for electron injection and transport.
-
Energy Bandgap (Eg): The energy difference between the HOMO and LUMO levels is the bandgap. This determines the polymer's optical absorption properties; a smaller bandgap allows the polymer to absorb lower-energy (longer wavelength) light.
-
Charge Carrier Mobility (μ): This parameter quantifies how quickly charge carriers (holes or electrons) move through the material under an applied electric field. High mobility is essential for efficient device operation. It is highly sensitive to the polymer's molecular ordering and intermolecular electronic coupling in the solid state.
A Tale of Two Polymers: The Fluorine Effect in Action
The introduction of fluorine atoms onto a conjugated polymer backbone initiates a cascade of effects that systematically modifies its electronic and structural properties.
Deepening the Energy Wells: Impact on FMO Levels
The most direct and predictable consequence of fluorination is the stabilization (lowering) of the polymer's FMO energy levels.
Causality: Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect. This effect pulls electron density from the conjugated backbone, making it more difficult to remove an electron. Consequently, both the HOMO and LUMO energy levels are lowered.[4][5][6] This stabilization is a critical advantage for several reasons:
-
Improved Air Stability: A lower HOMO level makes the polymer less susceptible to oxidation by ambient oxygen and moisture, leading to more stable devices.[7]
-
Enabling n-Type Conduction: Lowering the LUMO level facilitates the injection of electrons, which is a prerequisite for efficient n-type (electron-transporting) and ambipolar (both hole- and electron-transporting) behavior.[6]
-
Tuning Device Energetics: In devices like organic solar cells, lowering the HOMO level of the donor polymer can increase the open-circuit voltage (Voc), a key factor for overall efficiency.[3]
Comparative Data: The following table summarizes the impact of fluorination on the FMOs of representative donor-acceptor (D-A) copolymers.
| Polymer System | Fluorine Atoms | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |
| PBT-based | 0 (PBT) | -5.15 | -3.42 | 1.73 | [8] |
| 1 (PFBT) | -5.28 | -3.50 | 1.78 | [8] | |
| 2 (PDFBT) | -5.35 | -3.54 | 1.81 | [8] | |
| Quinoxaline-based | F (PBCl-MTQF) | -5.06 | -3.27 | 1.79 | [5] |
| CN (PBCl-MTQCN) | -5.14 | -3.38 | 1.76 | [5] | |
| DTS-based | 0 (0F) | -5.06 | - | - | [9] |
| 2 (2F) | -5.12 | - | - | [9] | |
| 4 (4F) | -5.18 | - | - | [9] |
Note: The cyano (CN) group is a stronger electron-withdrawing group than fluorine and is included for comparison, showing a more pronounced energy level depression.[5]
Planarization and Packing: Influence on Morphology
Beyond purely electronic effects, fluorination significantly influences the polymer's three-dimensional structure and how it assembles in the solid state.
Causality: Fluorine substitution can promote a more planar backbone conformation through the formation of intramolecular, noncovalent interactions.[2] For example, attractive forces between a fluorine atom on one aromatic ring and a sulfur or hydrogen atom on an adjacent ring can "lock" the polymer into a flatter geometry.[6][10] This increased planarity has a direct impact on intermolecular packing:
-
Enhanced π-π Stacking: A flatter polymer backbone allows neighboring chains to pack more closely and effectively, strengthening the π-π interactions that are crucial for charge hopping between chains.[4]
-
Crystallinity and Orientation: Fluorination often leads to more ordered or crystalline thin-film morphologies.[9][11] It can also influence the orientation of the polymer crystallites relative to the substrate. A "face-on" orientation (where the π-stacking direction is perpendicular to the substrate) is generally beneficial for solar cells, while an "edge-on" orientation (π-stacking parallel to the substrate) is preferred for field-effect transistors.[8][12][13]
The Bottom Line: Impact on Charge Transport
The cumulative changes in energy levels and morphology directly translate into modified charge transport properties. The outcome, however, is highly dependent on the specific polymer architecture and the target device application.
Causality:
-
Mobility Enhancement: In many cases, the improved planarity and stronger intermolecular packing resulting from fluorination lead to significantly higher charge carrier mobilities. For instance, hole mobilities of up to 1.93 cm²V⁻¹s⁻¹ have been reported for fluorinated copolymers.[4]
-
Ambipolar Behavior: By lowering the LUMO to facilitate electron injection, fluorination is a key strategy for converting primarily hole-transporting (p-type) polymers into ambipolar materials that can efficiently transport both holes and electrons.[4]
-
Context-Dependent Effects: The impact is not universally positive. In some systems, while fluorination lowers energy levels as expected, it can lead to lower crystallinity or an unfavorable "face-on" molecular orientation for transistor applications, resulting in decreased hole mobility compared to the non-fluorinated analogue.[12] This highlights the complex interplay between electronic and morphological factors.
Comparative Data: The following table contrasts the charge mobility of several fluorinated polymers with their non-fluorinated counterparts in Organic Field-Effect Transistors (OFETs).
| Polymer | Fluorinated? | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
| PDPP4T | No | Up to 11.16 | - | [12] |
| PFDPP4T | Yes | < 1.80 | - | [12] |
| PIID-2FTV | Yes | 0.71 | 0.03 | [4] |
| PNDI-2FTVT | Yes | - | 0.20 | [4] |
| PBCl-MTQF:Y6 Blend | Yes (F) | 3.2 x 10⁻⁴ | 1.8 x 10⁻⁴ | [5] |
| PBCl-MTQCN:Y6 Blend | Yes (CN) | 2.0 x 10⁻⁴ | 1.2 x 10⁻⁴ | [5] |
Experimental Validation: Protocols for Characterization
Objective comparison requires rigorous and standardized experimental protocols. Here, we outline the core methodologies used to acquire the data presented in this guide.
Protocol 1: Determining FMO Energy Levels via Cyclic Voltammetry (CV)
Objective: To measure the oxidation and reduction potentials of the polymer, from which the HOMO and LUMO energy levels are calculated.
Methodology:
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., dichlorobenzene) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon or platinum disk electrode, drop-coated with a thin film of the polymer.
-
Reference Electrode: A stable reference, such as Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Counter Electrode: A platinum wire or foil.
-
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential of the working electrode versus the reference electrode and record the resulting current.
-
Data Analysis: Identify the onset potentials for oxidation (Eox) and reduction (Ered) from the voltammogram. Calculate the energy levels using the following empirical formulas (referenced against Fc/Fc⁺, assumed at -5.1 eV vs. vacuum):
-
HOMO (eV) = -[Eox(onset) + 5.1]
-
LUMO (eV) = -[Ered(onset) + 5.1]
-
Protocol 2: Measuring Charge Carrier Mobility via OFETs
Objective: To fabricate a field-effect transistor and measure its electrical characteristics to calculate charge carrier mobility.
Methodology:
-
Device Fabrication (Bottom-Gate, Top-Contact Architecture):
-
Substrate: Start with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) on top (acting as the gate dielectric).
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve polymer ordering.
-
Active Layer: Dissolve the polymer in a suitable solvent (e.g., chloroform) and deposit a thin film onto the dielectric via spin-coating.
-
Annealing: Thermally anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.[14]
-
Electrodes: Thermally evaporate gold (Au) source and drain electrodes onto the polymer film through a shadow mask to define the channel length and width.
-
-
Characterization:
-
Place the device on a probe station under an inert atmosphere.
-
Use a semiconductor parameter analyzer to measure the drain current (ID) as a function of the gate voltage (VG) at a constant source-drain voltage (VD) to obtain the transfer curve.
-
-
Mobility Calculation: Calculate the field-effect mobility (μ) from the saturation regime of the transfer curve using the following equation:
-
ID = (W / 2L) * μ * Ci * (VG - VT)²
-
Where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the dielectric, and VT is the threshold voltage. Mobility is extracted from the slope of a plot of √(ID) vs. VG.
-
Conclusion and Outlook
Fluorine substitution is far more than a minor tweak to a polymer's structure; it is a transformative strategy for rationally designing high-performance organic semiconductors. The strong inductive effect of fluorine reliably lowers HOMO and LUMO energy levels, enhancing environmental stability and enabling n-type transport.[7] Furthermore, its ability to promote backbone planarity and influence solid-state packing provides a powerful lever to control morphology and, consequently, charge carrier mobility.[2][6][10]
However, the path to superior performance is nuanced. As the data shows, the benefits of fluorination are context-dependent, and a holistic understanding of the structure-property relationships is crucial.[12] The interplay between FMO energetics, molecular geometry, and thin-film morphology can sometimes lead to trade-offs between different performance metrics.
Future research will continue to explore these complexities, employing advanced computational modeling and characterization techniques to predict and verify the impact of specific fluorination patterns.[10] The goal remains to move beyond empirical observation towards a predictive design paradigm, where the precise placement of fluorine atoms can be used to elicit a desired set of electronic and morphological properties, paving the way for the next generation of efficient and stable organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05073K [pubs.rsc.org]
- 7. science.lpnu.ua [science.lpnu.ua]
- 8. The Effect of Fluorine Substitution on the Molecular Interactions and Performance in Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated 2D conjugated porous organic polymer films with modular structural topology for controlled molecular sieving - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04342A [pubs.rsc.org]
- 12. cn.rylene-wang.com [cn.rylene-wang.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
Spectroscopic Differentiation of 1,4- and 1,3-Dibromodifluorobenzene: A Senior Application Scientist's Guide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of target molecules. The subtle differences in the arrangement of substituents on an aromatic ring can lead to vastly different physical, chemical, and biological properties. This guide provides an in-depth technical comparison of two such isomers: 1,4-dibromodifluorobenzene and 1,3-dibromodifluorobenzene, focusing on their spectroscopic differentiation using a suite of standard analytical techniques.
The primary challenge in distinguishing these isomers lies in their identical molecular weight and elemental composition. However, their distinct molecular symmetries provide the key to their differentiation through Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and practical application of each technique, supported by experimental data and detailed protocols.
The Power of Symmetry in Spectroscopic Analysis
The core principle behind the spectroscopic differentiation of these isomers is their differing molecular symmetry. 1,4-dibromodifluorobenzene possesses a higher degree of symmetry (D₂h point group) compared to 1,3-dibromodifluorobenzene (C₂v point group). This fundamental difference dictates the number of unique chemical environments for protons, carbons, and fluorine atoms, as well as the allowed vibrational modes, leading to distinct and predictable patterns in their respective spectra.
Figure 1. Molecular structures and point group symmetries of 1,4- and 1,3-dibromodifluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy
-
1,4-Dibromodifluorobenzene: Due to the high symmetry of the molecule, all four hydrogen atoms are chemically and magnetically equivalent. This results in a single signal in the ¹H NMR spectrum.[1][2] This singlet will, however, be split into a triplet by the two equivalent fluorine atoms (due to ³JHF coupling).
-
1,3-Dibromodifluorobenzene: The lower symmetry of this isomer results in three distinct proton environments. The proton at position 2 will be a triplet of triplets (due to coupling to two equivalent fluorine atoms and two equivalent bromine atoms being NMR active for their isotopes), the proton at position 5 will be a doublet of doublets, and the proton at position 6 will be a doublet of doublets.
¹³C NMR Spectroscopy
-
1,4-Dibromodifluorobenzene: The D₂h symmetry results in only two unique carbon environments: one for the two carbons attached to bromine and one for the two carbons attached to fluorine. The carbon attached to bromine will appear as a singlet, while the carbon attached to fluorine will be a doublet due to ¹JCF coupling.[3]
-
1,3-Dibromodifluorobenzene: The C₂v symmetry leads to four distinct carbon signals. The carbons attached to bromine will each give a distinct signal, as will the carbons attached to fluorine. The carbon at position 2, situated between the two fluorine atoms, will show a large ¹JCF coupling and a smaller ²JCF coupling.
¹⁹F NMR Spectroscopy
-
1,4-Dibromodifluorobenzene: The two fluorine atoms are equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. This signal will be a triplet due to coupling with the two ortho protons.
-
1,3-Dibromodifluorobenzene: The two fluorine atoms are in different chemical environments and will therefore produce two distinct signals. Each signal will exhibit coupling to the neighboring protons. The wide chemical shift dispersion of ¹⁹F NMR makes this technique particularly useful for differentiation.[4][5][6]
Figure 2. Predicted NMR signal multiplicity for each isomer.
| Spectroscopic Technique | 1,4-Dibromodifluorobenzene (Predicted) | 1,3-Dibromodifluorobenzene (Predicted) |
| ¹H NMR | 1 signal (triplet) | 3 signals (complex multiplets) |
| ¹³C NMR | 2 signals | 4 signals |
| ¹⁹F NMR | 1 signal (triplet) | 2 signals (complex multiplets) |
| Table 1. Summary of Predicted NMR Spectroscopic Data. |
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity (IR or Raman active) of these modes are strictly determined by the molecule's symmetry.
-
1,4-Dibromodifluorobenzene (D₂h): This molecule has a center of inversion. The rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa. This results in significantly different IR and Raman spectra.
-
1,3-Dibromodifluorobenzene (C₂v): Lacking a center of inversion, many of its vibrational modes are both IR and Raman active. This will lead to more overlapping peaks between the two spectra compared to the 1,4-isomer.
Key differentiating regions in the vibrational spectra include the C-H out-of-plane bending modes (typically 700-900 cm⁻¹) and the C-Br and C-F stretching frequencies.[4]
Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation patterns in electron ionization (EI) mass spectrometry can differ. The position of the bromine and fluorine atoms influences the stability of the resulting fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in the molecular ion and any bromine-containing fragments for both isomers.[7] However, the relative intensities of certain fragment ions, particularly those resulting from the loss of a bromine or fluorine atom, may provide clues to the substitution pattern.
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Pathways |
| 1,4-Dibromodifluorobenzene | C₆H₂Br₂F₂ | 271.89 g/mol | Loss of Br, loss of F, subsequent fragmentation of the ring. |
| 1,3-Dibromodifluorobenzene | C₆H₂Br₂F₂ | 271.89 g/mol | Loss of Br, loss of F, potentially different relative abundances of fragment ions compared to the 1,4-isomer. |
| Table 2. Mass Spectrometry Data. |
Experimental Protocols
NMR Sample Preparation[1][3][7][8][9]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the dibromodifluorobenzene isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
FT-IR Spectroscopy (Liquid Sample)[2][10]
-
Instrument Background: Collect a background spectrum of the clean, empty ATR crystal or salt plates (NaCl or KBr).
-
Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal or between two salt plates.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
Raman Spectroscopy[6][11]
-
Sample Placement: Place a small amount of the liquid sample in a glass capillary tube or on a microscope slide.
-
Instrument Setup: Position the sample at the focal point of the laser beam. Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.
-
Spectrum Acquisition: Collect the Raman spectrum over the desired spectral range. The acquisition time will depend on the sample's Raman scattering cross-section and the instrument's sensitivity.
-
Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.
GC-MS (Electron Ionization)[12][13][14]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method: Develop a suitable gas chromatography method to separate the isomers if they are in a mixture. A non-polar capillary column is typically used for these types of compounds.
-
MS Parameters: Set the electron ionization energy to the standard 70 eV. Set the mass analyzer to scan over an appropriate mass range (e.g., m/z 50-300).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak(s) of interest.
Conclusion
The differentiation of 1,4- and 1,3-dibromodifluorobenzene is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive and unambiguous data due to the clear differences in the number of signals arising from their distinct molecular symmetries. Vibrational spectroscopy (IR and Raman) offers a complementary approach, with the rule of mutual exclusion for the 1,4-isomer being a key distinguishing feature. While mass spectrometry alone may not be sufficient for definitive identification, it can provide supporting evidence through the analysis of fragmentation patterns. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently distinguish between these and other similar constitutional isomers.
References
- 1. organomation.com [organomation.com]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cbic.yale.edu [cbic.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. publish.uwo.ca [publish.uwo.ca]
A Researcher's Guide to the Computational and Experimental Landscape of 1,4-Dibromo-2,5-difluorobenzene Reactions
For chemists navigating the synthesis of complex organic molecules, 1,4-dibromo-2,5-difluorobenzene stands as a versatile and highly valuable building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms and two reactive bromine atoms—imparts a distinct reactivity profile that is ripe for exploitation in a variety of cross-coupling reactions. This guide provides an in-depth comparison of common palladium-catalyzed reactions involving this substrate, integrating experimental data with computational analysis to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
The chemical behavior of this compound is dictated by the interplay of its substituents. The strongly electronegative fluorine atoms modulate the electron density of the aromatic ring, influencing the regioselectivity and kinetics of subsequent reactions.[1] The bromine atoms, in turn, serve as excellent handles for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This combination makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers.[1]
Comparative Analysis of Key Cross-Coupling Reactions
The utility of this compound is best illustrated by its performance in various cross-coupling reactions. Here, we compare three of the most common transformations, providing both experimental insights and a framework for their computational analysis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When applied to this compound, it allows for the introduction of aryl or vinyl substituents, leading to the synthesis of complex biaryl and polyaryl systems.
Experimental Protocol:
A typical Suzuki-Miyaura coupling of this compound would involve the following steps:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv. for mono-arylation, or 2.2-3.0 equiv. for di-arylation), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Computational Analysis Workflow:
Density Functional Theory (DFT) is a powerful tool to dissect the mechanism of the Suzuki-Miyaura reaction and predict its outcome. A typical computational workflow would involve:
-
Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for light atoms and a larger basis set with effective core potentials for palladium).
-
Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (Gibbs free energies).
-
Reaction Pathway Mapping: Locate the transition states for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This allows for the determination of the rate-determining step and the overall reaction barrier.
-
Substituent Effects: Computationally probe the effect of the fluorine and bromine substituents on the energetics of the reaction pathway. This can explain the observed regioselectivity in cases of non-symmetrical substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[2]
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
After cooling, the reaction is worked up, and the product is purified, often by column chromatography.
Computational Analysis Workflow:
The computational investigation of the Buchwald-Hartwig amination follows a similar DFT-based approach to the Suzuki-Miyaura reaction. Key aspects to consider include:
-
Ligand Effects: Computationally screen a variety of phosphine ligands to understand their influence on the reaction barriers and overall efficiency. The steric and electronic properties of the ligands play a crucial role.
-
Base Effects: Model the role of the base in the deprotonation of the amine and the palladium-amine complex. The choice of base can significantly impact the reaction outcome.
-
Side Reactions: Investigate potential side reactions, such as β-hydride elimination, which can lead to hydrodehalogenation of the starting material.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A workflow diagram for the combined experimental and computational analysis.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups onto aromatic rings, leading to the synthesis of important precursors for materials science and medicinal chemistry.
Experimental Protocol:
A representative protocol for the Sonogashira coupling of this compound is detailed below:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.0-1.2 equiv. for mono-alkynylation, ≥ 2.2 equiv. for di-alkynylation) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched and the product is purified by column chromatography.
Computational Analysis of Regioselectivity:
A key consideration in the reactions of this compound is the relative reactivity of the two bromine atoms. While symmetrically substituted, the electronic environment of the C-Br bonds can be subtly influenced by the neighboring fluorine atoms. In cases of unsymmetrical substitution, this effect becomes more pronounced. DFT calculations can be employed to predict the regioselectivity of the initial oxidative addition step.
For a closely related substrate, 1,4-dibromo-2-(trifluoromethyl)benzene, site-selective Sonogashira coupling was achieved, with DFT calculations confirming that the oxidative addition is favored at the C-4 position, which is para to the trifluoromethyl group.[3] A similar computational approach can be applied to this compound to rationalize and predict the site of initial reaction.
Comparative Data Summary
| Reaction Type | Typical Catalyst System | Key Experimental Parameters | Computational Focus |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (K₂CO₃, K₃PO₄) | Solvent mixture (e.g., Toluene/H₂O), Temperature (80-110 °C) | Oxidative addition barrier, Transmetalation energetics |
| Buchwald-Hartwig | Pd₂(dba)₃ / Phosphine Ligand / Strong Base (NaOtBu) | Anhydrous/deoxygenated solvent, Ligand choice | Ligand effects on reductive elimination, Role of the base |
| Sonogashira | Pd(PPh₃)₄ / CuI / Amine Base | Stoichiometry of alkyne for mono- vs. di-alkynylation | Regioselectivity of oxidative addition, Electronic effects of substituents |
Conclusion: A Synergistic Approach
The effective utilization of this compound in organic synthesis is greatly enhanced by a synergistic approach that combines experimental investigation with computational analysis. While experimental screening of reaction conditions remains essential for optimization, computational modeling provides invaluable insights into the underlying reaction mechanisms, substituent effects, and the origins of selectivity. By leveraging both methodologies, researchers can accelerate the discovery and development of novel molecules with desired properties, built upon the versatile scaffold of this compound.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from 1,4-Dibromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Thermally Robust Polymers
In the landscape of advanced materials, the thermal stability of a polymer is a critical determinant of its application scope, particularly in fields requiring high-temperature processing or operational endurance. The incorporation of halogen atoms, especially fluorine, into a polymer's backbone is a well-established strategy to enhance its thermal properties. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms contribute to increased oxidative and thermal degradation resistance. This guide provides a comparative analysis of the thermal stability of polymers derived from the fluorinated and brominated monomer, 1,4-dibromo-2,5-difluorobenzene, against relevant non-fluorinated and less-halogenated alternatives.
This document delves into the synthesis and thermal characterization of these specialized polymers, offering insights into the structure-property relationships that govern their performance at elevated temperatures. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the selection and design of materials for demanding applications.
The Central Monomer: this compound
The monomer this compound serves as a unique building block for high-performance polymers. The presence of both bromine and fluorine atoms on the benzene ring offers distinct advantages. The bromine atoms are excellent leaving groups for various cross-coupling reactions, such as Suzuki or Yamamoto polymerization, enabling the formation of poly(p-phenylene) backbones. The fluorine atoms, with their strong electron-withdrawing character, are anticipated to enhance the thermal and oxidative stability of the resulting polymer.
Figure 1: Structure of this compound.
Comparative Analysis of Thermal Stability
To contextualize the thermal performance of polymers derived from this compound, we will compare them with two key classes of high-performance polymers: poly(p-phenylene) (PPP) and poly(p-phenylene sulfide) (PPS).
Polymer Derived from this compound: A Polyfluorene Copolymer
Alternative 1: Poly(p-phenylene) (PPP)
Poly(p-phenylene) is a rigid-rod polymer known for its exceptional thermal and chemical stability.[2] Early reports noted its ability to glow red-hot in a Bunsen flame without igniting, highlighting its inherent resistance to high temperatures.[3] More recent studies on related polynaphthalenes, which share a similar rigid aromatic backbone, have reported high char yields of 85% at 600 °C in a nitrogen atmosphere.[4] Poly(phenylene methylene), a structurally similar polymer, shows an onset of decomposition at a high temperature of 470 °C in air.[5] The high thermal stability of PPP is attributed to the strength and stability of the interconnected aromatic rings.
Alternative 2: Poly(p-phenylene sulfide) (PPS)
Poly(p-phenylene sulfide) is a high-performance, semi-crystalline thermoplastic with excellent thermal stability and chemical resistance.[6][7] Its glass transition temperature (Tg) is typically in the range of 85-107 °C, and it has a high melting point (Tm) of around 280-285 °C.[6][7][8] TGA data consistently shows that PPS is stable to high temperatures, with the onset of decomposition generally reported to be above 450 °C, and some studies indicating it exceeds 500 °C in both nitrogen and air.[8][9][10] The maximum decomposition temperature has been reported to be as high as 526 °C.[10] Furthermore, PPS is known to form a significant amount of char upon decomposition, often exceeding 50% by weight, which contributes to its flame-retardant properties.[11]
Figure 2: Compared Polymer Backbones.
Quantitative Data Summary
The following table summarizes the available thermal stability data for the discussed polymers. It is important to note the absence of specific TGA/DSC data for a homopolymer of this compound in the current literature.
| Polymer | Monomer(s) | Td (5% weight loss, °C) | Tg (°C) | Char Yield (%) |
| Polyfluorene Copolymer with 2,5-difluoro-1,4-phenylene units | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, this compound, etc. | >180 (Stable)[1] | Not Reported | Not Reported |
| Poly(p-phenylene) (PPP) | e.g., 1,4-dibromobenzene | ~470 (onset for related polymer)[5] | Not Reported | High (85% at 600°C for related polymer)[4] |
| Poly(p-phenylene sulfide) (PPS) | p-dichlorobenzene and sodium sulfide | >450 - 526[8][10] | 85 - 107[6][8] | >50[11] |
Experimental Protocols
To ensure the reproducibility and validity of thermal stability data, standardized methodologies are crucial. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.
Thermogravimetric Analysis (TGA) - Based on ASTM E1131
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Standard Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).[9]
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Td) and the temperature of 5% weight loss (Td5%).
-
Calculate the char yield as the percentage of residual mass at the final temperature.
-
Figure 3: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) - Based on ASTM D3418
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Standard Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected melting point to erase its thermal history.[2]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan.
-
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak of the endothermic melting transition.
-
Figure 4: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
The inclusion of this compound in polymer synthesis holds significant promise for the development of materials with enhanced thermal stability. While direct, quantitative data for a homopolymer is currently limited, the qualitative evidence from copolymers suggests that the difluorophenylene unit contributes to thermal robustness.
In comparison to well-established high-performance polymers like poly(p-phenylene) and poly(p-phenylene sulfide), polymers derived from this compound are expected to exhibit superior or at least comparable thermal stability. The combination of a rigid aromatic backbone with the high bond energy of the C-F bond is a powerful strategy for designing next-generation, thermally-stable materials.
Further research focusing on the synthesis and comprehensive thermal analysis of homopolymers of this compound is warranted. Such studies will provide the necessary quantitative data to fully elucidate the structure-property relationships and unlock the full potential of these promising materials for applications in extreme environments.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Degradation of Polyphenylene- ether with Rearrangement Reaction [jstage.jst.go.jp]
- 10. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature [mdpi.com]
- 11. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorophore Design: The Impact of Dibromobenzene Isomerism on Quantum Yield
For researchers, scientists, and drug development professionals engaged in the synthesis of novel fluorophores, the choice of starting materials is a critical determinant of the final compound's photophysical properties. Among the versatile precursors available, dibromobenzene isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—offer a foundational scaffold whose substitution pattern profoundly influences the fluorescence quantum yield (Φf). This guide provides an in-depth comparison of how each isomer directs the photophysical outcome, supported by the underlying theory and a detailed experimental protocol for quantum yield determination.
The Photophysical Foundation: Why Isomerism Matters
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[1][2] Any structural feature that influences the rates of non-radiative decay pathways, such as internal conversion or intersystem crossing to a triplet state, will alter the quantum yield. The isomeric position of substituents on a benzene ring is a powerful tool for tuning these rates.
The inclusion of bromine, a heavy atom, classically leads to fluorescence quenching. This "heavy-atom effect" enhances spin-orbit coupling, which promotes the typically slow, spin-forbidden intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[3][4][5] This provides a non-radiative pathway for the molecule to return to the ground state, thereby decreasing the fluorescence quantum yield.
However, an "anti-heavy-atom effect" has also been observed, where heavy atoms can paradoxically enhance fluorescence.[6][7] This often occurs when the halogen atoms facilitate intermolecular interactions that restrict molecular motion, thus blocking non-radiative decay pathways and boosting fluorescence, a phenomenon particularly relevant in the solid state or in aggregates.[7] The specific placement of bromine atoms, as dictated by the starting dibromobenzene isomer, can therefore lead to dramatically different photophysical behaviors.
Comparative Analysis of Isomer-Derived Fluorophores
The substitution pattern of the dibromobenzene precursor directly impacts the steric, electronic, and symmetric properties of the resulting fluorophore. These differences manifest in distinct quantum yields.
Para (1,4)-Dibromobenzene: The Symmetric Advantage
Fluorophores derived from p-dibromobenzene often benefit from the high degree of symmetry imparted by the 1,4-substitution pattern. This symmetry can lead to:
-
Enhanced π-Conjugation: A linear and planar structure, often favored by para-substitution, allows for effective delocalization of π-electrons, which is fundamental for strong absorption and emission.
-
Favorable Crystal Packing: In the solid state, the regular shape of para-isomers can facilitate ordered, zipper-like packing arrangements.[8] This can restrict intramolecular rotations and vibrations—major sources of non-radiative decay—leading to high solid-state quantum yields.
-
Predictable Electronic Properties: The opposing positions of the functional groups lead to a clear and strong intramolecular charge-transfer (ICT) character, which is a common design principle for bright fluorophores. Studies on positional isomers of other aromatic systems have shown that para-isomers often exhibit the most intense absorption, the strongest fluorescence emission, and the highest quantum yields due to their planar structure and extended π-conjugation.[8]
Ortho (1,2)-Dibromobenzene: The Steric Influence
The proximity of the two substituents in fluorophores derived from o-dibromobenzene introduces significant steric hindrance. This "ortho effect" can have conflicting consequences:
-
Disruption of Planarity: Steric clash between adjacent bulky groups can force the molecule out of planarity. This twisting disrupts π-conjugation, often leading to blue-shifted spectra and a lower quantum yield.
-
Inhibition of Aggregation-Caused Quenching (ACQ): While planarity is often good for a single molecule's fluorescence, it can promote π-π stacking in concentrated solutions or the solid state, which leads to self-quenching. The inherent twist of ortho-substituted fluorophores can prevent this aggregation, preserving fluorescence in environments where para-isomers might fail.
-
Unique Intramolecular Interactions: The close proximity of functional groups can allow for intramolecular hydrogen bonding or other interactions that rigidify the structure, block non-radiative decay pathways, and potentially enhance the quantum yield. In some AIE-active luminogens, the ortho-isomer has been found to exhibit the highest fluorescence quantum yield in the solid state due to its specific molecular configuration and conjugation.[9]
Meta (1,3)-Dibromobenzene: An Asymmetric Compromise
Derivatives of m-dibromobenzene represent an asymmetric intermediate between the ortho and para isomers. This lack of symmetry has distinct photophysical implications:
-
Altered Dipole Moments: The 1,3-substitution pattern often results in a different molecular dipole moment compared to the more symmetric para isomer or the twisted ortho isomer. This can influence solvent interactions and the stability of the excited state, thereby affecting the quantum yield.
-
Cross-Conjugation: Meta-linkages can lead to a phenomenon known as cross-conjugation, where the π-system is branched rather than linear. This can alter the energy of the excited state and the transition probabilities, leading to different absorption and emission characteristics.
-
Variable Fluorescence Behavior: Studies comparing positional isomers have shown that meta-derivatives can exhibit unique fluorescence properties. For instance, in one study of amino-substituted GFP chromophore analogues, the meta-isomer showed enhanced fluorescence compared to the non-fluorescent para-isomer, highlighting the dramatic impact of substitution position.[10]
Summary of Expected Isomeric Effects
| Isomer Precursor | Key Structural Feature | Primary Influence on Photophysics | Expected Impact on Quantum Yield (Φf) |
| Para (1,4-) | High symmetry, linear structure | Extended π-conjugation, ordered packing | Often high, especially in the solid state, but can be prone to ACQ in solution. |
| Ortho (1,2-) | Steric hindrance, twisted structure | Disruption of planarity, inhibition of π-stacking | Variable; can be lower due to poor conjugation or higher due to prevention of ACQ. |
| Meta (1,3-) | Asymmetry, potential for cross-conjugation | Altered dipole moment, different excited state energies | Highly system-dependent; can offer a balance or unique properties not seen in other isomers. |
Experimental Guide: Determination of Relative Fluorescence Quantum Yield
To empirically validate the effects of isomerism, a robust and reliable method for measuring the fluorescence quantum yield is essential. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is the most common approach.[2]
Principle
The quantum yield of an unknown sample (ΦX) can be calculated relative to a standard (ΦST) with a known quantum yield using the following equation:[11]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance for a series of dilute solutions.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample and the standard, respectively.
Experimental Workflow Diagram
Caption: Workflow for Relative Quantum Yield Determination.
Step-by-Step Methodology
-
Select a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample.[12] Common standards include quinine sulfate (Φf ≈ 0.54 in 0.1 M H₂SO₄) and rhodamine B (Φf ≈ 0.31 in water).[13]
-
Prepare Stock Solutions: Accurately prepare stock solutions of your test compounds (derived from o-, m-, and p-dibromobenzene) and the chosen standard in a high-purity, spectroscopic-grade solvent. The same solvent should be used for the sample and standard if possible to simplify the calculation (ηX = ηST).[11]
-
Prepare a Dilution Series: From the stock solutions, prepare a series of at least four dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1.[2] This is critical to avoid inner-filter effects where the sample reabsorbs its own emitted light.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Record the absorbance value at the chosen excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength (λex) on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for the sample and the standard.[11]
-
It is crucial that the spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector.
-
-
Data Processing and Calculation:
-
For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity.
-
Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
Using the gradients for the sample (GradX) and standard (GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents (η), calculate the quantum yield of your sample (ΦX) using the formula provided above.
-
Conclusion
The isomeric form of a dibromobenzene precursor is not a trivial choice but a fundamental design parameter in the creation of novel fluorophores. The symmetry of para-isomers can lead to highly efficient and ordered materials, while the steric hindrance of ortho-isomers can be exploited to prevent aggregation-caused quenching. Meta-isomers provide an asymmetric scaffold that can unlock unique photophysical properties through altered electronic structures. By understanding these structure-property relationships and employing rigorous experimental validation, researchers can strategically select the optimal isomer to fine-tune the quantum yield and develop fluorophores tailored for specific, high-performance applications in research and diagnostics.
References
- 1. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 2. static.horiba.com [static.horiba.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edinst.com [edinst.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Real-Time Reaction Monitoring: ¹⁹F NMR Analysis of 1,4-Dibromo-2,5-difluorobenzene
For professionals in drug development and chemical synthesis, the ability to accurately and efficiently monitor a reaction's progress is paramount. Traditional methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful but often introduce a significant bottleneck due to laborious sample work-up and calibration protocols.[1] This guide provides an in-depth comparison, grounded in experimental principles, of how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a superior alternative for real-time, quantitative analysis of reactions involving fluorinated synthons, using the versatile building block 1,4-Dibromo-2,5-difluorobenzene as a prime example.
The ¹⁹F NMR Advantage: Beyond the Proton Spectrum
While ¹H NMR is a cornerstone of structural elucidation, its application in reaction monitoring can be hampered by signal overlap in complex mixtures, especially when using non-deuterated solvents.[1] ¹⁹F NMR spectroscopy emerges as an exceptionally robust tool for several key reasons:
-
Exceptional Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it nearly as sensitive as the proton nucleus.[2][3]
-
Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly wider (>350 ppm) than for ¹H (~15 ppm).[1][4][5][6] This vast range dramatically reduces the probability of signal overlap, allowing for clear, unambiguous identification of reactants, intermediates, and products even in crude reaction mixtures.[6][7]
-
"Silent" Background: Since fluorine is virtually absent from biological systems and common organic solvents, ¹⁹F NMR spectra are free from interfering background signals.[4][8] This allows for direct analysis of reaction aliquots without the need for deuterated solvents, a significant advantage offered by modern benchtop NMR spectrometers.[1][9]
-
Quantitative Precision: The area of a ¹⁹F NMR signal is directly proportional to the molar concentration of the species, enabling precise quantitative analysis (qNMR) to determine conversion rates and yields.[2][10]
A Case Study: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction
To illustrate the power of ¹⁹F NMR in practice, we will consider a common and synthetically vital transformation: the Suzuki-Miyaura cross-coupling. This compound is an excellent substrate for such reactions, which are fundamental for creating the carbon-carbon bonds essential in many pharmaceutical compounds.[11][12]
Hypothetical Reaction: this compound is reacted with phenylboronic acid in the presence of a palladium catalyst to form 4-Bromo-2,5-difluoro-1,1'-biphenyl.
This reaction is ideal for monitoring by ¹⁹F NMR because the chemical environment of the fluorine atoms changes distinctly as the starting material is converted to the product.
Workflow for ¹⁹F NMR Reaction Analysis
The following diagram outlines the streamlined workflow for monitoring our hypothetical Suzuki coupling reaction. This process minimizes sample handling and accelerates data acquisition compared to chromatographic methods.
Caption: Workflow for ¹⁹F NMR reaction monitoring.
Spectral Evolution: From Reactant to Product
The core of this analytical method lies in observing the changes in the ¹⁹F NMR spectrum over time. The introduction of a phenyl group in place of a bromine atom alters the electronic shielding around the fluorine nuclei, resulting in a predictable change in their chemical shifts.
Caption: Conceptual evolution of ¹⁹F NMR spectra over time.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key considerations for obtaining accurate quantitative data.
-
Selection of an Internal Standard (IS):
-
Causality: An IS is crucial for accurate quantification. It provides a stable reference signal whose integral is independent of reaction progress, correcting for variations in sample concentration and spectrometer performance.
-
Choice: The IS must be chemically inert under the reaction conditions and have a ¹⁹F signal that is well-resolved from all other signals.[1] Benzotrifluoride (C₆H₅CF₃, δ ≈ -63.7 ppm) is an excellent choice for this reaction.[13][14]
-
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quench the reaction within the aliquot if necessary (e.g., by diluting in cold solvent).
-
In a vial, combine the aliquot with a precise volume of a stock solution containing the internal standard.
-
Transfer the final mixture to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition (qNMR Parameters):
-
Trustworthiness: Using non-optimal acquisition parameters is a primary source of error in qNMR.[1] The parameters below are designed to ensure that the signal intensity is directly and linearly proportional to the concentration.
-
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal per scan.[1] |
| Relaxation Delay (D1) | ≥ 7 x T₁ (longest) | CRITICAL: This ensures all nuclei fully relax between pulses, which is essential for accurate integration. T₁ values for ¹⁹F can be long; this delay often dominates the experiment time.[1][15] The use of a relaxation agent like Cr(acac)₃ or Fe(acac)₃ can significantly shorten required delays.[1] |
| Acquisition Time (AT) | ≥ 1.5 s | Allows for the detection of sharp signals with good resolution.[1] |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1) for accurate integration. |
| Decoupling | Inverse-gated ¹H decoupling | Eliminates ¹H-¹⁹F coupling to simplify spectra (singlets) and, crucially, suppresses the Nuclear Overhauser Effect (NOE), which can perturb integral intensities.[15] |
-
Data Processing and Analysis:
-
Apply Fourier transformation with minimal line broadening (e.g., 1-2 Hz).[1]
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure flat baselines across all signals.
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the reaction conversion using the following formula: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100%
-
Data Summary and Interpretation
The table below presents hypothetical data from our Suzuki coupling experiment, demonstrating how the conversion is tracked over time. The chemical shift for this compound is approximately -115.7 ppm.[16] The product signal is expected to appear at a different chemical shift.
| Time (hr) | Compound | δ (ppm) | Integral (Normalized to IS) | Molar Ratio (vs. SM at t=0) | % Conversion |
| 0 | Internal Standard | -63.7 | 1.00 | - | - |
| Starting Material | -115.7 | 1.00 | 1.00 | 0% | |
| Product | -118.2 | 0.00 | 0.00 | ||
| 2 | Internal Standard | -63.7 | 1.00 | - | - |
| Starting Material | -115.7 | 0.45 | 0.45 | 55% | |
| Product | -118.2 | 0.55 | 0.55 | ||
| 24 | Internal Standard | -63.7 | 1.00 | - | - |
| Starting Material | -115.7 | 0.04 | 0.04 | 96% | |
| Product | -118.2 | 0.96 | 0.96 |
Method Comparison: ¹⁹F NMR vs. Alternatives
¹⁹F NMR provides a compelling combination of speed, accuracy, and ease of use that is often unmatched by traditional chromatographic techniques for suitable fluorinated substrates.
| Feature | ¹⁹F NMR | GC / HPLC | ¹H NMR |
| Speed per Sample | Very Fast (1-5 mins)[1] | Slow (15-30 mins)[1] | Fast (1-2 mins) |
| Sample Preparation | Minimal (dilute & run)[1][9] | Extensive (work-up, filtration, calibration)[1] | Minimal, but requires deuterated solvent for best results. |
| Solvent Requirement | Non-deuterated solvent is often sufficient.[1][9] | Requires specific mobile phases. | Deuterated solvent required to avoid overwhelming signals. |
| Quantitative Accuracy | High, with proper parameter setup. | High, but requires rigorous calibration. | Moderate, susceptible to signal overlap. |
| Structural Info | High, directly from the spectrum. | Indirect (retention time). | High, but can be complex to interpret. |
| Initial Cost | Moderate to High (Benchtop to High-Field) | Moderate | Moderate to High |
Conclusion
For researchers working with fluorinated molecules like this compound, ¹⁹F NMR spectroscopy is not merely an alternative analytical tool; it is a strategic asset for accelerating reaction optimization and deepening mechanistic understanding. Its ability to provide rapid, quantitative data from crude reaction mixtures without extensive sample preparation or calibration positions it as a superior method for real-time analysis.[1][9] By adopting the principles and protocols outlined in this guide, scientists can leverage the unique advantages of the fluorine nucleus to make faster, more informed decisions in the laboratory, ultimately enhancing the efficiency of chemical discovery and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. nbinno.com [nbinno.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colorado.edu [colorado.edu]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. spectrabase.com [spectrabase.com]
A Researcher's Guide to the Electronic Landscape of Dibromodifluorobenzenes: A DFT-Based Comparative Framework
For researchers, scientists, and professionals in drug development, a profound understanding of the electronic structure of small molecules is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their biological activity. The dibromodifluorobenzene isomers represent a fascinating case study in how the precise arrangement of electron-withdrawing halogen substituents can dramatically alter the electronic landscape of an aromatic ring. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate and compare the electronic properties of these isomers, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols.
The strategic placement of bromine and fluorine atoms on the benzene scaffold creates a unique interplay of inductive and resonance effects, modulating the electron density distribution, frontier molecular orbitals, and electrostatic potential. These properties are critical for understanding how these molecules might interact with biological targets, such as proteins or nucleic acids, and for designing novel compounds with tailored characteristics.[1]
The Power of DFT in Unraveling Electronic Nuances
DFT has emerged as a powerful and computationally efficient tool for probing the electronic structure of molecules.[2] It allows us to move beyond simple structural representations and visualize the complex interplay of orbitals and electrostatic forces that govern molecular behavior. This guide will walk through the key DFT-based analyses essential for a comparative study of dibromodifluorobenzene isomers.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT study is contingent on the appropriate selection of a functional and basis set. For halogenated aromatic compounds, it is crucial to select methods that can accurately describe electron correlation and the complex electronic environment around the halogen atoms.
-
Functionals : Hybrid functionals, such as B3LYP, are often a good starting point as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties.[3] For a more rigorous analysis, especially when considering non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or range-separated functionals (e.g., ωB97X-D) are recommended.
-
Basis Sets : A Pople-style basis set like 6-311+G(d,p) is generally a robust choice for these systems, providing a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the electron density far from the nucleus, and polarization functions (d,p) are essential for accurately representing the bonding environment.
A Comparative Analysis of Electronic Properties
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A smaller gap generally suggests a more reactive molecule.
For the dibromodifluorobenzene isomers, the HOMO-LUMO gap is expected to vary depending on the substitution pattern. Isomers with greater charge separation or more significant distortion of the aromatic system may exhibit smaller HOMO-LUMO gaps.
| Isomer | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| 1,2-Dibromo-3,4-difluorobenzene | (Value) | (Value) | (Value) |
| 1,3-Dibromo-2,5-difluorobenzene | (Value) | (Value) | (Value) |
| 1,4-Dibromo-2,5-difluorobenzene | (Value) | (Value) | (Value) |
| ... (other isomers) | ... | ... | ... |
| Note: This table is illustrative. Actual values would be populated from DFT calculations. |
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[5] It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).
In dibromodifluorobenzenes, the electron-withdrawing nature of the fluorine and bromine atoms will lead to a generally electron-deficient (blue) aromatic ring. However, the lone pairs of the halogen atoms will create regions of negative potential (red). The precise shape and intensity of these positive and negative regions will be highly dependent on the isomeric form, influencing how the molecule interacts with other molecules. For instance, regions of positive potential on the halogen atoms, known as σ-holes, can participate in halogen bonding, a crucial non-covalent interaction in drug design.[6][7]
Vibrational Frequencies
The calculated vibrational spectra (IR and Raman) provide a fingerprint of the molecule's structure and bonding.[3] DFT calculations can predict the frequencies and intensities of the vibrational modes, which can be compared with experimental data to validate the computational model. For the dibromodifluorobenzene isomers, characteristic vibrational modes will include C-H, C-F, and C-Br stretching and bending frequencies. The positions of these bands will shift depending on the substitution pattern, providing a clear way to distinguish between the isomers.
Experimental Protocols: A Step-by-Step DFT Workflow
The following protocol outlines the key steps for performing a comparative DFT study on the electronic structure of dibromodifluorobenzene isomers.
Step 1: Geometry Optimization
-
Input Structure: Build the 3D structure of each dibromodifluorobenzene isomer.
-
Computational Method: Select a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p)).
-
Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of each isomer.
-
Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 2: Electronic Property Calculations
-
Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.
-
Molecular Orbitals: From the output of the single-point calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap. Visualize the HOMO and LUMO to understand their spatial distribution.
-
MEP Surface: Generate the molecular electrostatic potential surface to visualize the charge distribution.
Step 3: Data Analysis and Comparison
-
Tabulate Data: Organize the calculated HOMO energies, LUMO energies, HOMO-LUMO gaps, and any other relevant electronic properties in a table for easy comparison across the different isomers.
-
Visualize Properties: Generate images of the HOMO, LUMO, and MEP surfaces for each isomer to visually compare their electronic landscapes.
-
Interpret Trends: Analyze the calculated data to identify trends in the electronic properties as a function of the substitution pattern. Relate these trends to concepts of electronegativity, induction, and resonance.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a DFT-based investigation into the electronic structure of dibromodifluorobenzene isomers.
Caption: A flowchart of the DFT workflow for the comparative analysis of dibromodifluorobenzene isomers.
Conclusion
This guide provides a robust framework for researchers to conduct a detailed and insightful comparative study of the electronic structure of dibromodifluorobenzene isomers using DFT. By systematically applying the described protocols and analyses, scientists can gain a deeper understanding of how subtle changes in molecular structure can have a profound impact on electronic properties. These insights are invaluable for the rational design of new molecules in the fields of drug discovery, materials science, and beyond, enabling the development of compounds with precisely tuned reactivity and intermolecular interaction profiles. The principles and methodologies outlined here serve as a foundational approach for the computational exploration of a wide range of substituted aromatic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparison of DFT methods for molecular orbital eigenvalue calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Photophysical Properties of Luminescent Materials Derived from 1,4-Dibromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and molecular probes, the rational design of materials with tailored photophysical properties is paramount. The strategic incorporation of fluorine atoms into conjugated systems has emerged as a powerful tool for tuning electronic energy levels, enhancing charge transport characteristics, and improving photostability. Within this context, 1,4-dibromo-2,5-difluorobenzene has established itself as a versatile and highly valuable building block for the synthesis of a diverse array of photoluminescent materials.[1][2] Its symmetrically substituted aromatic core, featuring electron-withdrawing fluorine atoms and reactive bromine sites, provides a unique platform for creating novel polymers and small molecules with applications ranging from organic light-emitting diodes (OLEDs) to advanced sensing technologies.[1][3]
This guide offers an in-depth comparison of the photophysical properties of materials synthesized from this compound with prominent alternative material classes. By presenting supporting experimental data and detailing the underlying scientific principles, we aim to provide researchers with the critical insights needed to select and design materials for their specific applications.
The Strategic Advantage of the 2,5-Difluorophenylene Unit
The inclusion of the 2,5-difluorophenylene moiety, derived from this compound, into a conjugated backbone imparts several key advantages. The strong electron-withdrawing nature of the fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1] This can be particularly beneficial in the design of blue-emitting materials, where a deep HOMO level is often required to achieve high triplet energies and prevent non-radiative decay pathways. Furthermore, the C-F bonds can engage in intramolecular and intermolecular interactions that influence molecular packing and thin-film morphology, which are critical for charge transport and solid-state luminescence efficiency. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile incorporation of this fluorinated unit into a wide range of molecular architectures.[1][2]
Comparative Analysis of Photophysical Properties
To contextualize the performance of materials derived from this compound, we present a comparative overview of their key photophysical parameters alongside those of established classes of organic electronic materials: polyfluorenes, carbazole-based emitters, and triazine-based Thermally Activated Delayed Fluorescence (TADF) emitters.
Copolymers of 9,9-Dioctylfluorene and 2,5-Difluorophenylene
A notable example of materials derived from this compound are copolymers with fluorene units. The incorporation of the 2,5-difluorophenylene moiety into a polyfluorene backbone allows for the tuning of the emission color from blue to blue-green.
| Material Class | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) |
| Poly(9,9-dioctylfluorene-co-2,5-difluorophenylene) | ~380 | ~435 | ~0.5 - 0.7 |
| Polyfluorene Derivatives | ~380-390 | ~410-440 | ~0.5 - 0.87[2][4] |
| Carbazole-Based Dendrimers (Blue Emitters) | ~330-350 | ~385-440 | ~0.7 - 0.9 (solution); ~0.4 - 0.85 (solid state)[5] |
| Triazine-Based TADF Emitters (Green Emitters) | ~380-450 | ~510-540 | ~0.8 - 1.0 (doped film)[3][6] |
| Carbazole/Triazine Blue TADF Emitters | ~350-400 | ~460-490 | ~0.7 - 1.0 (doped film)[1][7] |
Table 1: Comparison of Key Photophysical Properties. This table summarizes the typical absorption and emission maxima, along with the photoluminescence quantum yields for materials derived from this compound and common alternative material classes.
Causality Behind Experimental Observations
The data presented in Table 1 highlights several important structure-property relationships. The copolymers derived from this compound exhibit blue emission, characteristic of the polyfluorene segments, but with a slight red-shift in emission compared to polyfluorene homopolymers. This is attributed to the electron-accepting nature of the 2,5-difluorophenylene unit, which can lead to a degree of intramolecular charge transfer character in the excited state.
In comparison, carbazole-based materials are well-known for their excellent hole-transporting properties and high photoluminescence efficiencies, making them benchmarks for blue emitters.[8][9] Triazine-based TADF emitters, on the other hand, are designed to have a small energy gap between their singlet and triplet excited states (ΔEST), allowing for efficient harvesting of triplet excitons through reverse intersystem crossing.[5][9] This mechanism can lead to near-unity internal quantum efficiencies in OLEDs.[9] The choice between these material classes, therefore, depends on the specific application requirements, such as the desired emission color, efficiency, and charge-transporting properties.
Experimental Protocols for Photophysical Characterization
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by a material, providing insights into its electronic transitions.
Protocol for Thin Film Analysis:
-
Sample Preparation: Prepare a thin film of the material on a quartz substrate using a suitable deposition technique (e.g., spin-coating, vacuum deposition). Ensure the film is uniform and free of defects.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place a blank quartz substrate in the reference beam path to subtract the absorbance of the substrate.
-
Measurement: Place the sample film in the sample beam path. Scan the desired wavelength range (e.g., 250-800 nm).
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The absorption maximum (λmax) corresponds to the energy of the primary electronic transition.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 3. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of Dibromodifluorobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks. Among these, dibromodifluorobenzenes are of particular interest due to the distinct electronic properties conferred by both bromine and fluorine substituents. Understanding the reaction kinetics of the various isomers of dibromodifluorobenzene is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel pharmaceutical agents. This guide provides an in-depth analysis of the reaction kinetics of different dibromodifluorobenzene isomers, supported by established principles of physical organic chemistry and outlining experimental protocols for their kinetic investigation.
The Crucial Role of Isomerism in Reaction Kinetics
The reactivity of an aromatic compound in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the nature and position of its substituents. Electron-withdrawing groups are essential to activate the aromatic ring towards nucleophilic attack.[1] Both bromine and fluorine are electron-withdrawing through induction, but the position of these halogens relative to each other and to the site of nucleophilic attack dictates the overall reaction rate.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor in determining the activation energy and, consequently, the reaction rate. The positioning of the dibromo and difluoro substituents on the benzene ring will have a significant impact on the stability of this intermediate and thus on the kinetic profile of the reaction.
Theoretical Framework for Reactivity
-
Activating and Deactivating Effects: Fluorine is a more strongly electron-withdrawing group than bromine through induction. Therefore, isomers with fluorine atoms positioned to best stabilize the negative charge of the Meisenheimer intermediate are expected to react faster.[2][3]
-
Positional Effects: Electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant stabilization of the Meisenheimer complex through resonance.[4] In contrast, a meta substituent offers less stabilization.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group. Consequently, the carbon-halogen bond strength is less critical than in SN1 or SN2 reactions. In fact, due to its high electronegativity which enhances the electrophilicity of the carbon atom, fluorine can be a better leaving group than bromine in some SNAr reactions.[5]
Based on these principles, we can hypothesize the relative reactivity of different dibromodifluorobenzene isomers. For instance, in a nucleophilic substitution reaction, an isomer where a fluorine atom is para to a bromine leaving group would likely exhibit a faster reaction rate than an isomer where the fluorine is meta.
Experimental Determination of Reaction Kinetics
To empirically determine and compare the reaction kinetics of dibromodifluorobenzene isomers, a systematic experimental approach is necessary. The following protocol outlines a general method for such a study.
Experimental Protocol: Comparative Kinetic Analysis of Dibromodifluorobenzene Isomers
This protocol describes a method to compare the reaction rates of different dibromodifluorobenzene isomers with a common nucleophile, such as sodium methoxide or piperidine, using UV-Vis spectroscopy to monitor the reaction progress.
Materials:
-
Dibromodifluorobenzene isomers (e.g., 1,2-dibromo-4,5-difluorobenzene, 1,4-dibromo-2,5-difluorobenzene, etc.)
-
Nucleophile (e.g., sodium methoxide solution in methanol, piperidine)
-
Anhydrous solvent (e.g., methanol, DMSO, THF)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each dibromodifluorobenzene isomer of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product or the disappearance of the reactant. This should be determined beforehand by running full spectra of the starting materials and a sample of the completed reaction mixture.
-
Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a specific volume of the dibromodifluorobenzene isomer stock solution and dilute with the solvent to a final volume just under the desired final volume.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the absorbance (or a function of absorbance related to concentration) versus time should yield a straight line.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[6]
-
Workflow for Kinetic Analysis
Caption: Experimental workflow for comparative kinetic analysis.
Comparative Data Summary
The following table structure is proposed for summarizing the experimentally determined kinetic data for various dibromodifluorobenzene isomers. This allows for a direct and objective comparison of their reactivities.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 1,2-Dibromo-3,4-difluorobenzene | |||||
| 1,2-Dibromo-4,5-difluorobenzene | |||||
| 1,3-Dibromo-2,4-difluorobenzene | |||||
| 1,3-Dibromo-4,6-difluorobenzene | |||||
| 1,4-Dibromo-2,3-difluorobenzene | |||||
| This compound |
Note: The cells in this table are intentionally left blank as a template for experimental data. A comprehensive literature search did not yield a complete and directly comparable dataset for all isomers under identical conditions.
Mechanistic Insights and Structure-Reactivity Relationships
The data obtained from the proposed kinetic studies will provide invaluable insights into the structure-reactivity relationships of dibromodifluorobenzene isomers. A diagram illustrating the general SNAr mechanism is provided below.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
By comparing the rate constants and activation energies of the different isomers, researchers can:
-
Quantify Substituent Effects: Directly measure the activating or deactivating effect of bromine and fluorine atoms at various positions.
-
Validate Mechanistic Hypotheses: The experimental data can be used to support or refute theoretical predictions about the stability of the Meisenheimer intermediate for each isomer.
-
Optimize Reaction Conditions: A thorough understanding of the kinetics allows for the rational selection of reaction times, temperatures, and nucleophiles to achieve desired product yields and selectivities.
Conclusion
References
- 1. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2,5-difluorobenzene: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Dibromo-2,5-difluorobenzene (CAS No. 327-51-5), a halogenated aromatic compound frequently utilized as a building block in complex organic synthesis. Adherence to these procedures is paramount for ensuring personnel safety, maintaining environmental compliance, and upholding the rigorous standards of our scientific community.
This document moves beyond a simple checklist, delving into the causality behind each procedural step. As scientists, understanding the "why" enhances our ability to work safely and effectively. The protocols described herein are designed to be self-validating, ensuring a closed-loop system of safety and compliance from the moment a container is opened to its final, responsible disposal.
Immediate Safety & Hazard Assessment
Before initiating any disposal-related task, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Therefore, all handling and preparation for disposal must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Engineering Controls & Personal Protective Equipment (PPE)
The primary engineering control for handling this solid compound is a certified chemical fume hood. This minimizes the risk of inhaling dust particles.[1][3] Always ensure the fume hood is functioning correctly before commencing work.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles causing serious eye irritation.[1][2] |
| Respiratory | NIOSH-approved N95 dust mask (if not in a fume hood) | Prevents inhalation of dust that may cause respiratory irritation. |
| Body Protection | Lab coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert : Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory safety officer.
-
Containment : If safe to do so, prevent the spread of the solid material. Avoid creating dust clouds.
-
Cleanup : Gently sweep or vacuum the spilled material into a designated, labeled hazardous waste container.[1][4] Use an inert absorbent material like sand or vermiculite for any remaining residue.
-
Decontamination : Clean the spill area thoroughly.
-
Waste Disposal : The container with the spilled material and cleanup debris must be sealed, labeled, and disposed of as hazardous waste according to the procedures outlined below.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in the disposal process. Halogenated organic compounds like this compound must never be mixed with non-halogenated organic waste.[5][6]
The Causality: The reason for this strict segregation lies in the final disposal method. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic and toxic gases produced, such as hydrogen bromide and hydrogen fluoride.[1][7] Mixing halogenated compounds into the non-halogenated solvent recovery stream contaminates the entire batch, rendering it unsuitable for recycling and dramatically increasing disposal costs and environmental risk.[6]
Key Segregation Principles:
-
Designated Container : Collect this compound waste in a clearly labeled, dedicated container for "Halogenated Organic Solids."
-
Avoid Mixing : Do not mix with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[3][5] Chemical incompatibilities can lead to dangerous reactions. This compound is known to be incompatible with strong oxidizing agents.[1]
-
Labeling : Ensure the waste container is accurately labeled with its contents, including the full chemical name and associated hazards.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the collection and disposal of this compound waste.
Waste Collection at the Bench
-
Container Selection : Procure a suitable, sealable, and chemically compatible container for solid waste. Ensure it is free from contamination.
-
Transfer of Waste : Carefully transfer the waste this compound into the container. Perform this transfer within a chemical fume hood to control dust.
-
Container Sealing : Securely close the container. Do not overfill; a good rule of thumb is to fill to no more than 75% capacity to prevent accidental spills during transport.[8]
-
Labeling : Immediately affix a hazardous waste label to the container. Fill it out completely, including the chemical name ("this compound"), the quantity, and the date.
-
Temporary Storage : Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[1][3]
Institutional Disposal Workflow
Once the waste container is ready, it enters the institutional disposal stream, which is typically managed by an Environmental Health & Safety (EH&S) department.
Caption: Disposal workflow for this compound.
Ultimate Disposal: High-Temperature Incineration
The accepted and environmentally responsible method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment facility.[1][3]
During combustion, the organic structure is destroyed. The bromine and fluorine atoms are converted into hydrogen bromide (HBr) and hydrogen fluoride (HF), respectively.[1][9] These are corrosive and hazardous gases that must be neutralized. The incinerators are equipped with afterburners and flue gas scrubbers, which typically use a caustic solution (like sodium hydroxide) to react with and neutralize these acidic gases, preventing their release into the atmosphere.[1][7] This is a key reason why regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent requirements for such facilities.[7]
By meticulously segregating this compound as a halogenated waste, you ensure it is routed to a facility capable of this specialized treatment, thereby protecting our environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1,4-Dibromo-2,5-difluorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, actionable information for the safe handling, storage, and disposal of 1,4-Dibromo-2,5-difluorobenzene (CAS No. 327-51-5), a compound frequently utilized in the synthesis of complex organic molecules. Our commitment to safety extends beyond providing a product; we aim to be your trusted partner in the laboratory by empowering you with the knowledge to manage chemical reagents responsibly.
Understanding the Hazard Profile
This compound is a solid substance that presents several hazards that must be managed through careful handling and the use of appropriate personal protective equipment (PPE).[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1][2][3] |
This table summarizes the primary hazards associated with this compound.
Given these potential health effects, a comprehensive safety plan is not just recommended, it is imperative. The following sections will provide a step-by-step guide to mitigating these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following equipment is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes. Standard safety glasses do not provide adequate protection.[1] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]
-
Hand Protection: Wear protective gloves to prevent skin contact.[1] Given the nature of the chemical, nitrile or neoprene gloves are a prudent choice. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7] For operations with a higher risk of dust or splash, consider a chemically resistant apron or coveralls.[7] Safety shoes are also recommended.[1]
-
Respiratory Protection: In situations where dust may be generated and engineering controls like a fume hood are not sufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used to prevent inhalation of airborne particles.[6] All respiratory protection must be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1][4]
Safe Handling and Storage: A Procedural Approach
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Engineering Controls
The primary method for controlling exposure is to handle this compound within a certified chemical fume hood.[7] This minimizes the inhalation of dust. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][4]
Handling Procedures
-
Preparation: Before beginning any work, ensure your designated workspace within the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within the fume hood to contain any dust. Minimize the generation of dust during these procedures.[1][4]
-
In Solution: When working with this compound in a solution, perform all transfers and reactions within the fume hood.
-
Post-Handling: After completing your work, decontaminate all surfaces and equipment. Carefully remove PPE, starting with the outer gloves, and wash your hands thoroughly with soap and water.[1][4]
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush them with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1][4]
Accidental Release Measures
In the event of a spill, evacuate unnecessary personnel from the area.[1] Wearing the appropriate PPE, carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1][4] Ensure the area is well-ventilated.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste this compound: Dispose of this material as hazardous chemical waste.[9] It should be placed in a designated, sealed, and clearly labeled container. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound should also be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consider using a licensed waste disposal company.[10]
Workflow for Safe Handling
A step-by-step workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 1,4-二溴-2,5-二氟苯_MSDS_密度_熔点_CAS号【327-51-5】_化源网 [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
